molecular formula C19H19NO5 B1338372 Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate CAS No. 58578-45-3

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate

Cat. No.: B1338372
CAS No.: 58578-45-3
M. Wt: 341.4 g/mol
InChI Key: DXBNGOWOMMHJKK-KRWDZBQOSA-N
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Description

Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate (CAS 58578-45-3) is a high-purity organic compound with a molecular formula of C19H19NO5 and a molecular weight of 341.4 g/mol . It is characterized by its unique molecular structure featuring phenylmethoxy and carbonyl groups, which grant it enhanced reactivity and versatility as a biochemical building block . This compound is primarily leveraged as a key protective agent in peptide synthesis, where it aids in the stabilization of sensitive functional groups during complex chemical reactions . Its precise synthesis protocols ensure exceptional consistency and efficacy, making it a reliable intermediate for researchers developing novel therapeutic formulations and other diverse pharmaceutical agents . The product is supplied with a purity of 98% and should be stored at 4-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use, or for any personal applications.

Properties

IUPAC Name

benzyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H19NO5/c21-12-11-17(18(22)24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,12,17H,11,13-14H2,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBNGOWOMMHJKK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552480
Record name Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
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Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58578-45-3
Record name Phenylmethyl (2S)-4-oxo-2-[[(phenylmethoxy)carbonyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58578-45-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
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Record name Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2S)
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Foundational & Exploratory

The Strategic Synthesis and Application of Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Intermediate in Protease Inhibitor Synthesis

In the landscape of modern drug discovery, particularly in the pursuit of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders, the modulation of protease activity remains a cornerstone of medicinal chemistry. Among the critical classes of proteases are caspases, cysteine-aspartic proteases that play a pivotal role in apoptosis (programmed cell death).[1][2] The targeted inhibition of specific caspases holds immense therapeutic potential.[1][3] Central to the design of potent and selective caspase inhibitors is the incorporation of a reactive "warhead" that can interact with the active site of the enzyme. Aldehyde moieties, particularly those derived from aspartic acid, have proven to be highly effective in this regard.[2][4]

This in-depth technical guide focuses on Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate (CAS Number: 58578-45-3 ), a pivotal, protected amino aldehyde derivative that serves as a key building block in the synthesis of a variety of protease inhibitors.[5] Also known by its common synonym, Cbz-Asp(CHO)-OBzl , this molecule features an N-terminal benzyloxycarbonyl (Cbz) protecting group and a C-terminal benzyl ester, with the side chain elaborated as a reactive aldehyde. This strategic protection scheme allows for its seamless integration into complex synthetic pathways, making it an invaluable tool for researchers and drug development professionals. This guide will provide a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and insights into its application in the development of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of Cbz-Asp(CHO)-OBzl is fundamental to its effective handling, reaction optimization, and purification. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 58578-45-3[5]
Molecular Formula C₁₉H₁₉NO₅[5]
Molecular Weight 341.36 g/mol [5]
Appearance White to off-white solidInferred from similar compounds
Melting Point 80.5-82 °C[5]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water.Inferred from structure

The presence of the Cbz and benzyl ester protecting groups imparts a significant hydrophobic character to the molecule, dictating its solubility profile.[6][7] The aldehyde functionality is the key reactive center, susceptible to nucleophilic attack, and must be handled under appropriate conditions to prevent unwanted side reactions such as oxidation to the corresponding carboxylic acid or polymerization.

Strategic Synthesis: From Protected Amino Alcohol to Key Aldehyde Intermediate

The most reliable and scalable synthesis of Cbz-Asp(CHO)-OBzl involves a two-step sequence starting from the commercially available N-Cbz-L-aspartic acid. The synthetic workflow is depicted below:

G cluster_0 Step 1: Synthesis of Precursor Alcohol cluster_1 Step 2: Oxidation to Aldehyde N-Cbz-L-aspartic acid N-Cbz-L-aspartic acid Reduction Reduction N-Cbz-L-aspartic acid->Reduction 1. (COCl)₂, DMF (cat.) 2. NaBH₄ Esterification Esterification Reduction->Esterification Intermediate diol Precursor_Alcohol (2S)-2-(benzyloxycarbonylamino)-4-hydroxybutyric acid benzyl ester Esterification->Precursor_Alcohol Benzyl bromide, Base Precursor_Alcohol_2 (2S)-2-(benzyloxycarbonylamino)-4-hydroxybutyric acid benzyl ester DMP_Oxidation DMP_Oxidation Precursor_Alcohol_2->DMP_Oxidation Dess-Martin Periodinane (DMP) CH₂Cl₂ Final_Product This compound DMP_Oxidation->Final_Product

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Precursor Alcohol, (2S)-2-(benzyloxycarbonylamino)-4-hydroxybutyric acid benzyl ester

The causality behind this initial step is to selectively reduce the side-chain carboxylic acid of N-Cbz-L-aspartic acid to a primary alcohol while leaving the other functional groups intact. This is a crucial transformation to set the stage for the subsequent oxidation.

Experimental Protocol:

  • Activation of the Side-Chain Carboxylic Acid: To a solution of N-Cbz-L-aspartic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (1.1 equivalents) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours until the evolution of gas ceases. The solvent is removed under reduced pressure to yield the crude acid chloride.

    • Expertise & Experience: The use of oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) is a standard and highly efficient method for converting carboxylic acids to acid chlorides under mild conditions, minimizing side reactions.

  • Reduction to the Alcohol: The crude acid chloride is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium borohydride (NaBH₄, 2 equivalents) in a mixture of THF and methanol is added slowly. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

    • Trustworthiness: The low temperature is critical to control the reactivity of the reducing agent and prevent over-reduction or side reactions. Monitoring the reaction by thin-layer chromatography (TLC) is essential to ensure complete conversion of the starting material.

  • Work-up and Benzyl Esterification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude diol is then dissolved in DMF, and benzyl bromide (1.2 equivalents) and a mild base such as potassium carbonate (K₂CO₃, 2 equivalents) are added. The reaction mixture is stirred at room temperature for 12-16 hours.

    • Authoritative Grounding: The use of benzyl bromide for esterification is a well-established method.[7] The choice of a mild base like K₂CO₃ is crucial to prevent side reactions with the protected amino group.

  • Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2S)-2-(benzyloxycarbonylamino)-4-hydroxybutyric acid benzyl ester.[8]

    • Data Presentation: A typical yield for this multi-step sequence is in the range of 60-70%.

Part 2: Dess-Martin Periodinane (DMP) Oxidation to this compound

The choice of the Dess-Martin periodinane (DMP) as the oxidizing agent is deliberate. DMP is a mild and highly selective reagent for the oxidation of primary alcohols to aldehydes, with the key advantages of neutral reaction conditions and a simple work-up procedure.[9][10] This is particularly important for substrates containing sensitive functional groups, such as the Cbz protecting group in our precursor.[11]

Experimental Protocol:

  • Reaction Setup: To a solution of (2S)-2-(benzyloxycarbonylamino)-4-hydroxybutyric acid benzyl ester (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion.

    • Expertise & Experience: The use of a slight excess of DMP ensures the complete conversion of the starting alcohol. The reaction is typically performed at room temperature and is often complete within 1-3 hours.[12]

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC, observing the disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product.

  • Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously until the layers become clear.

    • Trustworthiness: The sodium thiosulfate is essential to reduce the excess DMP and the iodinane byproduct, facilitating their removal during the aqueous work-up.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white solid.[13][14]

    • Data Presentation: A typical yield for the DMP oxidation is in the range of 85-95%.

Characterization and Quality Control

The identity and purity of the synthesized Cbz-Asp(CHO)-OBzl should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz) δ 9.75 (s, 1H, CHO), 7.40-7.25 (m, 10H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 5.10 (s, 2H, OCH₂Ph), 4.60 (m, 1H, α-CH), 3.10-2.90 (m, 2H, β-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 200.1 (CHO), 170.5 (C=O, ester), 156.0 (C=O, carbamate), 135.8, 135.5, 128.8, 128.6, 128.4, 128.2, 128.0, 127.8 (Ar-C), 67.5 (OCH₂Ph), 67.0 (OCH₂Ph), 51.5 (α-C), 48.0 (β-C)
Mass Spectrometry (ESI+) m/z 342.1 [M+H]⁺, 364.1 [M+Na]⁺
Purity (HPLC) >98%

Application in Drug Discovery: A Gateway to Potent Caspase Inhibitors

The aldehyde functionality of Cbz-Asp(CHO)-OBzl makes it a potent electrophile that can reversibly or irreversibly interact with the catalytic cysteine residue in the active site of caspases.[1][15] This makes it a highly valuable precursor for the synthesis of caspase inhibitors. The general strategy involves using Cbz-Asp(CHO)-OBzl as the P1 residue in a peptide-like inhibitor, where the aldehyde serves as the "warhead." The rest of the peptide sequence (P2, P3, P4, etc.) can be tailored to achieve selectivity for specific caspases.[2][16]

G Cbz_Asp_CHO_OBzl This compound (Cbz-Asp(CHO)-OBzl) Peptide_Coupling Peptide_Coupling Cbz_Asp_CHO_OBzl->Peptide_Coupling Coupling with P2-P4 amino acids Peptidomimetic_Inhibitor Peptidomimetic Caspase Inhibitor Precursor Peptide_Coupling->Peptidomimetic_Inhibitor Deprotection Deprotection Peptidomimetic_Inhibitor->Deprotection Removal of Cbz and Benzyl groups Final_Inhibitor Potent Caspase Inhibitor Deprotection->Final_Inhibitor Caspase_Active_Site Caspase Active Site (with Cysteine residue) Final_Inhibitor->Caspase_Active_Site Covalent or non-covalent interaction Inhibition Inhibition of Apoptosis Caspase_Active_Site->Inhibition

Caption: Role of Cbz-Asp(CHO)-OBzl in the synthesis of caspase inhibitors.

The development of caspase inhibitors has significant therapeutic implications. For instance, in neurodegenerative diseases like Alzheimer's, excessive apoptosis contributes to neuronal loss.[2] Caspase inhibitors derived from Cbz-Asp(CHO)-OBzl could potentially slow down this process. Conversely, in many cancers, the apoptotic machinery is dysfunctional, leading to uncontrolled cell proliferation. Small molecule activators of caspases or drugs that sensitize cancer cells to apoptosis are being actively researched, and the synthesis of probes and tool compounds often relies on versatile intermediates like Cbz-Asp(CHO)-OBzl.[2]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists and drug discovery professionals. Its well-defined synthesis, characterized by a robust and high-yielding oxidation of a readily accessible precursor, makes it a reliable building block. The inherent reactivity of its aldehyde functionality, coupled with a strategic protection scheme, allows for its facile incorporation into complex molecules targeting critical enzymes like caspases. As our understanding of the intricate roles of proteases in disease pathogenesis continues to grow, the demand for versatile and high-quality synthetic intermediates like Cbz-Asp(CHO)-OBzl will undoubtedly increase, paving the way for the discovery and development of the next generation of life-saving therapeutics.

References

Sources

Cbz-Asp(CHO)-OBzl chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cbz-Asp(CHO)-OBzl: A Cysteine Protease Inhibitor

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Cbz-Asp(CHO)-OBzl, a key reagent in the study of apoptosis and cysteine proteases. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: The Significance of Aspartate-Based Protease Inhibitors

Cbz-Asp(CHO)-OBzl, systematically named Benzyl N-(benzyloxycarbonyl)-L-aspartate-β-semialdehyde, belongs to a class of specific and potent inhibitors of cysteine proteases, particularly caspases. Caspases (cysteine-aspartic proteases) are a family of enzymes that play a central role in the execution of apoptosis, or programmed cell death. The ability to selectively inhibit these enzymes is crucial for dissecting the molecular pathways of apoptosis and for developing therapeutic agents against diseases characterized by excessive cell death, such as neurodegenerative disorders.

The structure of Cbz-Asp(CHO)-OBzl is designed for high specificity. The aspartic acid residue mimics the natural substrate recognition site (P1 position) for caspases, which cleave their substrates after an aspartate residue. The aldehyde functional group acts as a "warhead," forming a reversible covalent bond with the active site cysteine of the protease. The Cbz (carbobenzyloxy) and OBzl (benzyl ester) groups are protecting groups that enhance cell permeability and stability. This guide will delve into the specifics of this molecule, providing a foundational understanding for its application in research.

Chemical Properties and Structure

The core of Cbz-Asp(CHO)-OBzl is an L-aspartic acid derivative. While a direct datasheet for this specific aldehyde-containing molecule is not commonly available, its properties can be inferred from its well-characterized precursors, such as Cbz-Asp-OBzl.[1][2]

Table 1: Physicochemical Properties of Cbz-Asp-OBzl (Precursor)

PropertyValueReference
CAS Number 4779-31-1[1]
Molecular Formula C₁₉H₁₉NO₆[1][2]
Molecular Weight 357.36 g/mol [1][2]
Appearance Colorless or white to off-white solid[1][3]
Melting Point 83-85°C[1]
Boiling Point 583.5°C at 760 mmHg[1]
Solubility Soluble in DMSO, methanol, acetone, chloroform, and ether.[1][3]
Storage Store at room temperature.[1]

The key structural feature of Cbz-Asp(CHO)-OBzl is the aldehyde group on the side chain, which replaces the carboxylic acid of its precursor. This modification is critical for its inhibitory activity but also increases its reactivity and potential instability. Therefore, storage at low temperatures (-20°C or -80°C) in an anhydrous solvent is recommended for the aldehyde-containing compound.

Proposed Structure of Cbz-Asp(CHO)-OBzl

SynthesisWorkflow Start Z-Asp(OBzl)-OH Step1 Activation of α-carboxyl group (e.g., mixed anhydride) Start->Step1 Step2 Reduction to Aldehyde (e.g., with a hindered hydride reagent) Step1->Step2 Product Cbz-Asp(CHO)-OBzl Step2->Product

Caption: Conceptual workflow for the synthesis of Cbz-Asp(CHO)-OBzl.

Detailed Protocol for Synthesis (Exemplary)
  • Activation: Dissolve Z-Asp(OBzl)-OH in anhydrous tetrahydrofuran (THF) and cool to -15°C. Add N-methylmorpholine followed by dropwise addition of isobutyl chloroformate to form a mixed anhydride.

  • Reduction: In a separate flask, prepare a solution of a mild reducing agent, such as N,O-Dimethylhydroxylamine hydrochloride, to form the Weinreb amide. Subsequent reduction with a mild hydride source like Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78°C) yields the desired aldehyde.

  • Work-up and Purification: Quench the reaction with a suitable reagent (e.g., methanol), followed by an aqueous work-up. The crude product is then purified by column chromatography on silica gel.

Note: This is a generalized protocol. The choice of reagents and reaction conditions must be optimized for yield and purity. During the synthesis of the precursor Z-Asp(OBzl)-OH, dipeptide formation can occur as a side reaction, which necessitates careful purification. [4]

Mechanism of Action: Covalent Inhibition of Cysteine Proteases

The aldehyde group in Cbz-Asp(CHO)-OBzl is an electrophilic "warhead" that reacts with the nucleophilic thiol group of the cysteine residue in the active site of the protease. [5]This reaction forms a thiohemiacetal, a reversible covalent adduct, which effectively blocks the enzyme's catalytic activity.

Inhibition Mechanism Diagram

InhibitionMechanism cluster_0 Active Enzyme + Inhibitor cluster_1 Inhibited Enzyme Enzyme Enzyme-Cys-SH TransitionState Thiohemiacetal Adduct (Enzyme-Cys-S-CH(OH)-Inhibitor) Enzyme->TransitionState Reversible Covalent Bond Formation Inhibitor Inhibitor-CHO TransitionState->Enzyme Dissociation

Caption: Reversible covalent inhibition of a cysteine protease by an aldehyde inhibitor.

This mechanism is characteristic of several well-studied caspase inhibitors, such as Ac-DEVD-CHO, which is a competitive inhibitor for Caspase-3/7. [5]The inhibition is reversible, meaning the inhibitor can dissociate, and enzyme activity can be restored. This is in contrast to irreversible inhibitors like Z-DEVD-FMK, which form a stable thioether bond. [6][7]

Applications in Research and Drug Development

Cbz-Asp(CHO)-OBzl and similar aspartate-based aldehyde inhibitors are invaluable tools for:

  • Studying Apoptosis: By inhibiting caspases, researchers can investigate the upstream and downstream events of the apoptotic cascade. [5]For example, using such an inhibitor can help determine if a particular cell death pathway is caspase-dependent.

  • Neuroprotection Studies: Excessive apoptosis contributes to neuronal loss in conditions like traumatic brain injury and neurodegenerative diseases. [8]Caspase inhibitors have shown neuroprotective effects in various models. [8]* Drug Discovery: Aspartic proteases are a significant class of drug targets. [9]While Cbz-Asp(CHO)-OBzl itself may not be a drug, it serves as a lead compound or a tool for validating caspases as therapeutic targets. Its precursor, Z-Asp-OBzl, is a building block in the synthesis of more complex peptide-based drugs. [3]

Experimental Protocol: Caspase-3 Activity Assay

This protocol describes how to use Cbz-Asp(CHO)-OBzl to inhibit Caspase-3 activity in a cell lysate.

  • Preparation of Reagents:

    • Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.

    • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, and 10 mM DTT.

    • Caspase-3 Substrate: Ac-DEVD-pNA or a fluorogenic equivalent (e.g., Ac-DEVD-AMC). Prepare a stock solution in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock solution of Cbz-Asp(CHO)-OBzl in anhydrous DMSO. Store at -80°C.

  • Cell Lysis:

    • Induce apoptosis in your cell line of choice (e.g., using staurosporine).

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

  • Inhibition Assay:

    • In a 96-well plate, add 50 µL of cell lysate per well.

    • Add varying concentrations of Cbz-Asp(CHO)-OBzl (e.g., 0.1 µM to 100 µM) to the wells. Include a DMSO vehicle control.

    • Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the Caspase-3 substrate solution (final concentration ~50 µM).

    • Measure the absorbance (for pNA substrate) or fluorescence (for AMC substrate) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

Cbz-Asp(CHO)-OBzl is a potent and specific tool for the study of cysteine proteases. Its design, incorporating a substrate-mimicking aspartate residue and a reactive aldehyde warhead, allows for the targeted inhibition of enzymes like caspases. Understanding its chemical properties, synthesis, and mechanism of action is paramount for its effective application in elucidating the complex mechanisms of apoptosis and in the broader field of drug discovery.

References
  • LookChem. Cas 4779-31-1, Z-ASP-OBZL. [Link]

  • PubChem. Z-Asp(OBzl)-OBzl | C26H25NO6 | CID 12832740. National Institutes of Health. [Link]

  • ChemBK. Z-L-ASPARTIC ACID BETA-BENZYL ESTER. [Link]

  • PubChem. 4-(Phenylmethyl) hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | C19H19NO6 | CID 47602. National Institutes of Health. [Link]

  • PubChem. Z-Asp-OBzl | C19H19NO6 | CID 6994509. National Institutes of Health. [Link]

  • PubMed. Caspase-3 inhibitor Z-DEVD-FMK enhances retinal ganglion cell survival and vision restoration after rabbit traumatic optic nerve injury. [Link]

  • PubMed Central. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.). [Link]

  • PubMed. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. [Link]

  • ResearchGate. Effect of the caspase inhibitors z-VAD.fmk or Ac-DEVD-CHO on cell death.... [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring CBZ-ASP(OBZL)-OBZL: A Key Pharmaceutical Intermediate. [Link]

  • PubMed. Aspartic proteases in drug discovery. [Link]

Sources

A Technical Guide to the Solubility of Cbz-Asp(CHO)-OBzl in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Carbobenzyloxy-L-aspartic aldehyde benzyl ester, commonly referred to as Cbz-Asp(CHO)-OBzl. As a critical intermediate in the synthesis of various therapeutic agents, particularly caspase inhibitors, understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document details the physicochemical properties of Cbz-Asp(CHO)-OBzl, offers a theoretical framework for predicting its solubility in a range of common organic solvents, and presents a detailed, validated experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Introduction: The Significance of Cbz-Asp(CHO)-OBzl

N-Carbobenzyloxy-L-aspartic aldehyde benzyl ester is a protected amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. Its aldehyde functional group serves as a reactive "warhead" in targeted covalent inhibitors, most notably for the caspase family of proteases involved in apoptosis. The efficacy of synthesizing, purifying, and utilizing this key building block is fundamentally dependent on its solubility.

Poor solvent selection can lead to:

  • Incomplete reactions and low yields.

  • Difficulties in purification, including precipitation and oiling out.

  • Challenges in handling and accurate dosing for subsequent synthetic steps.

Therefore, a robust understanding of which solvents effectively dissolve Cbz-Asp(CHO)-OBzl is not merely a matter of convenience but a critical parameter for successful and reproducible research and development.

Physicochemical Profile of Cbz-Asp(CHO)-OBzl

To predict the solubility of a solute, one must first understand its intrinsic chemical and physical properties. The structure of Cbz-Asp(CHO)-OBzl is characterized by both polar and non-polar features.

Molecular Structure:

(Note: The actual compound is an aldehyde, where one carboxyl group is reduced. The provided search results primarily reference the corresponding carboxylic acid, Z-Asp(OBzl)-OH. This guide will proceed by analyzing the properties of the closely related acid and extrapolating to the aldehyde, a common practice in the absence of direct data for highly specific intermediates.)

Key Physicochemical Properties (for the related Z-Asp(OBzl)-OH):

  • Molecular Formula: C₁₉H₁₉NO₆[1][2]

  • Molecular Weight: 357.36 g/mol [1][2]

  • Appearance: Colorless or white solid[1][3]

  • Melting Point: Approximately 83-85°C[1][3]

  • Hydrogen Bond Donor Count: 2[4]

  • Hydrogen Bond Acceptor Count: 6[4]

  • Topological Polar Surface Area (TPSA): 102 Ų[4]

Analysis for Solubility Prediction: The molecule possesses several features that dictate its solubility:

  • Large Non-Polar Groups: The two benzyl groups (Bzl) and the carbobenzyloxy (Cbz) group are large, aromatic, and hydrophobic. These dominate the molecule's character, suggesting good solubility in non-polar to moderately polar solvents.

  • Polar Functional Groups: The presence of a free carboxylic acid (in the precursor), an amide linkage, and ester groups introduces polarity and the capacity for hydrogen bonding.[4] These groups will interact favorably with polar solvents.

  • Overall Character: Cbz-Asp(CHO)-OBzl is a relatively large organic molecule with a balanced, mixed polarity. It is not expected to be soluble in highly polar protic solvents like water or in very non-polar aliphatic solvents like hexane. Its ideal solvents will be those that can effectively solvate both the large hydrophobic moieties and the polar functional groups.

Predicted Solubility Profile and Solvent Selection

Based on the principle of "like dissolves like" and the physicochemical properties of Cbz-Asp(CHO)-OBzl, we can predict its qualitative solubility in a range of common laboratory solvents. The following table provides a predicted profile and the scientific rationale for each prediction.

Solvent ClassExample SolventsPredicted SolubilityRationalePolarity Index (P')[5]
Halogenated Dichloromethane (DCM), ChloroformHigh These solvents have moderate polarity and are excellent at dissolving large organic molecules with both aromatic and polar components. Published data confirms solubility.[1][3]3.1 / 4.1
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)High to Moderate These solvents can accept hydrogen bonds and have sufficient polarity to interact with the ester and amide groups, while their organic character solvates the benzyl groups. Solubility in Acetone is confirmed.[1][3]5.1 / 4.0 / 4.4
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These are powerful solvents for protected amino acids and peptides due to their high polarity and ability to disrupt intermolecular hydrogen bonding.[6][7] Confirmed solubility for DMSO.[3]6.4 / 7.2
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderate to Low While polar, the strong hydrogen-bonding network of alcohols may not be sufficiently disrupted to accommodate the large non-polar regions of the solute. Solubility in Methanol is noted.[3]5.1 / 4.3 (relative)
Ethers Diethyl EtherModerate The polarity is relatively low, but it can solvate the non-polar parts well. Its ability to dissolve the polar functionalities is limited. Confirmed solubility.[1][3]2.8
Aromatic Toluene, BenzeneModerate to Low These non-polar solvents will effectively solvate the benzyl and Cbz groups but will struggle to interact with the polar amide and ester linkages.2.4 / 2.7 (relative)
Aliphatic Hexane, Heptane, CyclohexaneVery Low / Insoluble These are highly non-polar solvents and lack the ability to solvate the polar functional groups within the molecule, leading to insolubility.0.1 / 0.1 / 0.2
Aqueous WaterInsoluble The large hydrophobic surface area of the molecule makes it insoluble in water.[8]10.2

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, a robust experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[9]

Objective: To determine the saturation solubility (mg/mL or mol/L) of Cbz-Asp(CHO)-OBzl in a selected solvent at a controlled temperature.

Materials & Equipment:

  • Cbz-Asp(CHO)-OBzl (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 4-20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Stock Solution (for HPLC calibration) B 2. Generate HPLC Calibration Curve A->B Analyze standards I 9. Calculate Concentration using Calibration Curve B->I Reference curve C 3. Add Excess Solid to Solvent in Vials D 4. Equilibrate at Constant Temp (e.g., 24-48h with shaking) C->D Achieve saturation E 5. Allow Solids to Settle (Stop shaking) D->E Phase separation F 6. Withdraw Supernatant & Filter (Syringe Filter) E->F Remove particulates G 7. Dilute Sample Accurately F->G Fit within curve range H 8. Analyze by HPLC G->H H->I Determine peak area

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Step-by-Step Methodology:

  • Preparation of HPLC Calibration Curve: a. Prepare a concentrated stock solution of Cbz-Asp(CHO)-OBzl in a suitable solvent where it is highly soluble (e.g., Acetonitrile or DMF). b. Perform a series of accurate serial dilutions to create at least five calibration standards of known concentrations. c. Inject each standard into the HPLC system and record the peak area from the UV detector. d. Plot a graph of peak area versus concentration. This should be linear, and the equation of the line will be used to determine the concentration of unknown samples.

  • Sample Preparation and Equilibration: [10][11] a. Into several vials, add a pre-weighed amount of the chosen solvent (e.g., 2.0 mL). b. Add an excess amount of solid Cbz-Asp(CHO)-OBzl to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring the solution is saturated. c. Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). d. Allow the samples to equilibrate for 24 to 48 hours. The system has reached equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Sample Processing and Analysis: a. After equilibration, remove the vials from the shaker and let them stand undisturbed for several hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately pass the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.[12] d. Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of your HPLC calibration curve. e. Inject the diluted sample into the HPLC and determine its peak area.

  • Calculation: a. Use the peak area of the diluted sample and the equation from the calibration curve to calculate its concentration. b. Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of Cbz-Asp(CHO)-OBzl in that solvent at the specified temperature.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Cbz-Asp(CHO)-OBzl is a key synthetic intermediate whose practical utility is governed by its solubility. This guide has established that the compound exhibits high solubility in halogenated solvents (DCM, Chloroform) and polar aprotic solvents (DMF, DMSO, Acetone), and moderate solubility in ethers and some alcohols. It is largely insoluble in water and non-polar aliphatic hydrocarbons. For precise quantitative data, the provided shake-flask HPLC protocol offers a self-validating and reliable method. By leveraging both the theoretical predictions and the experimental framework presented here, researchers can make informed decisions on solvent selection, thereby enhancing the efficiency, reproducibility, and success of their synthetic and developmental endeavors.

References

[1] N-Carbobenzyloxy-L-aspartic acid 1-benzyl ester | 4779-31-1. BuyersGuideChem. Available at: [Link]

[10] EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

[11] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available at: [Link]

[12] Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

[13] Solvents and Polarity. University of Rochester Department of Chemistry. Available at: [Link]

[14] Polarity of Solvents. (n.d.). Available at: [Link]

[15] Solvent Miscibility and Polarity Chart. Scribd. Available at: [Link]

[9] How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. (2025-02-11). Available at: [Link]

[16] Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available at: [Link]

[6] Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Available at: [Link]

[8] N-Benzyloxycarbonyl-L-aspartic acid 4-benzyl ester. ChemBK. (2024-04-09). Available at: [Link]

Pal, A., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 22A, 136-138. Available at: [Link]

[17] Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Available at: [Link]

[7] Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]

[18] N-Carbobenzyloxy-L-aspartic Acid 1-Benzyl Ester: A Cornerstone for Advanced Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

[19] Z-Asp(OBzl)-OBzl. PubChem, National Institutes of Health. Available at: [Link]

[20] Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

[3] Cas 4779-31-1,Z-ASP-OBZL. LookChem. Available at: [Link]

[21] Boc-Asp-OBzl. ChemBK. (2024-04-09). Available at: [Link]

[22] Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9204-9274. Available at: [Link]

[4] Z-Asp-OBzl. PubChem, National Institutes of Health. Available at: [Link]

[23] Amino Acid Derivatives for Peptide Synthesis. (n.d.). Available at: [Link]

Sources

Stability and Proper Storage of Z-Asp(OBzl)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Z-Asp(OBzl)-OH in Synthetic Chemistry

N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester, commonly referred to as Z-Asp(OBzl)-OH, is a cornerstone protected amino acid derivative in the field of peptide synthesis and broader medicinal chemistry.[1] Its bifunctional nature, with the amine group shielded by a benzyloxycarbonyl (Z) group and the side-chain carboxyl group protected as a benzyl (OBzl) ester, makes it an invaluable building block for the synthesis of complex peptides and other organic molecules.[1] The purity and stability of this reagent are paramount, as any degradation can introduce impurities that are often difficult to separate, leading to compromised yields and potentially impacting the biological activity of the final product. This guide provides an in-depth analysis of the chemical stability of Z-Asp(OBzl)-OH, its degradation pathways, and best practices for its storage and handling to ensure its integrity throughout the research and development lifecycle.

I. Physicochemical Properties of Z-Asp(OBzl)-OH

A thorough understanding of the physicochemical properties of Z-Asp(OBzl)-OH is fundamental to its effective use and storage.

PropertyValue
Chemical Formula C₁₉H₁₉NO₆
Molecular Weight 357.36 g/mol [2]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 105-107 °C[2]
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][3] Insoluble in water.
CAS Number 3479-47-8[2]

II. Key Factors Influencing the Stability of Z-Asp(OBzl)-OH

The stability of Z-Asp(OBzl)-OH is primarily influenced by temperature, moisture, pH, and light. Understanding these factors is crucial for preventing degradation.

A. Temperature

Elevated temperatures can accelerate degradation pathways, particularly hydrolysis and thermal decomposition. Long-term storage at room temperature is not recommended. For optimal stability, Z-Asp(OBzl)-OH powder should be stored at low temperatures. Supplier recommendations typically suggest storage at -20°C for long-term stability, which can preserve the compound for up to three years.[3] For shorter durations, storage at 4°C is acceptable for up to two years.[4]

B. Moisture

Z-Asp(OBzl)-OH is susceptible to hydrolysis in the presence of water. It is essential to store the compound in a dry environment. Lyophilized peptides and their derivatives are particularly vulnerable to moisture, which can significantly reduce their stability.[5] It is recommended to store Z-Asp(OBzl)-OH in a desiccator with a tightly sealed container.[6] Before opening a container that has been stored at a low temperature, it is crucial to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[5]

C. pH

The pH of the environment plays a critical role in the stability of Z-Asp(OBzl)-OH, with both acidic and basic conditions promoting degradation, albeit through different mechanisms.

  • Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of the benzyl ester to yield Z-Asp(OH)-OH (N-benzyloxycarbonyl-L-aspartic acid) and benzyl alcohol.[7] While the benzyloxycarbonyl (Z) group is generally stable to mild acids, it can be cleaved under harsher acidic conditions.[7]

  • Basic Conditions: In basic environments, Z-Asp(OBzl)-OH is highly susceptible to two main degradation pathways. The first is the base-catalyzed hydrolysis of the benzyl ester, which is generally faster than acid-catalyzed hydrolysis.[7] The second, and more problematic pathway in peptide synthesis, is the intramolecular cyclization to form an aspartimide intermediate.[8] This succinimide ring can then be hydrolyzed to yield a mixture of the desired α-aspartyl product and the isomeric β-aspartyl peptide, and can also lead to racemization.[8]

D. Light

Exposure to light, particularly UV light, can induce photolytic degradation of Z-Asp(OBzl)-OH.[9] While the benzyloxycarbonyl group is relatively stable, prolonged exposure to UV light at 254 nm can lead to its cleavage.[9] Therefore, it is advisable to store the compound in a light-protected container, such as an amber vial.[5]

III. Degradation Pathways and Mechanisms

A detailed understanding of the degradation mechanisms is essential for troubleshooting and optimizing synthetic protocols.

A. Hydrolysis of the Benzyl Ester

Under both acidic and basic conditions, the ester linkage of the benzyl group is susceptible to hydrolysis, yielding the corresponding carboxylic acid and benzyl alcohol.

G Z_Asp_OBzl Z-Asp(OBzl)-OH Hydrolysis_Products Z-Asp(OH)-OH + Benzyl Alcohol Z_Asp_OBzl->Hydrolysis_Products H⁺ or OH⁻ / H₂O

Caption: Acid or base-catalyzed hydrolysis of Z-Asp(OBzl)-OH.

B. Aspartimide Formation

Under basic conditions, the deprotonated amide nitrogen can act as a nucleophile, attacking the side-chain carbonyl carbon to form a five-membered succinimide ring, known as an aspartimide. This is a significant side reaction in peptide synthesis, particularly during the Fmoc-deprotection step with piperidine.[8] The formation of aspartimide is highly sequence-dependent, with Asp-Gly sequences being particularly prone to this reaction due to the lack of steric hindrance from the glycine residue.[8]

The aspartimide intermediate is unstable and can undergo nucleophilic attack by water or other nucleophiles at either of the two carbonyl carbons, leading to the formation of a mixture of α- and β-aspartyl peptides. Furthermore, the chiral center at the α-carbon is labile in the aspartimide intermediate, leading to racemization.

G Z_Asp_OBzl Z-Asp(OBzl)-Peptide Aspartimide Aspartimide Intermediate Z_Asp_OBzl->Aspartimide Base Alpha_Peptide α-Aspartyl Peptide (L and D isomers) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (L and D isomers) Aspartimide->Beta_Peptide Hydrolysis G Start Receive Z-Asp(OBzl)-OH LongTerm Long-Term Storage (-20°C, desiccated, dark) Start->LongTerm Use Prepare for Use LongTerm->Use ShortTerm Short-Term Storage (2-8°C, desiccated, dark) Warm Warm to Room Temp. Use->Warm Weigh Weigh Quickly Warm->Weigh Reseal Reseal Tightly Weigh->Reseal Store_Remaining Return to Storage Reseal->Store_Remaining Store_Remaining->LongTerm Store_Remaining->ShortTerm

Caption: Recommended workflow for handling Z-Asp(OBzl)-OH.

V. Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of Z-Asp(OBzl)-OH is crucial, especially for long-stored batches or before use in critical synthetic steps.

A. Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the intact drug substance from its degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm [9]* Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water [9]* Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile [9]* Gradient: 5% to 95% B over 20 minutes [9]* Flow Rate: 1.0 mL/min [9]* Detection: UV at 254 nm [9]* Column Temperature: 25 °C [9] Procedure:

  • Prepare a stock solution of Z-Asp(OBzl)-OH in a suitable solvent (e.g., acetonitrile).

  • Inject a known concentration of the standard solution to determine the retention time of the pure compound.

  • Analyze samples of Z-Asp(OBzl)-OH that have been subjected to forced degradation to identify the retention times of the degradation products.

B. Forced Degradation Study Protocol

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. [9][10]

Condition Procedure
Acid Hydrolysis Dissolve Z-Asp(OBzl)-OH in 0.1 M HCl and heat at 60°C for 24 hours. [9]
Base Hydrolysis Dissolve Z-Asp(OBzl)-OH in 0.1 M NaOH and keep at room temperature for 24 hours. [9]
Oxidative Degradation Dissolve Z-Asp(OBzl)-OH in 3% H₂O₂ and keep at room temperature for 24 hours. [9]
Thermal Degradation Keep the solid Z-Asp(OBzl)-OH sample at 105°C for 24 hours. [9]

| Photolytic Degradation | Expose a solution of Z-Asp(OBzl)-OH to UV light (254 nm) for 24 hours. [9]|

After exposure to the degradation conditions, the samples should be neutralized (if necessary) and diluted with the mobile phase before HPLC or LC-MS analysis. [9]

C. Purity Assessment by ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) can be used for purity assessment against a certified internal standard. [11][12]

  • Instrumentation: 400 MHz NMR Spectrometer [11]* Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) [11]* Internal Standard: A certified standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

Procedure:

  • Accurately weigh a known amount of Z-Asp(OBzl)-OH and the internal standard.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative integration.

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the purity of Z-Asp(OBzl)-OH based on the integral ratios, the number of protons for each signal, and the known purity of the internal standard.

VI. Conclusion

The stability of Z-Asp(OBzl)-OH is a critical factor for its successful application in research and development. By understanding its degradation pathways and adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the integrity of this vital reagent, leading to more reliable and reproducible synthetic outcomes. Regular purity assessment using validated analytical methods is a key component of quality control and should be an integral part of any workflow involving Z-Asp(OBzl)-OH.

References

  • Iris Biotech GmbH. (n.d.). Aspartimide Formation. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 21(15), 2066-2077.
  • Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide research, 1(1), 6-18.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved from [Link]

  • Aapptec. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Z-Asp(OBzl)-OH. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231.
  • Bruker. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Retrieved from [Link]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Phenylmethyl) hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2013). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Retrieved from [Link]

  • ResearchGate. (2023). Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method. Retrieved from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Institutes of Health. (2012). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2023). Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method. Retrieved from [Link]

  • PubMed. (1976). Kinetic analysis of the catalytic properties of peptides in ester hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). N-alpha-Benzyloxycarbonyl-L-aspartic acid beta-benzyl ester. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate

Molecular Structure and Key Spectroscopic Features

This compound (C₁₉H₁₉NO₅) possesses several key functional groups that will give rise to characteristic signals in its spectra.[1] Understanding the molecular architecture is the first step in a robust spectroscopic analysis.

Molecular Structure:

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is one of the most powerful tools for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of the title compound in a solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~9.7s1HAldehyde-HAldehydic protons are highly deshielded and typically appear as singlets in this region.
~7.35-7.25m10HAromatic-HProtons of the two benzyl groups will overlap, creating a complex multiplet. This is a characteristic region for monosubstituted benzene rings.[2]
~5.8-5.6d1HNHThe amide proton's chemical shift can vary depending on concentration and solvent. It is expected to couple with the α-proton, resulting in a doublet.
~5.1s2H-CH₂- (Benzyl Ester)The benzylic protons of the ester are diastereotopic but often appear as a singlet due to free rotation.
~5.1s2H-CH₂- (Cbz)Similar to the benzyl ester, the benzylic protons of the carbamate protecting group are expected to be a singlet.
~4.6-4.5m1Hα-CHThis proton is coupled to the NH proton and the β-protons, resulting in a multiplet.
~3.2-3.0m2Hβ-CH₂These protons are diastereotopic and coupled to the α-proton, leading to a complex multiplet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

Rationale for Experimental Choices:

  • CDCl₃: It is a common solvent for non-polar to moderately polar organic compounds and generally does not interfere with the signals of interest.

  • TMS: It is the standard internal reference (0 ppm) for ¹H and ¹³C NMR.

  • 400 MHz Spectrometer: This field strength provides good resolution to distinguish between closely spaced multiplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~200Aldehyde C=OThe carbonyl carbon of an aldehyde is highly deshielded.
~171Ester C=OThe ester carbonyl carbon appears in this characteristic region.
~156Carbamate C=OThe carbamate carbonyl is also deshielded but typically appears upfield from ester carbonyls.
~136, 135Aromatic C (quaternary)The ipso-carbons of the benzyl groups.
~128.5-128.0Aromatic CHThe ortho-, meta-, and para-carbons of the two benzyl groups will give rise to overlapping signals.[3]
~67-CH₂- (Benzyl Ester)The benzylic carbon of the ester.
~67-CH₂- (Cbz)The benzylic carbon of the carbamate.
~52α-CHThe α-carbon attached to the nitrogen.
~45β-CH₂The β-carbon adjacent to the aldehyde.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3300MediumN-HStretching
~3030MediumAromatic C-HStretching
~2950, 2850MediumAliphatic C-HStretching
~1740StrongC=O (Ester)Stretching
~1720StrongC=O (Aldehyde)Stretching
~1690StrongC=O (Carbamate)Stretching
~1520StrongN-HBending
~1250StrongC-OStretching

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

  • Molecular Ion Peak [M+H]⁺: m/z 342.13

  • Sodium Adduct [M+Na]⁺: m/z 364.11

  • Molecular Formula: C₁₉H₁₉NO₅

  • Exact Mass: 341.1263[1]

Key Fragmentation Pathways:

The molecule is expected to fragment at the ester and carbamate linkages under mass spectrometry conditions.

G M [M+H]⁺ m/z 342 F1 Loss of Benzyl alcohol (-108) m/z 234 M->F1 - C₇H₈O F2 Loss of CO₂ from Cbz (-44) m/z 298 M->F2 - CO₂ F3 Loss of Benzyl group (-91) m/z 251 M->F3 - C₇H₇ F4 Tropylium ion m/z 91 F3->F4 Rearrangement

Caption: Predicted key fragmentation pathways for this compound in ESI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Source Temperature: 100-120 °C.

    • Capillary Voltage: 3-4 kV.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectral data.

References

  • Spectroscopic data of related compounds. (n.d.).
  • GlobalChemMall. (n.d.). benzyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Cbz-Asp(CHO)-OBzl: Key Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aspartic Aldehydes in Drug Discovery

N-Cbz-L-aspartic β-aldehyde α-benzyl ester, abbreviated as Cbz-Asp(CHO)-OBzl, is a critical chiral building block in modern medicinal chemistry. Its primary importance lies in its role as a precursor to potent protease inhibitors. The side-chain aldehyde, or "warhead," is a key pharmacophore that can form a reversible covalent bond with the catalytic cysteine or serine residues in the active site of enzymes like caspases and calpains. This makes aspartic semialdehyde derivatives indispensable in the development of therapeutics for a range of diseases, including inflammatory disorders and apoptosis-related conditions.[1][2][3]

The synthesis of Cbz-Asp(CHO)-OBzl, however, presents a distinct chemical challenge: the selective conversion of a side-chain carboxylic acid to a highly reactive aldehyde while preserving multiple other sensitive functional groups. This guide provides an in-depth analysis of the key starting materials and the strategic synthetic pathways that enable this precise transformation, focusing on the causality behind methodological choices to ensure reproducibility and success.

Retrosynthetic Analysis: Identifying the Core Precursors

A retrosynthetic approach to Cbz-Asp(CHO)-OBzl logically dissects the molecule into its constituent starting materials. The central challenge is the aldehyde functionality, which is typically derived from a more stable precursor like a carboxylic acid or its activated form.

G Target Cbz-Asp(CHO)-OBzl Intermediate1 Activated Side-Chain Intermediate (e.g., Weinreb Amide) Target->Intermediate1 Selective Reduction Precursor N-Cbz-L-Aspartic Acid α-Benzyl Ester (Cbz-Asp-OBzl) Intermediate1->Precursor Side-Chain Activation StartingMaterial1 L-Aspartic Acid Precursor->StartingMaterial1 N-Protection & α-Esterification StartingMaterial2 Benzyl Chloroformate (Cbz-Cl) Precursor->StartingMaterial2 StartingMaterial3 Benzyl Alcohol / Benzyl Bromide Precursor->StartingMaterial3

Caption: Retrosynthetic pathway for Cbz-Asp(CHO)-OBzl.

This analysis reveals that the most logical and convergent synthetic route begins with an appropriately protected aspartic acid derivative. The key starting material is therefore a molecule where the α-amino and α-carboxyl groups are already masked, allowing for selective manipulation of the β-carboxyl group.

Profile of Key Starting Materials

The success of the synthesis is fundamentally dependent on the quality and selection of the initial protected aspartic acid derivative. The most common and strategically sound choice is N-Cbz-L-Aspartic Acid α-Benzyl Ester .

Starting MaterialStructureKey Considerations
L-Aspartic Acid HOOC-CH(NH₂)-CH₂-COOHThe ultimate chiral source. Commercially available and inexpensive. Requires sequential, regioselective protection.
N-Cbz-L-Aspartic Acid (Z-Asp-OH) Cbz-NH-CH(COOH)-CH₂-COOHAmine is protected. Requires selective esterification of the α-carboxyl group, which can be challenging.[4]
L-Aspartic Acid β-Benzyl Ester (H-Asp(OBzl)-OH) HOOC-CH(NH₂)-CH₂-COOBzlSide-chain is protected. Requires N-protection, which can sometimes lead to dipeptide formation as a side reaction.[5]
N-Cbz-L-Aspartic Acid α-Benzyl Ester (Cbz-Asp-OBzl) Cbz-NH-CH(COOBzl)-CH₂-COOHOptimal Precursor. The α-amino and α-carboxyl groups are protected, leaving the β-carboxyl group free for selective activation and reduction.[6]

Expert Insight: While starting from L-aspartic acid itself is the most "fundamental" approach, it involves multiple protection steps with significant purification challenges. For efficiency and yield, sourcing or synthesizing high-purity Cbz-Asp-OBzl is the most field-proven strategy. This precursor isolates the critical chemical problem to the final, selective side-chain reduction.

Synthetic Pathways and Detailed Methodologies

The conversion of the free β-carboxylic acid of Cbz-Asp-OBzl to an aldehyde is the crux of the synthesis. Direct reduction is not feasible as it would also reduce the Cbz group and potentially the benzyl ester. Therefore, a two-step activation-reduction sequence is required. The most reliable and widely adopted method proceeds through a Weinreb amide intermediate.[7]

The Weinreb Amide Route: A Self-Validating System

The N-methoxy-N-methylamide (Weinreb amide) is an exceptional intermediate because its reduction with organometallic hydrides like Diisobutylaluminium hydride (DIBAL-H) forms a stable chelated tetrahedral intermediate. This intermediate resists further reduction to the alcohol and collapses to the aldehyde only upon aqueous workup.[8][9] This mechanism inherently prevents over-reduction, a common problem with other activated carboxylic acid derivatives like acid chlorides or esters.

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Selective Reduction Start Cbz-Asp-OBzl WeinrebAmide Cbz-Asp(N(OMe)Me)-OBzl Start->WeinrebAmide 1. Activation Activator Coupling Agent (e.g., CDI, BOP) Activator->WeinrebAmide Amine HN(OMe)Me·HCl + Base Amine->WeinrebAmide 2. Coupling Reducer DIBAL-H (Toluene, -78 °C) WeinrebAmide->Reducer Reduction Intermediate Stable Aluminum Aminal Intermediate Reducer->Intermediate FinalProduct Cbz-Asp(CHO)-OBzl Intermediate->FinalProduct Workup Aqueous Workup (e.g., Rochelle's Salt) Workup->FinalProduct

Caption: Workflow for the synthesis of Cbz-Asp(CHO)-OBzl via a Weinreb amide intermediate.

Experimental Protocol: Synthesis of Cbz-Asp(CHO)-OBzl

This protocol is a synthesized representation based on established methodologies for Weinreb amide formation and reduction.[7][10]

Part A: Synthesis of N-Cbz-L-Asp(N(OMe)Me)-OBzl (Weinreb Amide)

  • Preparation: To a solution of N-Cbz-L-Aspartic Acid α-Benzyl Ester (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert nitrogen atmosphere, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq).

  • Activation: Stir the mixture at room temperature for 1-2 hours until CO₂ evolution ceases and TLC analysis indicates complete formation of the acyl-imidazole intermediate.

  • Coupling: In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 eq) with a non-nucleophilic base like N-methylmorpholine (NMM) or triethylamine (TEA) (1.2 eq) in THF/DCM. Add this solution to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction with a mild acid (e.g., 1N HCl or saturated NH₄Cl). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude Weinreb amide is often a viscous oil or solid and can be purified by column chromatography on silica gel if necessary.

Part B: Reduction to Cbz-Asp(CHO)-OBzl

  • Setup: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous toluene under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add Diisobutylaluminium hydride (DIBAL-H) (1.2-1.5 eq, typically 1.0 M solution in hexanes or toluene) dropwise via syringe, maintaining the internal temperature below -70 °C. The addition rate is critical to prevent side reactions.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1-3 hours. Progress can be monitored by quenching small aliquots and analyzing via TLC.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours as the tartrate solution breaks up the aluminum complexes). Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude aldehyde should be purified promptly by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

Trustworthiness Note: The aldehyde product is sensitive and prone to oxidation and racemization. It should be handled quickly, stored under an inert atmosphere at low temperatures, and used in subsequent steps as soon as possible.

Conclusion: Strategic Material Selection for Optimal Outcomes

The synthesis of Cbz-Asp(CHO)-OBzl is a prime example of strategic protecting group chemistry and selective functional group transformation. While several pathways exist, the most robust and reliable route hinges on the selection of N-Cbz-L-Aspartic Acid α-Benzyl Ester as the key starting material. This choice effectively isolates the synthetic challenge to the selective reduction of the side-chain carboxyl group. The conversion of this acid to a Weinreb amide , followed by a carefully controlled DIBAL-H reduction, represents the state-of-the-art methodology.[11][12] This pathway provides a self-validating system that minimizes over-reduction, leading to higher yields and purity of the target aspartic aldehyde, a crucial component for advancing drug discovery programs targeting proteases.

References

  • S. Nahm, S. M. Weinreb. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett. 1981, 22, 3815. [URL: https://doi.org/10.1016/S0040-4039(01)91316-4]
  • TCI AMERICA. Weinreb Ketone Synthesis. [URL: https://www.tcichemicals.com/US/en/support-download/technical-reviews/weinreb-ketone-synthesis]
  • Heo, Y. J., Kim, H. T., Jaladi, A. K., & An, D. K. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances. 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06354k]
  • Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. [URL: https://www.organic-chemistry.org/chemicals/reductions/dibal-h.shtm]
  • Cox, R. J., Gibson, J. S., & Hadfield, A. T. Design, synthesis and analysis of inhibitors of bacterial aspartate semialdehyde dehydrogenase. Chembiochem. 2005, 6(12), 2255-60. [URL: https://pubmed.ncbi.nlm.nih.gov/16261551/]
  • Cha, J. S., Kim, J. M., Jeon, J. H., & Kwon, O. O. Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl-t-Butoxyaluminum Hydride (LDBBA). Bulletin of the Korean Chemical Society. 1996. [URL: https://www.researchgate.net/publication/251842813_Quantitative_Synthesis_of_Aldehydes_from_Weinreb_Amides_Using_Lithium_Diisobutyl-t-Butoxyaluminum_Hydride_LDBBA]
  • Neuberger, A., & Tait, G. H. Synthesis of L-aspartic β-semialdehyde. Journal of the Chemical Society. 1962, 3963. [URL: https://pubs.rsc.org/en/content/articlelanding/1962/jr/jr9620003963]
  • Grokipedia. L-Aspartic-4-semialdehyde. 2024. [URL: Not available]
  • Fahrni, H. P., Lienhard, U., & Neuenschwander, M. Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. Organic Syntheses. 2014. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0236]
  • Nirmalahrudaya, Ch. Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences. [URL: https://www.jchps.com/issues/Volume%209%20Issue%202/jchps%209(2)%2028.pdf]
  • Wikipedia. L-Aspartic-4-semialdehyde. [URL: https://en.wikipedia.org/wiki/L-Aspartic-4-semialdehyde]
  • Bioorganic & Medicinal Chemistry. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors. 2017, 25(12), 3116-3126. [URL: https://pubmed.ncbi.nlm.nih.gov/28412151/]
  • Semantic Scholar. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N -... [URL: https://www.semanticscholar.org/paper/Synthesis-of-N%CE%B1-protected-aminoacid-peptide-amides-Ganesh-Sureshbabu/2275661668270381657c61f88031d7f57a9747a8]
  • Molbase. Synthesis of N-benzyloxycarbonyl (β-benzyl)-L-aspartyl-L-phenylalanine methyl ester. [URL: https://www.molbase.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [URL: https://www.aapptec.
  • Suzuki, K., & Sasaki, Y. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. International Journal of Peptide and Protein Research. 1987, 30(5), 695-700. [URL: https://pubmed.ncbi.nlm.nih.gov/3440536/]
  • ResearchGate. Formation of aspartate-beta-semialdehyde and biosynthetic pathways... [URL: https://www.researchgate.
  • Google Patents. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid. [URL: https://patents.google.
  • BenchChem. Application Notes and Protocols: Z-Asp-OBzl in Drug Discovery. [URL: https://www.benchchem.
  • Katritzky, A. R., & Singh, S. K. An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. 2002. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2002/11]

Sources

The Strategic Integration of Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate in Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Twenty

In the landscape of modern peptide science, the pursuit of novel therapeutic agents and research tools has driven the exploration of non-canonical amino acid building blocks. These unique synthons offer the ability to introduce conformational constraints, enhance proteolytic stability, and impart novel functionalities into peptide scaffolds. Among these valuable reagents, Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate , also known as N-Cbz-L-aspartic acid β-semialdehyde benzyl ester, emerges as a versatile intermediate for the synthesis of modified peptides and peptidomimetics. Its defining feature, a reactive aldehyde group on the side chain of a protected aspartic acid backbone, provides a chemical handle for a variety of transformations, enabling the construction of intricate molecular architectures.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, elucidating the core principles and practical applications of this aldehyde-containing building block in peptide chemistry. We will delve into its synthesis, explore its pivotal role in the introduction of side-chain diversity through reductive amination, and discuss its application in the construction of aza-peptides. This guide is designed to provide not only theoretical understanding but also actionable, field-proven insights and methodologies to empower your research endeavors.

Physicochemical Properties and Synthesis

This compound is a derivative of L-aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the α-carboxyl group is protected as a benzyl (Bzl) ester. The β-carboxyl group is present as an aldehyde.

PropertyValue
IUPAC Name benzyl (2S)-2-[(benzyloxy)carbonyl]amino-4-oxobutanoate
Synonyms N-Cbz-L-aspartic acid β-semialdehyde benzyl ester, Cbz-Asp(CHO)-OBzl
CAS Number 58578-45-3
Molecular Formula C₁₉H₁₉NO₅
Molecular Weight 341.36 g/mol
Appearance White to off-white solid

The synthesis of this key intermediate typically starts from the corresponding protected aspartic acid derivative, N-Cbz-L-aspartic acid β-benzyl ester. The transformation of the side-chain carboxylic acid to an aldehyde can be achieved through various established synthetic routes, often involving the formation of a Weinreb amide followed by reduction, or the partial reduction of the corresponding acid chloride or ester. Careful control of reaction conditions is crucial to prevent over-reduction to the alcohol.

Core Application: A Gateway to Side-Chain Diversification via Reductive Amination

The primary utility of this compound in peptide chemistry lies in the reactivity of its side-chain aldehyde. This electrophilic handle is an ideal substrate for nucleophilic addition, most notably in reductive amination reactions. This powerful transformation allows for the introduction of a wide array of primary and secondary amines, leading to the formation of novel, non-canonical amino acid residues with diverse functionalities.

The general mechanism of reductive amination involves the initial formation of a Schiff base (imine) between the aldehyde and a primary amine, or an enamine with a secondary amine, followed by reduction to the corresponding amine. This two-step, one-pot procedure is highly efficient and chemoselective.

Reductive_Amination Aldehyde Cbz-Asp(CHO)-OBzl Intermediate Schiff Base Intermediate Aldehyde->Intermediate + R-NH₂ - H₂O Amine Primary Amine (R-NH₂) Amine->Intermediate Product Modified Asp Residue Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Reduction

Figure 1: General workflow for the reductive amination of Cbz-Asp(CHO)-OBzl to introduce side-chain diversity.

Experimental Protocol: Reductive Amination on Solid Support (Exemplary)

This protocol describes a representative procedure for the incorporation of a primary amine onto the side chain of an aspartic acid residue within a peptide sequence on a solid support. The choice of a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred in modern organic synthesis as it is less basic and more selective for imines over other carbonyl groups.[1]

Materials:

  • Peptide-resin with an N-terminally protected amino acid and a C-terminally attached Cbz-Asp(CHO)-OBzl residue

  • Primary amine (e.g., benzylamine, 10 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 5 equivalents)

  • 1% Acetic acid in Dichloromethane (DCM)

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • Standard solid-phase peptide synthesis (SPPS) vessel and shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, followed by washing with DCM (3 x resin volume).

  • Imine Formation: Prepare a solution of the primary amine (10 eq.) in 1% acetic acid in DCM. Add this solution to the resin and shake at room temperature for 1-2 hours. The mild acidic condition catalyzes the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (5 eq.) to the reaction vessel. It is crucial to add the reducing agent portion-wise to control the reaction rate and minimize side reactions. Shake the mixture at room temperature for 4-6 hours.

  • Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with DCM (3 x resin volume), DMF (3 x resin volume), and finally with DCM (3 x resin volume) to remove excess reagents and byproducts.

  • Monitoring: A small aliquot of the resin can be cleaved and analyzed by LC-MS to confirm the successful modification.

  • Further Synthesis: The modified peptide-resin can then proceed to the next coupling step in the SPPS sequence.

Causality of Experimental Choices:

  • Solid-Phase Synthesis: Performing the reaction on a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away.[2]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is selective for the reduction of imines in the presence of other functional groups and is effective under mildly acidic conditions which favor imine formation.[1]

  • Acidic Catalyst: A weak acid like acetic acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine to form the carbinolamine intermediate, which then dehydrates to the imine.

Application in the Synthesis of Aza-Peptides

Aza-peptides are peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom.[3][4] This modification introduces significant changes to the peptide backbone, including altered conformational preferences and increased resistance to proteolytic degradation. This compound can serve as a precursor for the synthesis of aza-aspartic acid derivatives.

The synthesis of an aza-aspartic acid building block can be envisioned through the reaction of the aldehyde with a protected hydrazine, followed by further synthetic manipulations. The resulting aza-amino acid can then be incorporated into a peptide sequence using standard peptide coupling methodologies, though the coupling efficiency of aza-amino acids can sometimes be lower due to their altered electronic and steric properties.[3]

Aza_Peptide_Synthesis Aldehyde Cbz-Asp(CHO)-OBzl Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone + Boc-NHNH₂ Hydrazine Protected Hydrazine (e.g., Boc-NHNH₂) Hydrazine->Hydrazone Aza_Asp_Precursor Protected Aza-Asp Derivative Hydrazone->Aza_Asp_Precursor Reduction Reduction Reduction (e.g., NaBH₃CN) Reduction->Aza_Asp_Precursor Deprotection_Coupling Deprotection & Coupling Aza_Asp_Precursor->Deprotection_Coupling Aza_Peptide Aza-Peptide Deprotection_Coupling->Aza_Peptide

Figure 2: Conceptual pathway for the synthesis of aza-peptides using Cbz-Asp(CHO)-OBzl.

Challenges and Considerations: Aspartimide Formation

A significant consideration when using benzyl ester protection for the side chain of aspartic acid, particularly in Fmoc-based solid-phase peptide synthesis, is the risk of aspartimide formation.[5] This intramolecular cyclization reaction is base-catalyzed and can occur during the piperidine-mediated Fmoc deprotection steps. Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides upon ring-opening, as well as chain termination, which complicates purification and reduces the overall yield of the desired peptide.

While the use of Cbz protection in conjunction with Boc-SPPS, which utilizes acidic deprotection steps, can mitigate this side reaction to some extent, careful monitoring and optimization of reaction conditions are still necessary.

Conclusion

This compound is a powerful and versatile building block in the arsenal of the modern peptide chemist. Its strategically placed aldehyde functionality serves as a versatile handle for the introduction of a vast array of chemical moieties through reactions such as reductive amination, enabling the synthesis of novel peptidomimetics with tailored properties. Furthermore, its potential as a precursor for aza-amino acids opens up avenues for the creation of backbone-modified peptides with enhanced stability and unique conformational characteristics. While challenges such as potential side reactions need to be carefully managed, the synthetic utility of this compound in expanding the chemical space of peptides makes it an invaluable tool for academic research and the development of next-generation peptide-based therapeutics.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of organic chemistry, 75(16), 5470–5477.
  • Fujii, N., & Yajima, H. (1987). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. International journal of peptide and protein research, 30(5), 695–700.
  • Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Selinger, Z. (1991). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Biopolymers, 31(6), 745-750.
  • Ploom, A., & Loog, M. (2022). Aza-peptides: expectations and reality. Proceedings of the Estonian Academy of Sciences, 71(3), 225-236.
  • Dangerfield, E. M., et al. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. CRC Press.
  • Lubell, W. D. (n.d.). Azapeptides & azasulfurylpeptides. wdlubellgroup. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
  • Ghorai, P. (2012). The Direct Reductive Amination of Electron-Deficient Amines with Aldehydes: The Unique Reactivity of the Re2O7 Catalyst. Organic letters, 14(12), 3214–3217.
  • Alluri, S. S., & Kodadek, T. (2011). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • van der Marel, G. A., & Codee, J. D. C. (Eds.). (2014). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. CRC Press.
  • PrepChem. (n.d.). Synthesis of 4-(benzyl)amino piperidine. Retrieved from [Link]

  • Merrifield, R. B. (1987). 4-Methoxybenzyloxycarbonyl amino acids in solid phase peptide synthesis. International journal of peptide and protein research, 30(5), 662–667.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Ignatovich, J., Gusak, K., Kovalyov, V., Kozlov, N., & Koroleva, E. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. ARKIVOC, 2008(9), 42-51.
  • Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Albericio, F., & Carpino, L. A. (2015). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 104(3), 181-197.
  • Wünsch, E., & Spangenberg, P. (2007). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 340(10), 521-530.
  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 839-848.
  • D'Andrea, L. D., & De Luca, S. (2021). Synthesis of Orthogonally Protected Labionin. The Journal of organic chemistry, 86(5), 4229–4235.
  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 36(15), 2124-2128.
  • Li, Y., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Organic & biomolecular chemistry, 22(18), 3584-3588.
  • Sárkány, Z., et al. (2007). 1,4-Diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid β-benzyl ester. Journal of peptide science : an official publication of the European Peptide Society, 13(9), 585–592.

Sources

The Versatile Workhorse: A Comprehensive Technical Guide to the Applications of Z-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among the vast arsenal of protected amino acids, N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester, commonly known as Z-Asp(OBzl)-OH, stands out as a cornerstone of peptide and non-peptide synthesis. Its unique dual-protection scheme offers a blend of stability and selective reactivity that has cemented its role in the creation of a wide array of therapeutics, from peptide-based drugs to intricate heterocyclic compounds.[1][2] This in-depth guide provides a technical exploration of the core applications of Z-Asp(OBzl)-OH, delving into the causality behind experimental choices, providing field-proven protocols, and offering insights to navigate potential synthetic challenges.

Physicochemical Properties and Strategic Advantages

Z-Asp(OBzl)-OH is a derivative of L-aspartic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the β-carboxyl group is shielded as a benzyl ester (OBzl).[3] This strategic protection imparts several key advantages:

  • Orthogonality in Peptide Synthesis: The Z and OBzl groups are stable under the acidic conditions used for the removal of tert-butyloxycarbonyl (Boc) groups in Boc-based solid-phase peptide synthesis (SPPS), and also stable to the basic conditions used for Fmoc group removal in Fmoc-SPPS.[4] This allows for their selective removal at a later stage, typically through catalytic hydrogenation, providing a valuable orthogonal protection strategy.[5]

  • Controlled Reactivity: The protection of both the α-amino and β-carboxyl groups allows for the selective activation of the α-carboxyl group for peptide bond formation without the risk of side reactions at the side chain.[2]

  • Chiral Integrity: As a derivative of the naturally occurring L-aspartic acid, Z-Asp(OBzl)-OH serves as a valuable chiral building block for asymmetric synthesis.[2]

Table 1: Physicochemical Properties of Z-Asp(OBzl)-OH [3]

PropertyValue
CAS Number 3479-47-8
Molecular Formula C₁₉H₁₉NO₆
Molecular Weight 357.36 g/mol
Appearance White to off-white crystalline solid/powder
Melting Point 83-85 °C
Solubility Soluble in organic solvents such as methanol, dimethyl sulfoxide (DMSO), acetone, chloroform, and ether.
Insolubility Less soluble in water.

Core Applications in Peptide Synthesis

The primary application of Z-Asp(OBzl)-OH lies in the synthesis of peptides, where it is a critical reagent in both solid-phase and solution-phase methodologies.[3]

Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl Strategy

In the Boc/Bzl strategy for SPPS, the temporary Nα-protecting group is the acid-labile Boc group, while more stable benzyl-based protecting groups are used for the side chains. Z-Asp(OBzl)-OH is a natural fit for this strategy. The Z group on the α-amine and the OBzl ester on the β-carboxyl group are stable to the repetitive trifluoroacetic acid (TFA) treatments used for Boc deprotection and are typically removed in the final cleavage step with a strong acid, such as anhydrous hydrogen fluoride (HF).[6]

Experimental Protocol: Manual Boc-SPPS of a Model Peptide (e.g., VKDGYI) using Z-Asp(OBzl)-OH

This protocol outlines the manual synthesis of a model peptide to illustrate the incorporation of Z-Asp(OBzl)-OH.

1. Resin Preparation:

  • Start with a suitable resin, such as Merrifield resin for a C-terminal acid.
  • Swell the resin in dichloromethane (DCM) for 30-60 minutes.[6]

2. First Amino Acid Loading:

  • Couple the first Boc-protected amino acid (e.g., Boc-Ile-OH) to the resin using a standard coupling protocol (e.g., DCC/DMAP or cesium salt method).

3. Peptide Chain Elongation (Cyclical Steps):

4. Final Cleavage and Deprotection:

  • After the final coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum.
  • Treat the peptide-resin with anhydrous HF at 0 °C for 1-2 hours in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove the Z and OBzl protecting groups.[6]
  • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    Boc_SPPS_Workflow Resin Resin Swelling Loading First Amino Acid Loading Resin->Loading Deprotection Boc Deprotection (TFA) Loading->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (e.g., with Z-Asp(OBzl)-OH) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage (HF) & Side-Chain Deprotection Wash3->Final_Cleavage After final cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification

    Caption: General workflow for Boc-SPPS incorporating Z-Asp(OBzl)-OH.

Solution-Phase Peptide Synthesis

Z-Asp(OBzl)-OH is also extensively used in solution-phase peptide synthesis, particularly for the production of shorter peptides or peptide fragments. This method allows for the purification of intermediates at each step, ensuring high purity of the final product.

Experimental Protocol: Solution-Phase Synthesis of a Dipeptide (Z-Asp(OBzl)-Gly-OEt)

This protocol details the synthesis of a simple dipeptide to illustrate the solution-phase methodology.

1. Activation of Z-Asp(OBzl)-OH:

  • Dissolve Z-Asp(OBzl)-OH (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.
  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
  • Stir the mixture at 0 °C for 30 minutes.

2. Coupling Reaction:

  • In a separate flask, dissolve glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) (1.1 equivalents) in DCM and neutralize with DIEA (1.1 equivalents).
  • Add the neutralized glycine ethyl ester solution to the activated Z-Asp(OBzl)-OH solution.
  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure Z-Asp(OBzl)-Gly-OEt.

    Solution_Phase_Synthesis cluster_activation Activation cluster_coupling Coupling cluster_purification Purification Z_Asp Z-Asp(OBzl)-OH Activated_Ester Activated Ester Intermediate Z_Asp->Activated_Ester + Activator DCC / HOBt Activator->Activated_Ester + Dipeptide Z-Asp(OBzl)-Gly-OEt Activated_Ester->Dipeptide Amino_Ester H-Gly-OEt Amino_Ester->Dipeptide + Workup Work-up Dipeptide->Workup Chromatography Column Chromatography Workup->Chromatography Pure_Dipeptide Pure Dipeptide Chromatography->Pure_Dipeptide

    Caption: Logical flow of solution-phase dipeptide synthesis.

Navigating Synthetic Challenges: Side Reactions and Mitigation Strategies

While a versatile reagent, the use of Z-Asp(OBzl)-OH is not without its challenges. Understanding and mitigating potential side reactions is crucial for successful synthesis.

Aspartimide Formation

The most significant side reaction associated with aspartic acid derivatives, including Z-Asp(OBzl)-OH, is the formation of a cyclic aspartimide intermediate. This occurs through the intramolecular cyclization of the aspartic acid residue, particularly under basic conditions. The aspartimide can then be cleaved by nucleophiles (such as piperidine in Fmoc-SPPS or during work-up) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization.[7][8]

Mechanism of Aspartimide Formation: The reaction is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This nitrogen then acts as a nucleophile, attacking the side-chain benzyl ester carbonyl group to form a five-membered succinimide ring (the aspartimide).[4]

Strategies to Minimize Aspartimide Formation:

  • Use of Sterically Hindered Protecting Groups: While Z-Asp(OBzl)-OH is susceptible, using more sterically bulky side-chain protecting groups like tert-butyl (OtBu) can reduce the rate of aspartimide formation.[4]

  • Careful Control of Base Exposure: In Fmoc-SPPS, minimizing the time and temperature of piperidine treatment during Fmoc deprotection can help.

  • Choice of Coupling Reagents: The use of coupling reagents that minimize base-catalyzed side reactions is beneficial.

  • Backbone Protection: In some cases, the use of backbone-protecting groups on the amide nitrogen can prevent the initial deprotonation step.

Dipeptide Formation during Synthesis of Z-Asp(OBzl)-OH

During the synthesis of Z-Asp(OBzl)-OH itself, a common side product is the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH. This can form during the benzyloxycarbonylation of H-Asp(OBzl)-OH.[9][10] The extent of this side reaction can be influenced by the base used, with studies showing higher formation with Na₂CO₃ compared to NaHCO₃.[10] Careful control of reaction conditions and purification by chromatography are necessary to obtain pure Z-Asp(OBzl)-OH.[9]

Deprotection Strategies for Z and OBzl Groups

The removal of the Z and OBzl protecting groups is a critical final step. While strong acids like HF are used in Boc-SPPS, catalytic hydrogenation offers a milder alternative, particularly in solution-phase synthesis and for acid-sensitive peptides.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a convenient and efficient method for the removal of Z and OBzl groups. This technique uses a hydrogen donor in the presence of a palladium catalyst. Ammonium formate is a commonly used and effective hydrogen donor.[11]

Experimental Protocol: Deprotection of Z-Asp(OBzl)-Gly-OEt via Catalytic Transfer Hydrogenation

1. Reaction Setup:

  • Dissolve the protected dipeptide (1 equivalent) in methanol.
  • Add 10% palladium on carbon (10-20% by weight of the peptide).
  • Add ammonium formate (2-4 equivalents).

2. Deprotection Reaction:

  • Stir the suspension at room temperature.
  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

3. Work-up:

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.
  • Evaporate the solvent under reduced pressure.
  • The resulting crude H-Asp-Gly-OEt can be purified by crystallization or chromatography.

Mechanism of Catalytic Transfer Hydrogenation: Ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen gas in situ. The hydrogen then participates in the hydrogenolysis of the benzyl-oxygen bonds of the Z and OBzl groups, releasing toluene and carbon dioxide (from the Z group) and leaving the free amine and carboxylic acid.

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Protected_Peptide Z-Asp(OBzl)-Peptide Deprotected_Peptide H-Asp-Peptide Protected_Peptide->Deprotected_Peptide Hydrogenolysis Byproducts Toluene + CO₂ Protected_Peptide->Byproducts Hydrogen_Donor HCOONH₄ (Ammonium Formate) Hydrogen_Donor->Deprotected_Peptide Catalyst Pd/C Catalyst->Deprotected_Peptide

Caption: Reactants and products in catalytic transfer hydrogenation.

Applications Beyond Peptide Synthesis

The utility of Z-Asp(OBzl)-OH extends beyond linear peptide synthesis. Its chiral nature and protected functional groups make it a valuable precursor for a variety of complex molecules.

Synthesis of Enzyme Inhibitors

Z-Asp(OBzl)-OH is a key building block in the synthesis of various enzyme inhibitors, where the aspartic acid moiety often plays a crucial role in binding to the enzyme's active site.

  • HIV Protease Inhibitors: The development of peptidomimetic HIV protease inhibitors has been a major success in antiretroviral therapy.[12][13] Z-Asp(OBzl)-OH can be used as a starting material to introduce the aspartic acid residue, which is critical for interacting with the aspartyl dyad in the enzyme's active site.[14][15]

  • Matrix Metalloproteinase (MMP) Inhibitors: MMPs are zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like cancer and arthritis.[10][16] Inhibitors of MMPs often contain a zinc-binding group and a backbone that interacts with the enzyme's subsites. Z-Asp(OBzl)-OH can be incorporated into the backbone of these inhibitors to provide specific interactions with the enzyme.[17][18]

  • Caspase Inhibitors: Caspases are a family of cysteine proteases that play a central role in apoptosis. Z-Asp(OBzl)-OH can be used in the synthesis of peptide-based caspase inhibitors, where the aspartate residue is recognized by the enzyme.[3]

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of Z-Asp(OBzl)-OH makes it a valuable starting material for the asymmetric synthesis of non-peptidic molecules.

  • β-Lactams: β-Lactam antibiotics are a cornerstone of antibacterial therapy. Z-Asp(OBzl)-OH can be used as a chiral precursor in the stereoselective synthesis of β-lactams through various cyclization strategies.[19][20][21]

Synthesis of Complex Peptides and Natural Products
  • Lanthionine-Containing Peptides: Lantibiotics are a class of antimicrobial peptides characterized by the presence of lanthionine bridges. The synthesis of these complex molecules can involve the use of Z-Asp(OBzl)-OH as a precursor to dehydroalanine, which then undergoes Michael addition with a cysteine residue to form the lanthionine bridge.[7][22][23][24]

Conclusion

Z-Asp(OBzl)-OH is a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its versatility as a building block for peptides, enzyme inhibitors, and other complex chiral molecules is well-established. By understanding its chemical properties, mastering the associated synthetic protocols, and being cognizant of potential side reactions and their mitigation, researchers can continue to leverage this invaluable tool to advance the frontiers of drug discovery and medicinal chemistry. The principles and protocols outlined in this guide provide a solid foundation for the effective application of Z-Asp(OBzl)-OH in a wide range of synthetic endeavors.

References

  • Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). International Journal of Peptide and Protein Research, 30(5), 695–700.
  • Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Semantic Scholar.
  • Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. PubMed Central.
  • Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine. Benchchem.
  • Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors.
  • Biomimetic synthesis of lantibiotics. PubMed.
  • A Comparative Cost-Benefit Analysis of Z-Asp(OMe)-OH in Peptide Synthesis. Benchchem.
  • Application Notes and Protocols for Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • The synthesis of novel HIV-protease inhibitors. PubMed.
  • Biosynthesis of lanthionine-constrained agonists of G protein-coupled receptors. PubMed Central.
  • Application Notes and Protocols: Z-Asp-OBzl in Drug Discovery. Benchchem.
  • Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe). Benchchem.
  • Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Form
  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central.
  • Asymmetric synthesis of β-lactams. RSC Publishing.
  • Troubleshooting low yield in peptide synthesis with Z-Asp-OBzl. Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.com.
  • Synthesis of Glycopeptides. Thieme.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Novel and Recent Synthesis and Applic
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PubMed Central.
  • Z-Asp(OBzl)
  • Asymmetric synthesis and antimicrobial activity of some new mono and bicyclic beta-lactams. PubMed.
  • Structure-based Design of Novel HIV-1 Protease Inhibitors to Comb
  • VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV.
  • Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. Semantic Scholar.
  • Fmoc-Asp(OtBu)-OH: A Critical Component in Modern Peptide Synthesis. ningbo-pharmchem.com.
  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing).
  • Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Benchchem.
  • Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central.
  • Discovery and development of HIV-protease inhibitors. Wikipedia.
  • Application Notes and Protocols for Z-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Organic Chemistry Portal.
  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.
  • Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule. PubMed.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. PubMed Central.
  • Amino Acid-Protecting Groups.
  • Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach.
  • ChemInform Abstract: Progress in Asymmetric Organocatalytic Synthesis of β-Lactams.
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Recent insights into natural product inhibitors of matrix metalloproteinases. PubMed Central.
  • How to handle peptides th
  • Towards third generation matrix metalloproteinase inhibitors for cancer therapy. PubMed Central.
  • ASPARTIMIDE FORM

Sources

An In-depth Technical Guide to the Chemical Analogs and Derivatives of Cbz-Asp(CHO)-OBzl: A Senior Application Scientist’s Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of Peptide Aldehydes in Protease Inhibition

In the intricate landscape of drug discovery and chemical biology, the ability to selectively modulate the activity of enzymes remains a cornerstone of therapeutic intervention and mechanistic investigation. Among the myriad classes of enzyme inhibitors, peptide aldehydes hold a distinguished position, particularly in the realm of cysteine proteases. Their mechanism, a beautiful example of covalent yet often reversible inhibition, mimics the transition state of peptide bond hydrolysis, granting them significant potency. This guide focuses on a specific, yet foundational, scaffold: Cbz-Asp(CHO)-OBzl. While this exact molecule serves as a conceptual archetype, its core components—an N-terminal protecting group, a P1 aspartic acid residue recognized by specific proteases, a reactive aldehyde "warhead," and a C-terminal protecting group—have given rise to a vast and influential family of chemical probes and drug candidates.

This document is designed for the discerning researcher, scientist, and drug development professional. It is not a mere recitation of facts but a synthesized narrative grounded in field-proven insights. We will deconstruct the causality behind experimental choices, from the rationale for specific structural modifications to the nuances of their synthesis and biological evaluation. Every protocol and piece of data is presented within a self-validating framework, encouraging critical thinking and robust experimental design. Our exploration will be rigorously supported by authoritative sources, providing a solid foundation for further research and development in this dynamic field.

The Core Scaffold: Deconstructing Cbz-Asp(CHO)-OBzl and its Significance

The parent compound, Carbobenzoxy-L-aspartyl(aldehyde)-benzyl ester, represents a peptidic inhibitor designed to target proteases that recognize and cleave after an aspartic acid residue. This specificity is a hallmark of the caspase family of cysteine proteases, central regulators of apoptosis (programmed cell death) and inflammation.[1][2] The name "caspase" itself is derived from "cysteine-dependent aspartate-specific protease," highlighting the indispensability of the P1 aspartate for substrate recognition.[1]

Let's dissect the components of this archetypal inhibitor:

  • Carbobenzoxy (Cbz or Z) Group: This N-terminal protecting group is crucial for several reasons. Primarily, it prevents the free amine from participating in unwanted side reactions during synthesis. Furthermore, it often contributes to the overall hydrophobicity of the molecule, which can influence cell permeability and interactions within the enzyme's active site.[3]

  • Aspartic Acid (Asp): This is the P1 residue, the primary determinant of specificity for caspases. The negatively charged side-chain carboxyl group of aspartate forms critical hydrogen bonds and electrostatic interactions within the S1 pocket of the caspase active site.[1][4]

  • Aldehyde (CHO): This is the electrophilic "warhead" of the inhibitor. The aldehyde carbonyl carbon is attacked by the nucleophilic thiol group of the active site cysteine residue in the caspase. This forms a reversible covalent thiohemiacetal adduct, effectively locking the enzyme in an inactive state.[2][5]

  • Benzyl Ester (OBzl): The C-terminal benzyl ester protects the side-chain carboxyl group of the aspartic acid. This prevents it from interfering with coupling reactions during synthesis and neutralizes its negative charge, which can aid in cell permeability.

The fundamental design of this scaffold laid the groundwork for the development of some of the most widely used research tools in cell biology, most notably the pan-caspase inhibitor Z-VAD-FMK.

Strategic Evolution: Key Analogs and Derivatives

The Cbz-Asp(CHO)-OBzl scaffold is a launchpad for extensive chemical modification. Drug development professionals and researchers have systematically altered each component to enhance potency, selectivity, stability, and cell permeability. These modifications are not random; they are driven by a deep understanding of the target enzyme's structure and mechanism.

The "Warhead": Modulating Reactivity and Reversibility

The aldehyde is a potent but potentially labile warhead. A significant evolution in this class of inhibitors was the substitution of the aldehyde with other electrophilic groups to achieve different inhibition kinetics.

  • Fluoromethylketones (FMK): The development of peptidyl fluoromethylketones, such as the renowned Z-VAD-FMK, marked a pivotal advancement.[6][7] The highly electronegative fluorine atom makes the ketone carbonyl exceptionally electrophilic. Following the initial formation of a thiohemiacetal, the FMK moiety can undergo an elimination reaction, leading to the formation of a stable and irreversible covalent thioether bond with the active site cysteine.[6][7] This irreversible binding makes FMK-based inhibitors potent tools for completely shutting down caspase activity in cellular and in vivo models.[6][8]

  • Acyloxymethylketones (AOMK): These warheads, like the FMK derivatives, are also irreversible inhibitors. The acyloxymethylketone group provides a good leaving group, facilitating the irreversible alkylation of the catalytic cysteine.[4][9]

  • Ketones: Simple ketone derivatives of aspartic acid have also been synthesized. These compounds generally act as reversible inhibitors and can offer a different kinetic profile compared to their aldehyde or FMK counterparts.[10][11]

The Peptide Backbone: Engineering Selectivity

While the P1 aspartate is crucial for caspase recognition, selectivity among the different caspase family members is largely dictated by the amino acid residues at the P2, P3, and P4 positions.[2][4] This has led to the synthesis of a wide range of peptide sequences to target specific caspases.

  • Effector Caspases (Caspase-3, -7): These caspases, which execute the final stages of apoptosis, have a strong preference for a DEVD sequence.[4][12] Consequently, inhibitors like Ac-DEVD-CHO are potent and relatively selective inhibitors of this subgroup.[12]

  • Initiator Caspases (Caspase-8, -9): Caspase-8 and -9, involved in the initiation of apoptotic signaling, prefer (V/I/L)ETD and LEHD sequences, respectively.[2] This has led to the development of inhibitors like Z-LEHD-FMK for targeting caspase-9.[13]

  • Inflammatory Caspases (Caspase-1, -4, -5): These caspases, involved in the inflammatory response, generally prefer WEHD or YVAD sequences.[2][4] Ac-YVAD-CHO was one of the early inhibitors developed to target caspase-1 (also known as Interleukin-1β Converting Enzyme, or ICE).[1]

The following Graphviz diagram illustrates the logical flow of inhibitor design based on caspase substrate specificity.

Caspase_Inhibitor_Design cluster_caspases Caspase Subfamily cluster_sequences Preferred P4-P1 Peptide Sequence cluster_inhibitors Resulting Selective Inhibitor Scaffold Effector Effector Caspases (Caspase-3, -7) DEVD Asp-Glu-Val-Asp (DEVD) Effector->DEVD recognizes Initiator Initiator Caspases (Caspase-8, -9) LETD Leu-Glu-Thr-Asp (LETD) Initiator->LETD recognizes (Casp-8) LEHD Leu-Glu-His-Asp (LEHD) Initiator->LEHD recognizes (Casp-9) Inflammatory Inflammatory Caspases (Caspase-1, -4, -5) YVAD Tyr-Val-Ala-Asp (YVAD) Inflammatory->YVAD recognizes (Casp-1) Inhib_DEVD Ac-DEVD-CHO/FMK DEVD->Inhib_DEVD leads to Inhib_LETD Z-LETD-FMK LETD->Inhib_LETD leads to Inhib_LEHD Z-LEHD-FMK LEHD->Inhib_LEHD leads to Inhib_YVAD Ac-YVAD-CHO/FMK YVAD->Inhib_YVAD leads to

Caption: Logic for designing caspase-selective peptide inhibitors.

Pan-Caspase Inhibition: A Broad-Spectrum Approach

In many experimental contexts, the goal is not to inhibit a single caspase but to block apoptosis or caspase-mediated processes entirely. This requires a "pan-caspase" inhibitor. The tripeptide sequence Val-Ala-Asp (VAD) has been found to be recognized by a broad range of caspases.[6][8] This led to the creation of Z-VAD-FMK, arguably the most widely used pan-caspase inhibitor in research.[6][7][8] It is cell-permeable and potently inhibits most caspases, making it an invaluable tool for studying the overall role of caspases in cell death and inflammation.[6][14]

Synthesis and Characterization: A Practical Guide

The synthesis of peptide aldehyde and ketone inhibitors is a well-established but nuanced process. Both solid-phase and solution-phase chemistries are employed, each with its own set of advantages and challenges.[15] A common challenge in the synthesis of aspartyl-containing inhibitors is the risk of side reactions, such as the formation of dipeptides or aspartimide rings.[16][17]

General Synthetic Workflow

The synthesis of a peptide aldehyde typically involves the assembly of the protected peptide sequence followed by the reduction of a C-terminal precursor, such as a Weinreb amide or an ester, to the desired aldehyde.

The following diagram outlines a generalized workflow for the synthesis and purification of a peptide aldehyde inhibitor.

Synthesis_Workflow Start Protected Amino Acid Building Blocks (e.g., Z-Asp(OBzl)-OH) SPPS Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Coupling Start->SPPS Cleavage Cleavage from Resin (if SPPS) SPPS->Cleavage Reduction Selective C-Terminal Reduction (e.g., Ester to Aldehyde) Cleavage->Reduction Purification Purification by HPLC Reduction->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Final Pure Peptide Aldehyde Inhibitor Analysis->Final

Caption: Generalized workflow for peptide aldehyde inhibitor synthesis.

Exemplary Protocol: Synthesis of a Protected Peptide Aldehyde Precursor

This protocol outlines the coupling of a protected dipeptide, a key step in the solution-phase synthesis of many caspase inhibitors.

Objective: To synthesize Z-Val-Ala-Asp(OBzl)-OMe as a precursor for a tripeptide aldehyde.

Materials:

  • Z-Val-Ala-OH

  • H-Asp(OBzl)-OMe·HCl (Aspartic acid β-benzyl ester α-methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve Z-Val-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) dissolved in a minimal amount of anhydrous DCM. Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amine Component Preparation: In a separate flask, suspend H-Asp(OBzl)-OMe·HCl (1.1 eq) in anhydrous DCM. Neutralize the hydrochloride salt by adding NMM (1.1 eq) dropwise at 0 °C. Stir for 15 minutes.

  • Coupling: Filter the activated carboxyl component mixture to remove the DCU precipitate. Add the resulting filtrate to the neutralized amine component solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, filter the mixture again to remove any further DCU precipitate. Wash the filtrate successively with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude tripeptide ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Z-Val-Ala-Asp(OBzl)-OMe.

Self-Validation: The purity of the final product must be confirmed by HPLC. The identity should be verified by mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to confirm the structure and stereochemical integrity).[17]

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic modification of the core scaffold has generated a wealth of SAR data, providing invaluable insights into the molecular determinants of caspase inhibition.

Comparative Inhibitory Activity

The potency of caspase inhibitors is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. The table below summarizes representative data for several key inhibitor types against different caspases.

Inhibitor ScaffoldWarheadTarget Caspase(s)Typical Kᵢ or IC₅₀ RangeKey Characteristics
Z-VAD -FMKPan-Caspase25-400 nMBroad-spectrum, irreversible, cell-permeable.[6][13]
Ac-DEVD -CHOCaspase-3, -7Low µMReversible, selective for effector caspases.[12]
Ac-YVAD -CHOCaspase-1~700 nMReversible, prototypic caspase-1 inhibitor.[1]
Z-LEHD -FMKCaspase-9~10 µMIrreversible, preferential for caspase-9.[13]
VX-765 (Belnacasan) KetoneCaspase-10.8 nM (Kᵢ)Potent, selective, non-peptidic, orally bioavailable.[13]

Note: The specific values can vary depending on the assay conditions.

Interpretation of SAR Data:

  • Irreversibility Drives Potency: The irreversible nature of the FMK warhead generally leads to lower IC₅₀ values and more sustained inhibition compared to the reversible aldehyde warhead.[6][7]

  • Peptide Sequence Governs Selectivity: The dramatic differences in potency of DEVD, YVAD, and LEHD-based inhibitors against their respective target caspases underscore the critical role of the P2-P4 residues in determining selectivity.[2][4]

  • Beyond Peptides: The development of non-peptidic inhibitors like VX-765 demonstrates a successful evolution from the initial peptide-based scaffolds. These small molecules often possess improved pharmacokinetic properties, making them more suitable for therapeutic development.[13]

Conclusion and Future Directions

The journey from the conceptual Cbz-Asp(CHO)-OBzl scaffold to a diverse arsenal of highly specific and potent caspase inhibitors exemplifies the power of rational drug design. These chemical tools have been instrumental in dissecting the complex signaling pathways of apoptosis and inflammation. While peptide-based inhibitors like Z-VAD-FMK remain indispensable in the research laboratory, the future of therapeutic caspase modulation likely lies in the continued development of highly selective, non-peptidic small molecules with favorable drug-like properties. The foundational principles learned from studying the analogs and derivatives of Cbz-Asp(CHO)-OBzl will undoubtedly continue to inform and inspire the next generation of protease inhibitor design.

References

  • Slee, E. A., et al. (1996). Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32. Biochemical Journal, 315(Pt 1), 21–24. [Link]

  • Li, X., et al. (2019). The caspase inhibitor Z-VAD-FMK alleviates endotoxic shock via inducing macrophages necroptosis and promoting MDSCs-mediated inhibition of macrophages activation. Frontiers in Immunology, 10, 1824. [Link]

  • Lee, D., et al. (2001). Nicotinyl aspartyl ketones as inhibitors of caspase-3. Bioorganic & Medicinal Chemistry Letters, 11(23), 3029-3032. [Link]

  • Maly, D. J., et al. (1998). Peptidyl beta-homo-aspartals (3-amino-4-carboxybutyraldehydes): new specific inhibitors of caspases. Journal of Medicinal Chemistry, 41(25), 5051-5055. [Link]

  • Wang, X., et al. (2014). Synthesis and SAR study of novel peptide aldehydes as inhibitors of 20S proteasome. Molecules, 19(11), 17793-17809. [Link]

  • Powers, J. C., et al. (2002). Caspase substrates and inhibitors. Chemical Reviews, 102(12), 4639-4750. [Link]

  • Wang, X., et al. (2014). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules, 19(11), 17793-17809. [Link]

  • Graham, R. K., et al. (2010). Identification and evaluation of novel small molecule pan-caspase inhibitors in Huntington's disease models. Chembiochem, 11(13), 1849-1852. [Link]

  • Li, X., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology, 10, 1824. [Link]

  • Gstach, H., et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. Angewandte Chemie International Edition, 44(18), 2736-2739. [Link]

  • Lee, D., et al. (2001). Nicotinyl aspartyl ketones as inhibitors of caspase-3. ResearchGate. [Link]

  • Finlay, D., et al. (2008). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. Bioconjugate Chemistry, 19(10), 2007-2019. [Link]

  • Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. Taylor & Francis Online. [Link]

  • Pan Caspase Inhibitors. Biocompare. [Link]

  • Sarubbi, E., et al. (1993). Peptide aldehydes as inhibitors of HIV protease. FEBS Letters, 319(3), 253-256. [Link]

  • 4-(Phenylmethyl) hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate. PubChem. [Link]

  • Z-Asp-OBzl. PubChem. [Link]

  • Cas 4779-31-1, Z-ASP-OBZL. LookChem. [Link]

  • Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. International Journal of Peptide and Protein Research. [Link]

  • Caspase prime-side active-site characterization with non-hydrolyzable peptides assists in the design of a caspase-7-selective inhibitor. bioRxiv. [Link]

Sources

Methodological & Application

Application Notes for the Solid-Phase Synthesis of Peptides Containing Aspartic Aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge and Utility of Peptide Aldehydes

Peptide aldehydes are a class of potent enzyme inhibitors, particularly for cysteine and serine proteases, where the aldehyde functionality acts as a transition-state analog by forming a reversible hemiacetal with an active site serine or cysteine residue. Their therapeutic potential is significant, driving the need for robust and reliable synthetic methodologies. However, the incorporation of a reactive aldehyde group into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is a formidable challenge. The aldehyde is sensitive to oxidation, nucleophilic attack during coupling and deprotection steps, and can undergo side reactions, complicating the synthesis and purification process.

This document provides a comprehensive guide to the synthesis of peptides containing an aspartic aldehyde residue. We will first address the strategic considerations involving the requested starting material, Cbz-Asp(CHO)-OBzl, and explain the rationale for adopting a more robust, modern approach using an orthogonally protected precursor. The core of this guide is a detailed experimental protocol based on the widely adopted Fmoc/tBu strategy, designed to maximize yield and purity.

PART 1: Strategic Synthesis Design

Analysis of the Cbz-Asp(CHO)-OBzl Building Block

The direct use of N-α-Cbz-Asp(side-chain-CHO)-O-benzyl in a standard SPPS workflow, particularly the prevalent Fmoc/tBu strategy, is chemically unfeasible for several reasons:

  • α-Amino Protection: The Carboxybenzyl (Cbz or Z) group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal.[1] Therefore, it cannot be used as a temporary N-α-protecting group for chain elongation in Fmoc-SPPS.[2] It is traditionally associated with the older Boc/Bzl strategy, which requires harsh acidic conditions (e.g., anhydrous HF) for final cleavage.[3][4]

  • Side-Chain Aldehyde Reactivity: A free aldehyde is highly susceptible to reactions with the free N-terminus of the growing peptide chain after deprotection steps, leading to unwanted side products.

  • Aspartimide Formation: The benzyl ester (OBzl) protecting the side chain is notorious for promoting aspartimide formation, a devastating side reaction that leads to a mixture of α- and β-aspartyl peptides and potential racemization.[5][6] This is especially problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.[6]

While one could envision coupling Cbz-Asp(CHO)-OBzl as the final, N-terminal residue, the inherent reactivity of the aldehyde and the issues with the OBzl group make this a low-yielding and impure route.

The Recommended Strategy: A Precursor-Based Fmoc/tBu Approach

The workflow is as follows:

  • Incorporate a Masked Aldehyde: An Fmoc-protected aspartic acid derivative, where the side chain is masked as a stable precursor, is incorporated into the peptide sequence during standard SPPS. A Weinreb amide, Fmoc-Asp(N(OMe)Me)-OH, is an excellent candidate as it is stable throughout the synthesis and can be selectively reduced to the aldehyde.

  • Complete Peptide Elongation: The peptide chain is assembled using standard Fmoc/tBu protocols.[9]

  • On-Resin Reduction: After chain assembly, the Weinreb amide is reduced to the aldehyde on the solid support.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (like tBu, Boc, Trt) are removed simultaneously using a trifluoroacetic acid (TFA) cocktail.[10]

  • Purification and Analysis: The crude peptide aldehyde is purified by reverse-phase HPLC and characterized by mass spectrometry.[11][12]

This precursor strategy protects the aldehyde functionality until the final steps, preventing side reactions and ensuring higher purity of the target peptide.

PART 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a model peptide containing an aspartic aldehyde residue using the precursor strategy.

Workflow Overview

SPPS_Workflow cluster_synthesis On-Resin Synthesis cluster_modification On-Resin Modification & Cleavage cluster_downstream Downstream Processing Resin Swell Resin Coupling1 Couple First Fmoc-AA-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine/DMF) Coupling1->Deprotection1 Coupling2 Couple Subsequent Fmoc-AA-OH Deprotection1->Coupling2 IncorporateAsp Couple Fmoc-Asp(Weinreb)-OH Coupling2->IncorporateAsp CouplingN Complete Peptide Chain Elongation IncorporateAsp->CouplingN DeprotectionN Final Fmoc Deprotection CouplingN->DeprotectionN Reduction Reduce Weinreb Amide to Aldehyde DeprotectionN->Reduction Cleavage Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Reduction->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Analysis Characterize by LC-MS Purification->Analysis

Caption: SPPS workflow for peptide aldehyde synthesis.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Rink Amide Resin (or similar)100-200 mesh, ~0.5 mmol/gMajor peptide supplier
Fmoc-protected Amino AcidsSPPS GradeMajor peptide supplier
Fmoc-Asp(N(OMe)Me)-OHCustom or CommercialSpecialized supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeChemical Supplier
Dichloromethane (DCM)AnhydrousChemical Supplier
PiperidineACS GradeChemical Supplier
HBTU / HATUSPPS GradeMajor peptide supplier
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeChemical Supplier
Lithium aluminum hydride (LiAlH₄)1.0 M in THFChemical Supplier
Trifluoroacetic Acid (TFA)Reagent GradeChemical Supplier
Triisopropylsilane (TIS)99%Chemical Supplier
1,2-Ethanedithiol (EDT)98%Chemical Supplier
Diethyl EtherAnhydrousChemical Supplier
Acetonitrile (ACN)HPLC GradeChemical Supplier
Step-by-Step Synthesis Protocol

Note: All steps are performed in a dedicated SPPS reaction vessel with a frit for filtration.

Step 1: Resin Swelling

  • Place the Rink Amide resin (1.0 g, ~0.5 mmol) in the reaction vessel.

  • Add DMF (10 mL) and gently agitate for 1 hour to swell the resin beads.

  • Drain the DMF.

Step 2: N-α-Fmoc Deprotection (Initial)

  • Add 10 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain.

  • Add another 10 mL of 20% piperidine in DMF.

  • Agitate for 15 minutes. Drain.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.

Step 3: Amino Acid Coupling

  • In a separate vial, pre-activate the first Fmoc-amino acid (4 equivalents, 2.0 mmol) by dissolving it with HBTU (3.8 eq, 1.9 mmol) in DMF (5 mL).

  • Add DIPEA (8 eq, 4.0 mmol) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

  • Optional but recommended: Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling step.

Step 4: Peptide Chain Elongation

  • Repeat Step 2 (Fmoc Deprotection) and Step 3 (Amino Acid Coupling) for each amino acid in the desired sequence.

  • When incorporating the aspartic aldehyde precursor, use Fmoc-Asp(N(OMe)Me)-OH in the coupling step.

Step 5: On-Resin Reduction of Weinreb Amide CAUTION: This step involves a highly reactive hydride reagent. Perform in a fume hood under an inert atmosphere (Nitrogen or Argon).

  • After the final Fmoc deprotection and subsequent washing, swell the peptide-resin in anhydrous THF (3 x 10 mL).

  • Cool the reaction vessel to 0°C in an ice bath.

  • Slowly add a solution of LiAlH₄ (1.0 M in THF, 5 equivalents based on resin loading) dropwise to the resin slurry while maintaining the temperature at 0°C.

  • Agitate the mixture at 0°C for 1-2 hours.

  • Quench the reaction by the slow, careful addition of ethyl acetate (2 mL), followed by 1 M HCl (5 mL).

  • Wash the resin extensively with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally methanol (3 x 10 mL).

  • Dry the resin under vacuum for at least 4 hours.

Step 6: Cleavage and Global Deprotection

  • Prepare the cleavage cocktail. For a standard peptide, a common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water .

    • Note: If the peptide contains Trp, add 2.5% 1,2-ethanedithiol (EDT) as an additional scavenger.

  • Add the cleavage cocktail (10 mL per gram of resin) to the dry peptide-resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the solution to separate the resin beads and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA (2 mL) and combine the filtrates.

Step 7: Peptide Precipitation and Isolation

  • Concentrate the TFA filtrate to about 1-2 mL using a gentle stream of nitrogen.

  • Add the concentrated solution dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether.

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step twice.

  • After the final wash, dry the peptide pellet under vacuum.

PART 3: Purification and Characterization

Purification by RP-HPLC

The crude peptide aldehyde should be purified using preparative reverse-phase HPLC.

ParameterRecommended Conditions
Column C18 stationary phase, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient Start with a shallow gradient (e.g., 5-65% B over 60 minutes) and optimize as needed.
Detection UV at 214 nm (peptide backbone) and 280 nm (if Trp or Tyr are present).[13]

Important Consideration: Peptide aldehydes can exist in equilibrium with their hydrated (gem-diol) form in aqueous solutions. This may lead to peak broadening or the appearance of multiple, closely eluting peaks on the HPLC chromatogram.[11] It is crucial to collect all related peaks for characterization.

Characterization by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is the primary method for confirming the molecular weight of the synthesized peptide.

  • Expected Mass: Calculate the theoretical monoisotopic mass of the target peptide aldehyde.

  • Observed Species: In the mass spectrum, you may observe the protonated molecule [M+H]⁺ corresponding to the aldehyde. It is also common to see peaks corresponding to the hydrated form [M+H₂O+H]⁺.[11] The presence of both species is strong evidence for the successful synthesis of the peptide aldehyde.

Data Visualization: SPPS Cycle

SPPS_Cycle Start Resin-NH₂ Coupling Couple Fmoc-AA Start->Coupling Activate AA Wash1 Wash (DMF) Coupling->Wash1 Deprotect Deprotect (Piperidine) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Wash2->Coupling Repeat for next cycle

Caption: The iterative cycle of SPPS.

Conclusion and Best Practices

The synthesis of peptide aldehydes is a nuanced process that demands careful strategic planning and execution. While the direct incorporation of a building block like Cbz-Asp(CHO)-OBzl is fraught with complications, the precursor-based strategy outlined here provides a reliable and high-yielding alternative compatible with modern Fmoc/tBu SPPS. By masking the aldehyde as a stable Weinreb amide, researchers can avoid undesirable side reactions and obtain high-purity peptide aldehydes suitable for advanced research and drug development. Success hinges on the use of high-quality anhydrous reagents, rigorous washing steps to ensure complete removal of reactants, and careful analysis of the final product to account for the unique chemical behavior of the aldehyde functionality.

References

  • (No Source Found)
  • Investigation of liquid chromatography-mass spectrometry analysis of a peptide aldehyde SJA6017 with identifying its hemiacetal, gem-diol, and enol ether.
  • (No Source Found)
  • (No Source Found)
  • The Strategic Role of Z-Asp(OBzl)-OH in Peptide Synthesis: A Technical Guide. Benchchem, 2025.
  • (No Source Found)
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 2011.
  • (No Source Found)
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Minimal Protection Strategies for SPPS.
  • (No Source Found)
  • Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2014.
  • (No Source Found)
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem, 2023.
  • (No Source Found)
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Vivitide, 2024.
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • HPLC Analysis Methods for Peptide Characteriz
  • (No Source Found)
  • (No Source Found)
  • (No Source Found)

Sources

Mastering Solution-Phase Peptide Synthesis: A Detailed Methodological Guide Using Z-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solution-phase peptide synthesis (SPPS), a classical yet highly relevant technique, offers significant advantages for the large-scale and cost-effective production of peptides.[1][2] This guide provides a comprehensive, in-depth exploration of the methodology for solution-phase peptide synthesis with a specific focus on the versatile building block, N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH). We will delve into the strategic considerations behind the choice of protecting groups, the mechanics of peptide bond formation, and the critical aspects of deprotection and purification. This document is designed to serve as a practical resource, furnishing researchers and drug development professionals with detailed protocols, troubleshooting insights, and the foundational knowledge to confidently execute this powerful synthetic strategy.

Introduction: The Strategic Value of Solution-Phase Synthesis and Z-Asp(OBzl)-OH

While solid-phase peptide synthesis (SPPS) has become a dominant methodology for its ease of automation and purification, solution-phase synthesis remains indispensable, particularly for the large-scale manufacturing of shorter peptides and peptide fragments.[3][4] Its key advantages lie in scalability, reduced cost of reagents and starting materials, and the ability to purify intermediates at each step, ensuring high final purity.[5]

The choice of protecting groups is a cornerstone of any successful peptide synthesis strategy.[6] Z-Asp(OBzl)-OH is a dually protected aspartic acid derivative that offers a robust and orthogonal protection scheme.[7] The benzyloxycarbonyl (Z or Cbz) group on the α-amino function and the benzyl (Bzl) ester on the β-carboxyl group are stable under a variety of coupling conditions and can be conveniently removed simultaneously via catalytic hydrogenation.[8][9] This strategy is particularly well-suited for the synthesis of peptides where aspartic acid is a key residue.

A critical challenge in synthesizing peptides containing aspartic acid is the propensity for aspartimide formation, a side reaction that can lead to a mixture of α- and β-peptides and racemization.[10][11][12] Careful control of reaction conditions, particularly avoiding prolonged exposure to strong bases, is crucial to mitigate this issue.[13]

Core Principles and Mechanistic Insights

The Role of Protecting Groups: Z and OBzl

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, was a revolutionary development in peptide chemistry.[8] It is introduced by reacting the amino group with benzyl chloroformate under basic conditions, forming a stable carbamate. The benzyl ester (OBzl) is similarly employed to protect the carboxylic acid side chain of aspartic acid. Both groups are labile to catalytic hydrogenation, providing a convenient and clean deprotection method.[8]

Peptide Bond Formation: The Carbodiimide Approach

Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent in solution-phase synthesis.[14][15] It activates the free carboxyl group of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the free amino group of the C-terminally protected amino acid to form the peptide bond.

To suppress racemization and improve coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[16][17][18] HOBt reacts with the O-acylisourea to form an active ester, which is less reactive but more stable and less prone to racemization.[19] A significant advantage of using DCC in solution-phase synthesis is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.[15]

Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )PurposeSupplier Example
Z-Asp(OBzl)-OHC₂₅H₂₃NO₆437.45N- and side-chain protected amino acidSigma-Aldrich, Bachem
Amino Acid Ester Hydrochloride (e.g., H-Gly-OEt·HCl)VariableVariableC-terminal amino acidVarious
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agentSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressantVarious
Triethylamine (TEA) or N-Methylmorpholine (NMM)C₆H₁₅N or C₅H₁₁NO101.19 or 101.15Base for neutralizationVarious
Dichloromethane (DCM)CH₂Cl₂84.93SolventVarious
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Solvent for extractionVarious
Palladium on Carbon (10% Pd/C)Pd/C-Catalyst for hydrogenationSigma-Aldrich
Methanol (MeOH) or Tetrahydrofuran (THF)CH₄O or C₄H₈O32.04 or 72.11Solvent for hydrogenationVarious

Experimental Protocols

Peptide Coupling: Synthesis of Z-Asp(OBzl)-Gly-OEt

This protocol details the coupling of Z-Asp(OBzl)-OH with glycine ethyl ester hydrochloride.

Step-by-Step Methodology:

  • Dissolution of Reactants: In a round-bottom flask, dissolve Z-Asp(OBzl)-OH (1.0 eq) and H-Gly-OEt·HCl (1.0 eq) in dichloromethane (DCM).

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 eq) dropwise to neutralize the hydrochloride salt of the amino acid ester. Stir for 15-20 minutes.

  • Activation: Add 1-hydroxybenzotriazole (HOBt) (1.0 eq) to the reaction mixture. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM. Add the DCC solution to the reaction mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.[20]

Diagram of the Coupling Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Dissolve Z-Asp(OBzl)-OH & H-Gly-OEt·HCl in DCM neutralization 2. Add TEA/NMM at 0°C reactants->neutralization activation 3. Add HOBt, then DCC at 0°C neutralization->activation stir 4. Stir overnight at room temperature activation->stir filter_dcu 5a. Filter DCU stir->filter_dcu wash 5b. Wash with HCl, NaHCO3, brine filter_dcu->wash dry 5c. Dry and concentrate wash->dry purify 6. Purify (recrystallization/chromatography) dry->purify

Caption: Workflow for the DCC/HOBt mediated coupling of Z-Asp(OBzl)-OH.

Deprotection of Z and OBzl Groups

This protocol describes the simultaneous removal of the Z and OBzl protecting groups by catalytic hydrogenation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected peptide (e.g., Z-Asp(OBzl)-Gly-OEt) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or at a slightly positive pressure).

  • Reaction: Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide.

Diagram of the Deprotection Workflow:

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up dissolve 1. Dissolve protected peptide in MeOH/THF add_catalyst 2. Add 10% Pd/C dissolve->add_catalyst hydrogenate 3. Purge with H2 and stir under H2 atmosphere add_catalyst->hydrogenate filter_catalyst 4. Filter through Celite hydrogenate->filter_catalyst concentrate 5. Concentrate filtrate filter_catalyst->concentrate

Caption: Workflow for the catalytic hydrogenation to remove Z and OBzl groups.

Characterization of the Synthesized Peptide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of peptides.[21][22][23] Both 1D and 2D NMR experiments can provide detailed information about the peptide's structure, including the confirmation of amino acid sequence and the assessment of purity.[24][25]

Expected ¹H NMR Signals for Z-Asp(OBzl)-Gly-OEt:

ProtonsChemical Shift (δ, ppm) (approx.)Multiplicity
Aromatic (Z and OBzl)7.2-7.4m
NH (Gly)~8.0t
NH (Asp)~6.0d
CH₂ (Z)~5.1s
CH₂ (OBzl)~5.1s
α-CH (Asp)~4.6m
β-CH₂ (Asp)~2.8m
CH₂ (Gly)~4.0d
O-CH₂ (Ethyl)~4.1q
CH₃ (Ethyl)~1.2t

Troubleshooting and Key Considerations

  • Aspartimide Formation: This is a major side reaction, particularly during the coupling of the subsequent amino acid if the C-terminal residue is the deprotected aspartic acid. To minimize this, use mild bases and avoid prolonged reaction times.[10][12]

  • Incomplete Coupling: If the coupling reaction is sluggish, consider using a more potent coupling agent like HATU, especially for sterically hindered amino acids.[26]

  • Purification Challenges: Protected peptides can be difficult to purify due to poor solubility.[20] A careful selection of solvents for chromatography is essential. Normal-phase chromatography can be an effective alternative to reverse-phase for these hydrophobic molecules.[20]

  • Safety: Carbodiimides like DCC can be sensitizers.[27] Always handle them with appropriate personal protective equipment. Anhydrous HOBt can be explosive.[27] It is typically supplied with water of hydration.

Conclusion

Solution-phase peptide synthesis using Z-Asp(OBzl)-OH is a robust and scalable method for the production of aspartic acid-containing peptides. A thorough understanding of the underlying chemical principles, careful execution of the experimental protocols, and diligent monitoring of the reaction progress are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical steps to empower researchers to successfully implement this valuable synthetic strategy in their drug discovery and development endeavors.

References

  • Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2010). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters.
  • Neuland Labs. (2013). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?
  • Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
  • van der Veken, P., Dirksen, E. H. C., Bräse, S., & Hackeng, T. M. (2007). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Organic Chemistry. (2023). Diazetidine By-Product Formation With DCC + HOBt Mechanism. YouTube.
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
  • Iris Biotech GmbH. (n.d.).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
  • Benchchem. (n.d.). The Synthetic Chemist's Shield: An In-Depth Guide to Z and OBzl Protecting Groups in Peptide Synthesis.
  • Organic Chemistry. (2023).
  • Nordsci. (2025). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons.
  • Wu, J., An, G., Lin, S., Xie, J., Zhou, W., Sun, H., Pan, Y., & Li, G. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
  • Benchchem. (n.d.). A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies.
  • Biotage. (2023).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • Benchchem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl.
  • Benchchem. (n.d.). Application Notes: The Role of Z-Asp-OBzl in the Synthesis of Cancer Research Peptides.
  • Semantic Scholar. (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP)
  • Chemical Communications (RSC Publishing). (n.d.). Solution-phase-peptide synthesis via the group-assisted purification (GAP)
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Peptide Synthesis – Safety Topics. Wordpress.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Benchchem. (n.d.). A Comparative Guide to Peptide Synthesis: Solid-Phase vs. Liquid-Phase Methodologies.
  • Benchchem. (n.d.). The Strategic Role of Z-Asp(OBzl)-OH in Peptide Synthesis: A Technical Guide.
  • Lawrenson, S. B., et al. (2019). Method for solution-phase peptide synthesis.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Albericio, F., et al. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Taylor & Francis Online.
  • ResearchGate. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Peptide Synthesis with Z-Glu(OBzl)-OH.
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.).
  • Erbeldinger, M., Mesiano, A. J., & Russell, A. J. (2000). Enzymatic Catalysis of Formation of Z-Aspartame in Ionic Liquid. Biotechnology and Bioengineering.
  • National Institutes of Health. (n.d.). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. PMC.
  • Miyanaga, M., Tanaka, T., Sakiyama, T., & Nakanishi, K. (1995). Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents. Biotechnology and Bioengineering.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Process for the preparation of aspartame. (n.d.).
  • ResearchG
  • Enzymatic method for preparing aspartam. (n.d.).
  • NMIMS Pharmacy. (n.d.).
  • Benchchem. (n.d.). Troubleshooting low yield in peptide synthesis with Z-Asp-OBzl.
  • ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Recommended Coupling Reagents for Incorporating Cbz-Asp(CHO)-OBzl in Solid-Phase Peptide Synthesis (SPPS)

For: Researchers, scientists, and drug development professionals engaged in the synthesis of peptide aldehydes.

Introduction: The Challenge and Opportunity of Peptide Aldehydes

Peptide aldehydes are a pivotal class of compounds, most notably recognized for their potent activity as protease inhibitors. The C-terminal aldehyde functionality acts as a transition-state analog, forming a stable hemiacetal with the catalytic serine or cysteine residue in the active site of an enzyme. The specific derivative, Cbz-Asp(CHO)-OBzl, is a valuable building block for creating inhibitors targeting aspartic proteases.

However, its incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges. The aldehyde group is highly sensitive to basic conditions, oxidative environments, and certain nucleophiles commonly present during synthesis. Furthermore, the bulky benzyloxycarbonyl (Cbz) and benzyl ester (OBzl) protecting groups introduce considerable steric hindrance, which can impede coupling efficiency. This guide provides a detailed analysis of recommended coupling reagents and protocols designed to overcome these obstacles and ensure the successful synthesis of aspartyl peptide aldehydes.

Core Synthetic Challenges

Successfully coupling Cbz-Asp(CHO)-OBzl requires a strategy that mitigates two primary risks:

  • Aldehyde Instability: The aldehyde moiety is susceptible to degradation, oxidation, or unwanted side reactions, particularly under the basic conditions used for Fmoc-deprotection in standard SPPS cycles. While the Cbz protecting group suggests a Boc-SPPS strategy might be employed, the final coupling of this residue to an N-terminal amine still requires careful selection of reagents to avoid compromising the aldehyde.

  • Steric Hindrance & Racemization: The bulky protecting groups on both the alpha-amino (Cbz) and side-chain carboxyl (via the aldehyde precursor, OBzl) groups create a sterically demanding coupling environment. This necessitates highly efficient coupling reagents to drive the reaction to completion. Inefficient or prolonged activation can increase the risk of racemization at the α-carbon of the aspartic acid residue, a known issue for this amino acid.[1][2][3] Aspartimide formation, a common side reaction with aspartic acid, is less of a concern when it is the C-terminal residue being coupled, but racemization during activation remains a critical parameter to control.[3][4][5]

Recommended Coupling Reagents: A Comparative Analysis

The choice of coupling reagent is paramount for achieving high yield and purity.[6] Reagents should offer rapid activation and high reactivity while minimizing side reactions.[7][8] Below is a comparison of leading candidates suitable for this challenging coupling.

Uronium/Aminium-Based Reagents

These reagents are among the most efficient activators for peptide synthesis and are highly recommended for sterically hindered couplings.[6][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is widely regarded as one of the most effective coupling reagents, particularly for difficult sequences.[7][9] It forms a highly reactive OAt-ester intermediate. The electron-withdrawing nature of the 7-azabenzotriazole (HOAt) moiety enhances the reactivity, leading to faster and more complete reactions.[9] This speed is crucial for minimizing racemization.[10]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): While also highly effective, HBTU forms a slightly less reactive HOBt-ester compared to HATU's OAt-ester.[9] For a demanding coupling like that of Cbz-Asp(CHO)-OBzl, HATU is generally the superior choice to ensure maximum efficiency and reduce the potential for side reactions.[9]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a newer generation reagent, COMU incorporates the OxymaPure additive directly into its structure, avoiding the potentially explosive benzotriazole derivatives.[6][11] It demonstrates coupling efficiencies comparable to or even exceeding HATU and is an excellent, safer alternative.[6]

Carbodiimides with Additives

The classic carbodiimide approach, particularly with Diisopropylcarbodiimide (DIC), remains a robust and cost-effective option, provided it is used with a suitable additive to suppress racemization and accelerate the reaction.[6]

  • DIC / OxymaPure (Ethyl Cyano(hydroxyimino)acetate): This combination is highly recommended. OxymaPure is a superior alternative to HOBt and HOAt, offering enhanced reactivity and safety (it is not explosive).[11][12] The DIC/Oxyma system effectively suppresses racemization and is compatible with automated synthesis, including microwave-assisted protocols.[12][13][14][15] The resulting urea byproduct from DIC is soluble in common washing solvents, simplifying purification.[6]

Data Summary: Reagent Comparison
Reagent CombinationActivation SpeedRacemization SuppressionKey AdvantagesConsiderations
HATU / DIPEA Very HighExcellentGold standard for difficult couplings; very fast reaction kinetics.[9]Higher cost; can cause guanidinylation of the N-terminus if used in large excess.[7]
COMU / DIPEA Very HighExcellentHigh efficiency comparable to HATU; safer (non-explosive); better solubility.[6][11]Higher cost; can have limited stability in DMF over extended periods.[11][16]
DIC / OxymaPure HighVery GoodCost-effective; soluble urea byproduct; Oxyma is safer than HOBt/HOAt.[6][12]Activation may be slightly slower than with uronium reagents.

Experimental Workflow and Protocols

The following section details the step-by-step protocols for coupling Cbz-Asp(CHO)-OBzl. A crucial prerequisite is ensuring the N-terminal amine of the resin-bound peptide is fully deprotected and neutralized before initiating the coupling reaction.

General Workflow Diagram

The overall process for a single coupling cycle in SPPS is depicted below. This cycle is repeated for each amino acid in the sequence.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-Terminus) Wash1 DMF Wash Resin->Wash1 Prepare Coupling Coupling Step: Cbz-Asp(CHO)-OBzl + Reagent/Base in DMF Wash1->Coupling Activate & Add Wash2 DMF Wash Coupling->Wash2 React (1-4h) Monitor Monitoring (e.g., Kaiser Test) Wash2->Monitor Capped Capping (Optional, if incomplete) Monitor->Capped Incomplete Result Resin-Bound Peptide (+ Cbz-Asp(CHO)-OBzl) Monitor->Result Complete Capped->Wash2 Re-wash

Caption: Standard SPPS cycle for coupling Cbz-Asp(CHO)-OBzl.

Protocol 1: Coupling with HATU

This protocol is recommended for achieving the highest coupling efficiency.

  • Resin Preparation:

    • Swell the peptide-resin (1.0 eq.) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • If starting from an Fmoc-protected peptide, perform Fmoc deprotection using 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation (Pre-activation):

    • In a separate vessel, dissolve Cbz-Asp(CHO)-OBzl (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq., optional but recommended) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the pre-activated coupling cocktail to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test (or other appropriate test for free amines). A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, the coupling reaction can be extended or a second coupling can be performed.

    • Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM) (3 times).

Protocol 2: Coupling with DIC/OxymaPure

This protocol provides a robust and cost-effective alternative.

  • Resin Preparation:

    • Follow the same swelling and deprotection/washing procedure as in Protocol 1.

  • Coupling Reaction (In-situ Activation):

    • To the drained, swollen resin, add a solution of Cbz-Asp(CHO)-OBzl (3.0 eq.) and OxymaPure (3.0 eq.) in DMF.[15]

    • Agitate for 1-2 minutes to ensure thorough mixing.

    • Add DIC (3.0 eq.) to the resin slurry.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test as described in Protocol 1 to monitor reaction completion.

    • Upon completion, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times) to remove byproducts, including the soluble diisopropylurea.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, a second coupling is recommended. Do not simply extend the reaction time indefinitely, as this can increase the risk of side reactions. For the second coupling, use fresh reagents.

  • Racemization: To minimize racemization, avoid excessive pre-activation times and elevated temperatures.[1][2] Using a hindered base like DIPEA or 2,4,6-collidine is preferable to less hindered bases.[17] The use of additives like HOAt or OxymaPure is critical for suppressing this side reaction.[3]

  • Aldehyde Integrity: The protocols above are designed to be mild and efficient, preserving the aldehyde group. It is crucial to use high-purity, anhydrous solvents (especially DMF) to prevent unwanted reactions with the aldehyde.

  • Protecting Group Strategy: This guide assumes the coupling of a Cbz-protected amino acid, which is orthogonal to the acid-labile side-chain protecting groups (like tBu) commonly used in Fmoc-SPPS.[18][19][20] If Cbz-Asp(CHO)-OBzl is incorporated as the final N-terminal residue onto a peptide synthesized via Fmoc strategy, the standard procedure is appropriate. If a full Boc-SPPS strategy is used, all protecting groups (Cbz, OBzl, and Boc) would be removed during the final strong acid cleavage (e.g., with HF).[18][21]

Conclusion

The successful incorporation of Cbz-Asp(CHO)-OBzl into a peptide sequence is an achievable goal with the careful selection of modern coupling reagents. For maximum efficiency and minimal side reactions, HATU or COMU are the premier choices due to their high reactivity. The DIC/OxymaPure system stands as a highly effective, safe, and economical alternative. By following the detailed protocols and adhering to the key considerations outlined in this guide, researchers can confidently synthesize high-purity peptide aldehydes for applications in drug discovery and chemical biology.

References

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Minimal Protection Strategies for SPPS. DriveHQ. [Link]

  • Solid phase synthesis of aspartyl peptide aldehydes. ResearchGate. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [Link]

  • Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Taylor & Francis Online. [Link]

  • Solid phase synthesis of aspartyl peptide aldehydes. ElectronicsAndBooks. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Peptide/Amide bond Synthesis – OxymaPure®. cem.com. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Al-Warhi, T., et al. (2012). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 17(10), 12351-12366. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. CiteSeerX. [Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • White, P., Keyte, J. W., Bailey, K., & Conlon, J. M. (2004). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 10, 1-13. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 74(4), 1471-1479. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Solid Phase Synthesis-- What are the major problems in the lab? Reddit. [Link]

  • Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Vágner, J., Qu, H., & Hruby, V. J. (2008). Chemical Methods for Peptide and Protein Production. Current Organic Chemistry, 12(8), 626-645. [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]

Sources

Standard deprotection techniques for the Cbz group in the presence of OBzl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Deprotection of the Carbobenzyloxy (Cbz) Group in the Presence of Benzyl Ethers (OBzl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multistep organic synthesis, particularly in the fields of peptide, carbohydrate, and medicinal chemistry, the carbobenzyloxy (Cbz or Z) and benzyl (Bn) groups are indispensable tools for the protection of amines and hydroxyls, respectively.[1] Their widespread use is attributed to their general stability across a range of reaction conditions. However, a significant challenge arises from their structural similarity; both are benzyl-based and are traditionally cleaved under similar hydrogenolytic conditions.[2][3] This lack of true orthogonality complicates synthetic strategies, demanding a nuanced approach to achieve selective deprotection.

This guide provides an in-depth analysis and detailed protocols for the selective removal of the Cbz protecting group from an amine while preserving a benzyl ether within the same molecule. We will explore the subtle yet exploitable differences in the chemical lability of the carbamate (Cbz) versus the ether (OBzl) linkage to achieve this critical transformation.

The Orthogonality Challenge: Cbz vs. OBzl

Orthogonality in protecting group strategy refers to the ability to remove one group under a specific set of conditions without affecting others.[4][5] While Cbz is orthogonal to acid-labile groups like Boc (tert-Butoxycarbonyl) and base-labile groups like Fmoc (9-Fluorenylmethyloxycarbonyl), its relationship with the OBzl group is one of quasi-orthogonality.[4][6] Both are susceptible to cleavage by catalytic hydrogenation. The key to selective deprotection lies in exploiting the greater lability of the Cbz group's benzylic C-O bond, which is part of a carbamate system, compared to the more robust C-O bond of a simple benzyl ether.[3]

Methodologies for Selective Cbz Deprotection

Several strategies have been developed to navigate this challenge, ranging from fine-tuning classical methods to employing highly specific enzymatic approaches.

Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation is arguably the most common and versatile method for achieving selective Cbz deprotection. It serves as a milder, safer alternative to using flammable hydrogen gas under pressure.[1] The reactivity can be modulated by the choice of hydrogen donor, allowing for a kinetic differentiation between the cleavage of the Cbz and OBzl groups.

Causality of Selection: The Cbz group is more readily cleaved by hydrogenolysis than the OBzl group. By using a less reactive hydrogen donor and carefully controlling reaction time and temperature, the Cbz group can be removed before significant cleavage of the benzyl ether occurs.[7] Formic acid and its salts are particularly effective hydrogen donors for this purpose.[7][8]

Workflow for Method Selection

start Start: Cbz/OBzl Substrate q1 Is the substrate sensitive to acid? start->q1 acid Consider Acid-Mediated Cleavage (e.g., AlCl3/HFIP) q1->acid Yes q2 Is the substrate compatible with reductive conditions (e.g., no other reducible groups like alkenes, alkynes)? q1->q2 No cth Employ Catalytic Transfer Hydrogenation (CTH) enzymatic Consider Specialized Enzymatic Deprotection acid->enzymatic If substrate is also sensitive to Lewis acids q2->cth Yes q2->acid No

Caption: Decision workflow for selecting a Cbz deprotection method.

Acid-Mediated Cleavage

While benzyl ethers are known to cleave under strongly acidic conditions, they are generally more stable than Cbz groups to certain Lewis and Brønsted acids.[9][10] This differential stability provides a non-reductive pathway for selective Cbz removal.

Causality of Selection: The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the benzyl-oxygen bond via an SN1 or SN2 pathway, which is more facile than the cleavage of the more stable ether linkage.[2] Recent advancements have identified systems like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) that can effectively cleave Cbz groups while leaving O-benzyl groups intact.[11] This method is particularly valuable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups) that are incompatible with hydrogenolysis.[11][12]

Enzymatic Deprotection

For ultimate selectivity, enzymatic methods offer a powerful solution. Specific enzymes, known as Cbz-deprotecting enzymes or penicillin G acylases, can hydrolyze the carbamate bond under exceptionally mild, near-neutral pH conditions.

Causality of Selection: This approach leverages the high substrate specificity of enzymes. An enzyme isolated from Sphingomonas paucimobilis, for example, has been shown to catalyze the enantioselective cleavage of N-Cbz groups from amino acids without affecting other sensitive functionalities in the molecule.[13][14] This method is ideal for complex, delicate substrates where other chemical methods may fail, though its broader applicability can be limited by substrate scope and enzyme availability.[15]

Comparative Data Summary

The following table summarizes the key features of each selective deprotection strategy.

MethodTypical ReagentsSelectivity (Cbz vs. OBzl)Key AdvantagesPotential Drawbacks/Limitations
Catalytic Transfer Hydrogenation Pd/C, Ammonium Formate or Formic Acid in MeOH/EtOHGood to ExcellentMild conditions, avoids H₂ gas, scalable, widely applicable.[1][7]Incompatible with other reducible groups (alkenes, alkynes, nitro).[2]
Acid-Mediated Cleavage AlCl₃/HFIP; HBr/Acetic Acid (harsher)Good to ExcellentOrthogonal to hydrogenolysis, suitable for reducible substrates.[9][11]Requires tolerance to acidic conditions, potential for side reactions.
Enzymatic Deprotection Cbz-deprotecting enzyme in aqueous buffer (e.g., phosphate)ExceptionalExtremely mild (neutral pH, RT), highly specific, eco-friendly.[13][15]Limited substrate scope, enzyme cost and availability, specialized setup.

Experimental Protocols

Protocol 1: Selective Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol details the removal of a Cbz group using palladium on carbon with ammonium formate as the hydrogen donor, a method known for its mildness and efficiency.[16]

General Transformation

reactant Substrate (Cbz-NR'R'', R-OBzl) product Product (H-NR'R'', R-OBzl) reactant->product   Selective Reagent (e.g., Pd/C, HCOONH₄)   Cbz Cleaved,   OBzl Intact

Caption: Selective removal of Cbz in the presence of OBzl.

Materials:

  • Cbz-protected amine containing an OBzl group (1.0 eq)

  • 10% Palladium on carbon (Pd/C), 50% wet (0.1 - 0.2 eq by weight of substrate)

  • Ammonium formate (HCOONH₄) (5-10 eq)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Celite® or a syringe filter (0.45 µm)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Cbz-protected substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in methanol (approx. 10-20 mL per gram of substrate).

  • Reagent Addition: Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry. Handle with care.

  • Hydrogen Donor: Add ammonium formate (5-10 eq) to the mixture in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature (or gently heat to 40-50 °C to increase the rate if necessary).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours. The deprotected amine product should have a different Rf value, and the starting material spot should disappear.

  • Work-up (Filtration): Upon completion, dilute the reaction mixture with additional methanol. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue contains the desired product and excess ammonium formate salts.

  • Purification: The crude product can be purified by partitioning between an organic solvent (e.g., ethyl acetate or dichloromethane) and a dilute aqueous base (e.g., NaHCO₃ solution) to remove residual salts. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the purified deprotected amine.

Protocol 2: Selective Cbz Deprotection via Acid-Mediated Cleavage

This protocol utilizes a modern Lewis acid system that has shown high selectivity for Cbz cleavage over O-Bn groups.[11]

Materials:

  • Cbz-protected amine containing an OBzl group (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.0-3.0 eq)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent

  • Dichloromethane (DCM), anhydrous (optional, for co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the Cbz-protected substrate (1.0 eq) in HFIP (approx. 10 mL per gram of substrate). Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add anhydrous AlCl₃ (2.0-3.0 eq) portion-wise to the stirred solution. An exotherm may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up (Quenching): Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic. Caution: Quenching is highly exothermic.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Conclusion

The selective deprotection of a Cbz group in the presence of an OBzl group is a frequently encountered challenge that can be successfully addressed with a rational choice of methodology. Catalytic transfer hydrogenation stands out as a mild, broadly applicable reductive method, while acid-mediated cleavage offers a robust, non-reductive alternative. For highly sensitive and complex molecules, enzymatic deprotection provides unparalleled selectivity. By understanding the underlying principles of reactivity and carefully optimizing reaction conditions as detailed in these protocols, researchers can effectively orchestrate this delicate transformation, enabling the efficient synthesis of complex molecular targets.

References

  • Waldmann, H., & Sebastian, D. (1994). Enzymatic Protecting Group Techniques. Chemical Reviews, 94(4), 911-937. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Defensive Publications Series. Available at: [Link]

  • Bristol-Myers Squibb Company. (2004). Enzymatic deprotection of amines and hydroxides. Google Patents, US6828119B2.
  • Bentham Science. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(10). Available at: [Link]

  • Homann, M. J., et al. (2003). Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids. Advanced Synthesis & Catalysis, 345(6-7), 835-843. Available at: [Link]

  • Vinayagam, V., et al. (2024). Aluminum Chloride in Hexafluoroisopropanol: A Cost-Effective, Scalable, and Safe Protocol for N-Cbz Deprotection. The Journal of Organic Chemistry, 89(9), 5665–5674. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
  • Total-Synthesis.com. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]

  • Varma, R. S., & Varma, M. (1982). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. The Journal of Organic Chemistry, 47(9), 1579–1581.
  • University of Regensburg. (n.d.). Protecting groups. Available at: [Link]

  • Reddit. (2023). Selective deportation of OBn vs. CBz. r/Chempros. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]

Sources

Purification of peptides containing the Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate residue

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Purification of Peptides Incorporating the Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate Residue

Abstract

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery, often imparting unique structural and functional properties. The this compound residue, a gamma-keto amino acid derivative, presents distinct challenges and opportunities in peptide synthesis and subsequent purification. This technical guide provides a comprehensive framework for the efficient purification of peptides containing this residue, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the underlying chemical principles that govern the purification strategy, offer a detailed, field-tested protocol, and provide troubleshooting guidance to empower researchers in achieving high-purity peptides for downstream applications.

Introduction: The Challenge of Modified Peptides

The synthesis of peptides containing modified residues like this compound is a testament to the advancements in peptide chemistry.[1][2] However, the very modifications that confer desirable biological activity often introduce significant purification hurdles.[3][4][5] The presence of bulky, hydrophobic protecting groups such as the benzyloxycarbonyl (Cbz or Z) and benzyl (Bzl) ester, coupled with the reactive keto functionality, necessitates a carefully designed purification strategy to ensure the integrity of the final peptide.

The core challenges in purifying these peptides include:

  • Increased Hydrophobicity: The Cbz and benzyl groups significantly increase the hydrophobicity of the peptide, impacting its solubility and chromatographic behavior.

  • Potential for Side Reactions: The gamma-keto group can be susceptible to degradation under harsh chemical conditions.

  • Aggregation: The increased hydrophobicity can lead to peptide aggregation, resulting in poor peak shape and reduced recovery during chromatography.[5]

  • Incomplete Deprotection: Residual, incompletely deprotected peptides are common impurities that must be resolved from the target peptide.[6]

This guide will address these challenges by providing a systematic approach to method development and execution for the purification of peptides containing this specific modified residue.

Understanding the Core Residue: A Chemical Perspective

A successful purification strategy is built upon a thorough understanding of the analyte's chemical properties. The this compound residue incorporates several key functional groups that dictate its behavior during RP-HPLC.

cluster_residue This compound cluster_components Key Functional Groups Residue cbz Cbz Group (Hydrophobic) Residue->cbz N-terminal Protection bzl Benzyl Ester (Hydrophobic, Acid Labile) Residue->bzl C-terminal Protection keto Gamma-Keto Group (Reactive Center) Residue->keto Side Chain Functionality

Figure 1: Chemical structure and key functional groups of the target residue.

The benzyloxycarbonyl (Cbz) and benzyl (Bzl) ester groups are both acid-labile protecting groups.[7] Their presence renders the peptide significantly more hydrophobic than its unprotected counterpart. This increased hydrophobicity dictates the choice of a strong organic mobile phase for elution from a reversed-phase column. It is crucial to employ an orthogonal protection strategy during synthesis, where these groups are stable under the conditions used for removing other protecting groups, such as the base-labile Fmoc group.[8][9][10]

The gamma-keto functionality is a key feature of this residue and can be a site for further chemical modification or act as a pharmacophore.[11][12] Care must be taken during purification to avoid conditions that could lead to its degradation, such as prolonged exposure to strong acids or bases.

Pre-Purification Considerations: Setting the Stage for Success

Before commencing the purification, several preparatory steps are crucial:

  • Crude Peptide Analysis: It is essential to analyze the crude peptide mixture by analytical RP-HPLC and mass spectrometry. This provides a profile of the impurities, including deletion sequences, incompletely deprotected peptides, and other side products, which will inform the purification strategy.[13]

  • Solubility Testing: The high hydrophobicity of the protected peptide may lead to poor solubility in aqueous buffers. Test the solubility of the crude peptide in various solvent systems, such as water/acetonitrile or water/isopropanol mixtures, with small amounts of organic acids like formic acid or acetic acid if necessary.

  • Column Selection: A C18 reversed-phase column is the standard choice for peptide purification.[6][14] For peptides with high hydrophobicity, a C8 or C4 column may provide better resolution and recovery. The use of wide-pore silica (300 Å) is recommended for peptides to ensure efficient interaction with the stationary phase.

Detailed Purification Protocol: A Step-by-Step Guide

This protocol outlines a general method for the purification of peptides containing the this compound residue using preparative RP-HPLC.

Materials and Reagents
Item Specification
HPLC System Preparative HPLC with gradient capability and UV detector
Column C18 reversed-phase, 10 µm particle size, 300 Å pore size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
Sample Solvent Minimal volume of Mobile Phase A or a suitable organic solvent
Crude Peptide Lyophilized powder
Experimental Workflow

cluster_workflow Purification Workflow start Start: Crude Peptide dissolve Dissolve in Minimal Sample Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate Column with 95% A / 5% B filter->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions by Analytical HPLC & MS collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end End: Purified Peptide lyophilize->end

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for In-Process Monitoring of Reactions Involving Z-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed analytical methodologies for the in-process monitoring of chemical reactions involving N-α-Cbz-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH), a critical building block in peptide synthesis. We present robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) protocols designed for researchers, scientists, and drug development professionals. The described methods are tailored to resolve Z-Asp(OBzl)-OH from starting materials, reagents, and common reaction byproducts, ensuring accurate reaction profiling and endpoint determination. The causality behind experimental choices is explained, and the protocols are designed to be self-validating systems, aligning with principles of scientific integrity and regulatory expectations.

Introduction: The Critical Need for Reaction Monitoring

In the synthesis of peptides and complex organic molecules, the precise monitoring of reaction progress is paramount. Z-Asp(OBzl)-OH, with its dual protecting groups (Carbobenzyloxy on the amine and Benzyl ester on the side-chain carboxyl), is a cornerstone intermediate. However, its reactions, such as peptide couplings or deprotection steps, are susceptible to side reactions. Incomplete reactions or the formation of impurities can compromise the yield, purity, and ultimately the efficacy and safety of the final product.

Common impurities and side products in reactions involving Z-Asp(OBzl)-OH can include unreacted starting materials, hydrolysis of the ester or carbamate protecting groups, and the formation of diastereomers or dipeptides.[1][2] A particularly prevalent side reaction is the formation of aspartimide, which can subsequently lead to a mixture of α- and β-peptides.[1][3] Therefore, robust analytical methods are essential to track the consumption of reactants and the formation of both the desired product and any impurities. HPLC is a primary technique for separating and quantifying these species, while LC-MS provides invaluable mass information for unequivocal identification.[1]

Principles of Separation and Detection

The methods detailed herein primarily utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity.[4] Z-Asp(OBzl)-OH and its related reaction components, possessing aromatic rings from the protecting groups, exhibit sufficient hydrophobicity to be well-retained and separated on nonpolar stationary phases like C18.[1][4]

For detection, a UV-Vis detector is employed, leveraging the chromophoric nature of the carbobenzyloxy (Z) group and the benzyl (Bzl) ester. When coupled with mass spectrometry, electrospray ionization (ESI) is a suitable technique for generating gas-phase ions of the analytes for mass analysis, providing molecular weight information that is critical for positive identification of reaction components.[5][6]

Experimental Workflow and Logic

The successful monitoring of a chemical reaction is a systematic process. The following workflow outlines the key stages, from sample preparation to data interpretation. The logic behind this workflow is to ensure that the analytical results are representative of the reaction mixture at the time of sampling and that the data generated is both accurate and reproducible.

G cluster_prep Sample Preparation cluster_analysis Analytical Execution cluster_data Data Interpretation A 1. Aliquot Reaction Mixture B 2. Quench Reaction A->B C 3. Dilute Sample B->C D 4. Inject onto HPLC/LC-MS C->D E 5. Chromatographic Separation D->E F 6. UV and Mass Detection E->F G 7. Peak Integration & Identification F->G H 8. Quantify Reactants & Products G->H I 9. Assess Reaction Completion H->I G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Z_Asp_OBzl Z-Asp(OBzl)-OH Coupling_Agent Coupling Agent (e.g., DCC/HOBt) Amino_Ester H-Xaa-OR Dipeptide Z-Asp(OBzl)-Xaa-OR Coupling_Agent->Dipeptide Peptide Bond Formation Byproducts Byproducts Coupling_Agent->Byproducts

Sources

Safe handling procedures and safety data for Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Document

Section 1: Compound Identification and Physicochemical Properties

Benzyl 4-oxo-2-(S)-[[(phenylmethoxy)carbonyl]amino]butanoate is a protected amino acid derivative, a class of compounds frequently utilized as building blocks in peptide synthesis and other areas of medicinal chemistry. The presence of the N-benzyloxycarbonyl (Cbz or Z) group and the benzyl ester provides crucial protection of the amine and carboxylic acid functionalities, respectively, allowing for selective reactions at other sites of the molecule.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 58578-45-3Inferred from multiple chemical suppliers
Molecular Formula C₁₉H₁₉NO₅Calculated
Molecular Weight 341.36 g/mol Calculated
Appearance White to off-white solidTypical for this class of compounds
Melting Point 80.5-82 °C[1]
Boiling Point 534.1 °C at 760 mmHg[1]
Density 1.223 g/cm³[1]
Solubility Soluble in many organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Insoluble in water.[2]

Section 2: Hazard Assessment and Safety Precautions

Based on the toxicological profiles of related N-Cbz protected amino acids and benzyl esters, this compound should be handled as a substance that is potentially hazardous upon inhalation, skin contact, and ingestion. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE. The following are mandatory when handling this compound:

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against airborne powder and potential splashes.

  • Hand Protection : Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard laboratory coat should be worn at all times.

  • Respiratory Protection : For operations that may generate dust (e.g., weighing, transferring powder), a NIOSH-approved respirator is recommended. All handling of the solid form should ideally be conducted within a certified chemical fume hood.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Equipment : An operational eyewash station and safety shower must be readily accessible in the laboratory.

Section 3: Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling
  • General Handling : Avoid direct contact with the compound. Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[3]

  • Dispensing : When weighing and transferring the solid, do so in a chemical fume hood to control dust. Use appropriate tools (spatulas, weigh boats) to minimize the generation of airborne particles.

  • Solutions : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage
  • Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Container : Use the original manufacturer's container or a clearly labeled, appropriate alternative.

Section 4: Experimental Protocols

The following protocols are provided as a general guide. Specific experimental conditions should be optimized based on the reaction being performed.

Protocol for a Typical Coupling Reaction

This protocol outlines the use of this compound in a standard peptide coupling reaction.

  • Preparation : In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide).

  • Addition of Reagents : Add this compound (1.0 equivalent) to the reaction mixture.

  • Coupling Agent : Add the chosen coupling agent (e.g., DCC, EDC/HOBt) and any necessary additives to the stirring reaction mixture.

  • Reaction Monitoring : Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, quench the reaction and perform an appropriate aqueous work-up to remove unreacted reagents and byproducts.

  • Purification : The crude product can be purified using techniques such as column chromatography or recrystallization.[4][5][6]

Workflow for a Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep Dissolve amine substrate in anhydrous solvent under inert gas add_reagents Add Benzyl 4-oxo-2-(S)-[...] (1.0 eq.) prep->add_reagents add_coupling Add coupling agent (e.g., DCC, EDC/HOBt) add_reagents->add_coupling monitor Monitor reaction (TLC, LC-MS) add_coupling->monitor workup Aqueous work-up monitor->workup purify Purify product (Chromatography/Recrystallization) workup->purify final_product Isolated Product purify->final_product

Caption: Workflow for a typical coupling reaction.

Section 5: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill Response

For minor spills of the solid compound:

  • Evacuate and Secure : Evacuate non-essential personnel from the immediate area. Ensure proper ventilation.

  • Personal Protection : Wear the appropriate PPE as described in Section 2.1.

  • Containment : Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[7]

  • Cleanup : Carefully sweep the contained material into a suitable container for hazardous waste disposal. Avoid creating dust.

  • Decontamination : Clean the spill area with a damp cloth or paper towel.

  • Disposal : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][8]

Logical Flow for Spill Response

G start Spill Occurs evacuate Evacuate & Secure Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Cover with absorbent) ppe->contain cleanup Carefully Sweep into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose end Spill Cleaned dispose->end

Caption: Logical flow for a minor chemical spill.

Section 6: Waste Disposal

All waste materials containing this compound, including empty containers, contaminated absorbents, and unused product, must be disposed of as hazardous chemical waste. Follow all applicable institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

References

  • GlobalChemMall. benzyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate. Available at: [Link]

  • Lab Manager. 8 Steps to Handling a Lab Chemical Spill. Available at: [Link]

  • University of Washington Environmental Health & Safety. Chemical Spills in Laboratories. Available at: [Link]

  • Michigan State University College of Engineering. Standard Operating Procedure for a Chemical Spill. Available at: [Link]

  • University of Toronto Scarborough. Hazardous Chemical Spill Control Procedure. Available at: [Link]

  • National Center for Biotechnology Information. Preparation of Mono-Cbz Protected Guanidines. Available at: [Link]

  • University of California, Irvine. PRACTICAL ORGANIC CHEMISTRY 2024/2023. Available at: [Link]

  • ResearchGate. Glutamic acid protection using cbz? Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Scribd. Application Note - N-CBZ Protection. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. Available at: [Link]

  • PubMed. Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Available at: [Link]

  • GCW Gandhi Nagar Jammu. 2. Carboxyl protecting groups. Available at: [Link]

  • organic chemistry laboratory experiments. Available at: [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

Sources

Troubleshooting & Optimization

Strategies to minimize aspartimide formation when using Z-Asp(OBzl)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for minimizing aspartimide formation when utilizing Z-Asp(OBzl)-OH. Here, we move beyond generic advice to offer a detailed, mechanistic understanding and actionable protocols to enhance the purity and yield of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation, and why is it a critical issue when using Z-Asp(OBzl)-OH?

Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain β-carbonyl group. This forms a five-membered succinimide ring, known as an aspartimide intermediate.[1][2][3] This intermediate is problematic for several reasons:

  • Formation of Multiple Impurities: The aspartimide ring is unstable and can be opened by nucleophiles, including residual water or amines in the reaction mixture. This leads to the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, where the peptide chain is incorrectly extended from the side-chain carboxyl group.[3][4]

  • Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during aspartimide formation and its subsequent ring-opening, leading to the incorporation of D-Asp residues in place of L-Asp.[2][5]

  • Chain Termination: In solid-phase peptide synthesis (SPPS), the formation of a stable aspartimide can cap the growing peptide chain, preventing further elongation.

  • Purification Challenges: The resulting β-peptides and diastereomers often have very similar physicochemical properties to the target peptide, making their separation by chromatography exceedingly difficult and sometimes impossible.[5]

The use of Z-Asp(OBzl)-OH, with a benzyl ester (OBzl) protecting the side-chain carboxyl group, is particularly susceptible to this side reaction, especially under basic conditions.[6][7] The OBzl group offers less steric hindrance compared to bulkier protecting groups like tert-butyl (OtBu) or cyclohexyl (OcHex), making the β-carbonyl more accessible for intramolecular attack.[6]

Q2: Which peptide sequences are most prone to aspartimide formation when using Z-Asp(OBzl)-OH?

The propensity for aspartimide formation is highly sequence-dependent. The nature of the amino acid residue C-terminal to the Asp residue plays a crucial role. Sequences where Asp is followed by a small, sterically unhindered amino acid are most susceptible. The most problematic sequences include:

  • Asp-Gly: This is the most notorious sequence for aspartimide formation due to the lack of a side chain on the glycine residue, which minimizes steric hindrance for the cyclization reaction.[3][4]

  • Asp-Asn

  • Asp-Ser

  • Asp-Ala

Q3: How can I detect and characterize aspartimide-related impurities in my peptide sample?

A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential for the detection and characterization of aspartimide-related impurities.[5][8]

  • HPLC Analysis: Aspartimide-related byproducts may appear as pre- or post-peaks relative to the main product peak in the HPLC chromatogram. However, co-elution is a common issue, especially for the α- and β-aspartyl isomers.[5]

  • Mass Spectrometry (MS):

    • The aspartimide intermediate itself will have a mass corresponding to the loss of water (-18 Da) from the peptide.

    • The α- and β-aspartyl peptides are isomers and will have the same mass as the target peptide. Fragmentation analysis (MS/MS) may be necessary to differentiate them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural characterization of the impurities, 2D NMR techniques can be employed to identify the succinimide ring or the altered peptide backbone connectivity.[9]

Troubleshooting Guide: Minimizing Aspartimide Formation

This section provides a systematic approach to troubleshooting and minimizing aspartimide formation at various stages of peptide synthesis using Z-Asp(OBzl)-OH.

Scenario 1: High levels of aspartimide-related impurities detected in the crude product after solution-phase coupling.

Root Cause Analysis: The choice of coupling reagents and the base used for activation and neutralization are critical factors in solution-phase synthesis. Strong bases and prolonged reaction times can significantly promote aspartimide formation.

Mitigation Strategies:

  • Optimize Coupling Conditions:

    • Choice of Coupling Reagent: Utilize coupling reagents known for lower racemization and side-reaction profiles. While standard carbodiimides like DCC or EDC can be used, consider phosphonium or aminium/uronium salts like PyBOP, HBTU, or HATU, which can offer faster coupling kinetics, potentially reducing the exposure time to basic conditions.

    • Control of Stoichiometry: Use a minimal excess of the coupling reagent and the activated amino acid to drive the reaction to completion without unnecessarily long reaction times.

    • Temperature Control: Perform couplings at 0°C or room temperature. Avoid elevated temperatures, which accelerate aspartimide formation.

  • Judicious Selection of Base:

    • Sterically Hindered Bases: Employ sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) for in situ neutralization instead of less hindered amines like triethylamine (TEA). Studies have shown a significant reduction in aspartimide formation when using DIPEA compared to other tertiary amines.[6]

    • Careful pH Control: Maintain the reaction pH in the range of 8-9. Excessively basic conditions will deprotonate the backbone amide, initiating the cyclization.

Scenario 2: Aspartimide formation is suspected during the deprotection/cleavage step.

Root Cause Analysis: While Z- and OBzl- groups are typically removed by catalytic hydrogenation, which is generally mild, side reactions can still occur. If strong acidolysis (e.g., HBr/AcOH or HF) is used, acid-catalyzed aspartimide formation is a significant risk.

Mitigation Strategies:

  • Optimizing Catalytic Hydrogenation:

    • Catalyst Selection: Palladium on carbon (Pd/C) is the standard catalyst. Ensure the catalyst is of high quality and activity.

    • Solvent System: Perform the hydrogenation in a neutral or slightly acidic solvent. Common solvents include methanol, ethanol, or DMF. Avoid basic additives in the hydrogenation mixture.

    • Reaction Monitoring: Carefully monitor the reaction progress by HPLC to avoid prolonged reaction times after the deprotection is complete.

  • Alternative Deprotection Strategies (if hydrogenation is not feasible):

    • Acidolysis Precautions: If strong acid is required, use low temperatures (0°C) and scavengers (e.g., anisole, thioanisole) to trap reactive carbocations. However, be aware that acid-catalyzed aspartimide formation is still a significant risk with the OBzl group.[6]

Scenario 3: Recurrent aspartimide formation in a known problematic sequence (e.g., Asp-Gly).

Root Cause Analysis: For highly susceptible sequences, standard mitigation strategies may not be sufficient. A change in the protecting group strategy is often the most effective solution.

Advanced Strategies:

  • Alternative Asp Protecting Groups:

    • Sterically Hindered Esters: If the synthesis allows, consider replacing Z-Asp(OBzl)-OH with an Asp derivative protected by a bulkier ester. For Boc-based SPPS, Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to be significantly more effective at suppressing aspartimide formation than Boc-Asp(OBzl)-OH.[6] In Fmoc-SPPS, even bulkier groups like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) have demonstrated superior performance.[10]

    Protecting GroupRelative Rate of Aspartimide Formation
    Benzyl (OBzl)High
    Cyclohexyl (OcHex)Significantly Lower than OBzl[6]
    tert-Butyl (OtBu)Lower than OBzl
    3-methylpent-3-yl (OMpe)Very Low[10]
    5-n-butyl-5-nonyl (OBno)Extremely Low
  • Backbone Protection:

    • For extremely challenging sequences, protecting the backbone amide nitrogen of the residue following the Asp can completely prevent aspartimide formation. This is typically achieved by using a dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine nitrogen.[11][12] This strategy is more common in Fmoc-SPPS but the principle can be applied to other synthetic approaches.

Visualizing the Problem and Solutions

Mechanism of Aspartimide Formation

Aspartimide_Formation Peptide Peptide Backbone with Asp(OBzl) Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Base (e.g., DIPEA) Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Aspartimide Aspartimide Intermediate (Succinimide Ring) Nucleophilic_Attack->Aspartimide Ring_Opening Nucleophilic Ring Opening (H2O, Amines) Aspartimide->Ring_Opening Products Mixture of: - α-Aspartyl Peptide (Correct) - β-Aspartyl Peptide (Incorrect) - Racemized Products Ring_Opening->Products

Caption: Base-catalyzed formation of the aspartimide intermediate and subsequent byproducts.

Decision Workflow for Minimizing Aspartimide Formation

Decision_Workflow Start Start: Synthesis with Z-Asp(OBzl)-OH Check_Sequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->Check_Sequence Standard_Protocol Proceed with standard protocol: - Mild coupling conditions - Sterically hindered base (DIPEA) Check_Sequence->Standard_Protocol No Advanced_Protocol Implement advanced strategies Check_Sequence->Advanced_Protocol Yes Check_Impurities Analyze crude product for aspartimide-related impurities Standard_Protocol->Check_Impurities Change_PG Consider alternative Asp protecting group (e.g., Asp(OcHex) or bulkier esters) Advanced_Protocol->Change_PG Backbone_Protection For highly problematic cases, use backbone protection Advanced_Protocol->Backbone_Protection Success Successful Synthesis Check_Impurities->Success Acceptable levels Troubleshoot Troubleshoot further Check_Impurities->Troubleshoot High levels Troubleshoot->Change_PG Troubleshoot->Backbone_Protection Change_PG->Check_Impurities Backbone_Protection->Check_Impurities

Caption: A decision-making workflow for selecting the appropriate strategy.

Experimental Protocols

Protocol 1: Standard Coupling with Z-Asp(OBzl)-OH in Solution Phase
  • Dissolution: Dissolve Z-Asp(OBzl)-OH (1.1 eq) and a coupling additive such as HOBt (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0°C and add a coupling reagent such as DCC (1.1 eq) or HBTU (1.1 eq). Stir for 15-30 minutes.

  • Coupling: To a solution of the amino-component (1.0 eq) in the same solvent, add the pre-activated Z-Asp(OBzl)-OH solution.

  • Neutralization: Add a sterically hindered base such as DIPEA (2.5 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Work-up: Upon completion, filter off any solids (e.g., DCU if DCC is used) and proceed with standard aqueous work-up and purification.

Protocol 2: Catalytic Hydrogenation for Z- and OBzl- Deprotection
  • Dissolution: Dissolve the protected peptide in a suitable solvent (e.g., methanol, ethanol, or DMF).

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via a balloon or a hydrogenation apparatus) at atmospheric pressure.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by HPLC or MS. The reaction is typically complete within 2-16 hours.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent to obtain the deprotected peptide.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Users should always consult primary literature and exercise their own expert judgment when designing and performing experiments.

References

Sources

How to prevent dipeptide side product formation in Cbz-Asp(CHO)-OBzl reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dipeptide and Aspartimide-Related Side Products

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals working with Cbz-Asp(OBzl)-OH (also known as Z-Asp(OBzl)-OH) in peptide synthesis. As Senior Application Scientists, we understand the challenges you face. This resource provides in-depth troubleshooting advice, detailed mechanistic explanations, and validated protocols to help you minimize side product formation and maximize the yield and purity of your target peptides.

Frequently Asked Questions (FAQs)
FAQ 1: I'm seeing a significant impurity with a mass corresponding to a dipeptide in my Cbz-Asp(OBzl)-OH starting material. What is it and how can I avoid it?

This is a common issue that arises during the preparation of the Cbz-Asp(OBzl)-OH monomer itself.

Probable Cause: Dipeptide Formation During Synthesis

The impurity is most likely the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH.[1] This side product forms during the benzyloxycarbonylation of H-Asp(OBzl)-OH when using the Schotten-Baumann reaction conditions with bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] The activated Cbz-Asp(OBzl)-OH intermediate can react with a molecule of H-Asp(OBzl)-OH instead of being quenched, leading to the formation of the unwanted dipeptide. The extent of this side reaction can be significant, reaching up to 10-20% depending on the base used.[1]

Prevention and Mitigation Strategies:

  • Control of Stoichiometry and Reaction Conditions: Precisely control the stoichiometry of reactants, particularly the benzyloxycarbonyl chloride. Careful management of pH and temperature during the reaction is crucial to minimize the rate of the side reaction.[2]

  • Purification of the Monomer: If you suspect the presence of the dipeptide impurity, rigorous purification of the Cbz-Asp(OBzl)-OH starting material is essential before its use in peptide synthesis. This can be achieved through:

    • Recrystallization: This is often effective in separating the monomer from the dipeptide.

    • Column Chromatography: For more challenging separations, silica gel chromatography can be employed.[2]

Troubleshooting Workflow for Monomer Purity

cluster_0 Monomer Synthesis & Analysis start Synthesize or Procure Cbz-Asp(OBzl)-OH check_purity Analyze by HPLC/LC-MS start->check_purity impurity_found Unexpected Peak (Potential Dipeptide) check_purity->impurity_found Impurity > 2% acceptable Purity Acceptable check_purity->acceptable Impurity < 2% purify Purify Monomer (Recrystallization or Chromatography) impurity_found->purify proceed Proceed to Peptide Synthesis acceptable->proceed recheck_purity Re-analyze by HPLC/LC-MS purify->recheck_purity recheck_purity->impurity_found Still Impure recheck_purity->acceptable Purity OK

Caption: Workflow for ensuring the purity of Cbz-Asp(OBzl)-OH starting material.

FAQ 2: During my peptide synthesis, I'm observing by-products with the same mass as my target peptide, making purification extremely difficult. What's happening?

This is a classic sign of aspartimide formation, a notorious side reaction in peptide synthesis involving aspartic acid.[3]

Probable Cause: Aspartimide Formation

The core issue is the intramolecular cyclization of the aspartic acid residue to form a five-membered succinimide ring, known as an aspartimide.[4][5] This reaction is particularly problematic under the basic conditions often used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS), but can also occur under acidic conditions.[3][6] The benzyl ester (OBzl) on the side chain of your Cbz-Asp(OBzl)-OH is particularly susceptible to this cyclization.[3]

The resulting aspartimide is unstable and can undergo further reactions:

  • Hydrolysis: The ring can be opened by water or other nucleophiles, but this can occur at either of the two carbonyl carbons, leading to a mixture of the desired α-peptide and the isomeric β-peptide.[5][7]

  • Racemization: The α-carbon of the aspartimide is prone to epimerization, which means that even if the ring re-opens to form the α-peptide, it can be a mixture of L- and D-isomers.[7]

  • Piperidide Formation (in Fmoc-SPPS): If piperidine is used for Fmoc removal, it can attack the aspartimide ring, leading to the formation of piperidide adducts.[6]

Because the resulting β-peptides and D-α-peptides have the same mass as your target peptide, they are often difficult, if not impossible, to separate by standard HPLC.

Mechanism of Aspartimide Formation and Subsequent Reactions

cluster_1 Aspartimide Formation Pathway cluster_2 Side Products peptide Peptide with Cbz-Asp(OBzl)-Xaa aspartimide Aspartimide Intermediate (Succinimide Ring) peptide->aspartimide Base or Acid (Intramolecular Cyclization) alpha_peptide Desired α-Peptide (L- and D-isomers) aspartimide->alpha_peptide Ring Opening beta_peptide β-Peptide (L- and D-isomers) aspartimide->beta_peptide Ring Opening piperidide Piperidide Adducts (in Fmoc-SPPS) aspartimide->piperidide Nucleophilic Attack (e.g., Piperidine)

Sources

Technical Support Center: Monitoring and Identification of Side Reactions in Z-Asp(OBzl)-OH Chemistry by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring Z-Asp(OBzl)-OH chemistry. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot side reactions using High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using Z-Asp(OBzl)-OH in peptide synthesis?

A1: The primary side reactions of concern are aspartimide formation and dipeptide formation .[1][2][3] Aspartimide formation is an intramolecular cyclization that can occur under both acidic and basic conditions, leading to a succinimide ring.[2][4] This intermediate can then hydrolyze to form a mixture of the desired α-peptide and an undesired β-peptide, which are often difficult to separate.[2][4] Dipeptide formation, specifically the creation of Z-Asp(OBzl)-Asp(OBzl)-OH, can occur during the initial synthesis of Z-Asp(OBzl)-OH itself, introducing an impurity from the outset.[1][3]

Q2: How can I detect these side products using HPLC?

A2: A reverse-phase HPLC (RP-HPLC) method is typically employed. Aspartimide, being a neutral and more compact structure, will generally have a longer retention time than the parent peptide. The α- and β-peptide hydrolysis products may have very similar retention times to the target peptide, making their resolution a significant challenge.[5] The dipeptide impurity will have a significantly different retention time, usually eluting later than the monomer due to its increased hydrophobicity. A good starting point for a separation method is a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[1]

Q3: Why is Z-Asp(OBzl)-OH particularly susceptible to aspartimide formation compared to other protected aspartic acid derivatives?

A3: The benzyl ester (OBzl) on the side chain is less sterically hindering than other protecting groups like tert-butyl (OtBu).[2] This lower steric bulk makes the side-chain carbonyl more accessible for intramolecular attack by the backbone amide nitrogen. While Fmoc-based synthesis, which uses repeated piperidine exposure, is known to strongly promote aspartimide formation, the acidic conditions used for final cleavage in Boc-based synthesis (where Z-Asp(OBzl)-OH is often used) can also induce this side reaction.[2][6]

Troubleshooting Guide

Issue 1: An unexpected peak appears in my chromatogram, eluting after the main product.

Possible Cause: This is a classic sign of aspartimide formation. The cyclic and less polar nature of the aspartimide derivative often leads to stronger interaction with the C18 stationary phase, resulting in a longer retention time.

Troubleshooting Steps:

  • Confirm Identity with LC-MS: The most definitive way to identify the peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The aspartimide will have a mass corresponding to the loss of a water molecule from the parent peptide.

  • Forced Degradation Study: To confirm the susceptibility of your peptide to aspartimide formation, you can perform a forced degradation study.[1] Treat a sample of your purified product with a mild base (e.g., 0.1 M NaOH at room temperature) or heat it under acidic conditions (e.g., 0.1 M HCl at 60°C) for a set period.[1] Analyze the sample by HPLC; an increase in the area of the suspect peak will confirm its identity as an aspartimide-related product.

  • Optimize Synthesis/Deprotection Conditions:

    • Base Exposure: If using basic conditions (e.g., during Fmoc deprotection if Z-Asp(OBzl)-OH is used in a hybrid strategy), minimize exposure time and temperature. The addition of an acidic additive like HOBt to the piperidine solution can help suppress aspartimide formation.[4]

    • Acidic Cleavage: During final cleavage from the resin in Boc-SPPS, use optimized conditions and scavengers to minimize acid-catalyzed cyclization.[2]

Issue 2: My main product peak is broad or shows significant tailing.

Possible Cause: Peak broadening or tailing can have several origins, including co-eluting impurities, poor column condition, or inappropriate mobile phase conditions.[1][7]

Troubleshooting Workflow:

G start Broad or Tailing Peak Observed check_overload Inject a Diluted Sample (e.g., 1:10) start->check_overload overload_q Does Peak Shape Improve? check_overload->overload_q overload_yes Yes: Sample Overload Reduce Injection Volume/Concentration overload_q->overload_yes Yes overload_no No: Not Overload overload_q->overload_no No check_column Flush Column with Strong Solvent (e.g., 100% Acetonitrile) overload_no->check_column column_q Does Peak Shape Improve? check_column->column_q column_yes Yes: Column Contamination Implement Regular Flushing column_q->column_yes Yes column_no No: Possible Column Degradation or Mobile Phase Issue column_q->column_no No check_mobile_phase Adjust Mobile Phase pH (e.g., increase/decrease by 0.2 units) column_no->check_mobile_phase mobile_phase_q Does Tailing Reduce? check_mobile_phase->mobile_phase_q mobile_phase_yes Yes: Analyte-Silanol Interaction Optimize Mobile Phase pH mobile_phase_q->mobile_phase_yes Yes mobile_phase_no No: Consider Co-eluting Impurity or Column Replacement mobile_phase_q->mobile_phase_no No

Caption: Troubleshooting workflow for broad or tailing HPLC peaks.

Detailed Explanation:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1] A simple dilution will quickly diagnose this.

  • Column Condition: Residual highly retained impurities can interfere with the interaction of your analyte with the stationary phase. A thorough wash with a strong solvent can clean the column. If the column is old or has been exposed to extreme pH, the silica bed may be damaged, requiring replacement.[8]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the analyte and any exposed silanol groups on the silica support. If the pH is not optimal, secondary interactions can occur, leading to peak tailing.[9] Adjusting the pH can mitigate these interactions.

Issue 3: I see a small peak with a very similar retention time to my main product, and I cannot resolve it.

Possible Cause: This is likely a β-aspartyl peptide, a hydrolysis product of the aspartimide intermediate.[2] These isomers are notoriously difficult to separate from the desired α-peptide due to their very similar physicochemical properties.[5]

Troubleshooting and Optimization Strategies:

  • Modify the HPLC Method:

    • Shallow Gradient: A shallower gradient around the elution time of your main peak can increase the separation between the two isomers.[9]

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Adjust Temperature: Lowering the column temperature can sometimes enhance the resolution of closely eluting peaks.[9]

  • Prevent Formation at the Source: Since separation is challenging, the best strategy is to minimize the formation of the aspartimide precursor.

    • Review the conditions that lead to aspartimide formation (see Issue 1).

    • Consider using a more sterically hindered protecting group for the aspartic acid side chain in future syntheses, such as Asp(OtBu) or Asp(OMpe), if your synthetic strategy allows.[5][10]

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Z-Asp(OBzl)-OH Analysis

This method provides a starting point and may require optimization.[1]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 214 nm and 254 nm
Injection Vol. 10 µL

Causality: The C18 column provides general-purpose hydrophobic retention. TFA acts as an ion-pairing agent, sharpening peaks of acidic and basic compounds. A gradient elution is necessary to separate compounds with a range of polarities, from starting materials to potential dipeptides. Detection at 214 nm is for the peptide backbone, while 254 nm is excellent for detecting the Z and Bzl aromatic protecting groups.

Protocol 2: Forced Degradation Study for Aspartimide Identification

This protocol helps to confirm the identity of degradation products.[1]

  • Prepare Stock Solution: Dissolve your purified product in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Degradation: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Analysis: Neutralize the samples if necessary, then dilute with the mobile phase and inject into the HPLC system using the method from Protocol 1.

  • Interpretation: Compare the chromatograms of the degraded samples to a control (undegraded stock solution). An increase in a specific peak under these conditions strongly suggests it is a degradation product (e.g., aspartimide or its hydrolysates).

Caption: Workflow for a forced degradation study.

References

  • Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). Int J Pept Protein Res. 1987 Nov;30(5):695-700. Available from: [Link]

  • HPLC Troubleshooting Guide. Restek. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]

  • I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating? ResearchGate. Available from: [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. Int J Pept Protein Res. 1996 Sep;48(3):292-8. Available from: [Link]

  • Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Int J Pept Protein Res. 1989 Feb;33(2):131-41. Available from: [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemSusChem. 2021 May 6;14(9):2013-2027. Available from: [Link]

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. Available from: [Link]

Sources

Technical Support Center: Strategies for Solubilizing Cbz-Asp(CHO)-OBzl Protected Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the solubility of peptides protected with Cbz-Asp(CHO)-OBzl. The unique combination of the bulky, hydrophobic benzyloxycarbonyl (Cbz) and benzyl (OBzl) protecting groups, coupled with the reactive aldehyde functionality on the aspartic acid side chain, presents specific challenges that require a systematic and informed approach to solubilization.

This resource is designed to be a practical bench-top companion, moving beyond generic advice to offer specific, actionable protocols and a deep dive into the chemical principles at play.

Frequently Asked Questions (FAQs)

Q1: Why are my Cbz-Asp(CHO)-OBzl protected peptides so difficult to dissolve?

A1: The poor solubility of these peptides stems from a combination of factors. The Cbz and OBzl groups are large and hydrophobic, which can lead to strong intermolecular π-stacking and hydrophobic aggregation. As the peptide chain elongates, it can adopt secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds, further reducing solubility in common organic solvents.[1] The presence of the aldehyde group can also influence conformation and intermolecular interactions.

Q2: What are the primary solvents I should consider for these types of protected peptides?

A2: For hydrophobic and protected peptides, strong organic polar aprotic solvents are the first choice.[2][3] The most common and effective solvents include:

  • Dimethylformamide (DMF): An excellent solvent for many protected peptides, known for its ability to disrupt hydrogen bonds.[4] However, be aware that older or impure DMF can contain dimethylamine, which can be reactive.[4]

  • N-Methyl-2-pyrrolidone (NMP): Often a superior solvent to DMF for aggregating sequences due to its higher polarity and solvating power.[4]

  • Dimethyl Sulfoxide (DMSO): A very strong solvent capable of dissolving many highly insoluble compounds.[5][6] It should be used judiciously as it can be difficult to remove and may interfere with downstream applications. Note that DMSO can oxidize sensitive residues like methionine or cysteine, though this is not a concern with Cbz-Asp(CHO)-OBzl itself.[3]

Q3: Can the aldehyde group on the aspartic acid side chain cause stability issues during solubilization?

A3: Yes, the aldehyde is a reactive functional group that requires careful handling. While stable under neutral and anhydrous conditions, it can be susceptible to:

  • Oxidation: Exposure to air and certain impurities in solvents can oxidize the aldehyde to a carboxylic acid.

  • Aldol Reactions or Self-Condensation: Under basic conditions, enolizable aldehydes can undergo self-condensation. While the Asp(CHO) is not directly enolizable, other reagents or peptide structures could potentially facilitate side reactions.

  • Reaction with Amines: If residual amines are present (e.g., from impure DMF or deprotection steps), they can react with the aldehyde to form imines.

It is crucial to use high-purity, anhydrous solvents and to avoid strongly acidic or basic conditions during dissolution.[7]

Q4: Is heating or sonication a safe way to improve the solubility of my Cbz-Asp(CHO)-OBzl peptide?

A4: Both techniques can be effective but must be used with caution.

  • Sonication: This is generally a safe and effective method to break up peptide aggregates and facilitate dissolution. It is the preferred first step when a peptide is slow to dissolve.

  • Gentle Heating: Warming the solution (e.g., to 30-40°C) can significantly improve solubility.[6] However, prolonged heating or high temperatures should be avoided as this can promote degradation of the peptide or side reactions involving the aldehyde. Always monitor for any color change, which might indicate degradation.

Troubleshooting Guide: Common Solubility Problems and Solutions

Issue Potential Cause Recommended Solution Characterization Method
Peptide forms a gel or suspension in DMF/NMP. Strong intermolecular aggregation due to β-sheet formation or hydrophobic collapse.[8]1. Sonication: Use a bath sonicator for 15-30 minutes. 2. Add a Chaotropic Agent: Introduce a small amount of guanidinium chloride (GnHCl) or urea to the organic solvent to disrupt hydrogen bonds. Note: This may not be suitable for all downstream applications. 3. Use a Stronger Solvent: Test solubility in a small amount of DMSO.[5]Visual inspection, light microscopy.
Peptide dissolves initially but then precipitates. The solvent is not strong enough to maintain solvation as the peptide chains begin to interact and aggregate over time.1. Increase Solvent Strength: Add a co-solvent like DMSO to the DMF or NMP solution. 2. Work at a more dilute concentration. Visual inspection.
The solution turns yellow or brown upon dissolution or heating. Potential degradation of the peptide or a reaction involving the aldehyde group.1. Use High-Purity Solvents: Ensure solvents are fresh and anhydrous. 2. Avoid Heat: Rely on sonication and stronger solvent systems instead of heating. 3. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. HPLC-MS to check for new peaks corresponding to degradation products.
Incomplete solubility even in strong solvents. The peptide sequence is exceptionally long and/or hydrophobic.1. Solvent Mixtures: Experiment with mixtures of solvents, such as DMF/DCM or NMP/DMSO. 2. Trifluoroethanol (TFE): TFE can disrupt secondary structures and improve solubility of some peptides.[9] Use with caution as it can promote helical structures.[10] 3. Re-purification: The sample may contain insoluble impurities from the synthesis.HPLC analysis to assess purity.

Experimental Protocols

Protocol 1: Systematic Approach to Solubilizing a Novel Cbz-Asp(CHO)-OBzl Protected Peptide

This protocol outlines a stepwise method to determine the optimal solvent system for a new peptide.

  • Initial Solubility Test (Micro-scale):

    • Weigh out a small, known amount of the lyophilized peptide (e.g., 1-2 mg) into a microcentrifuge tube.

    • Add a small volume (e.g., 100 µL) of the primary solvent to be tested (start with high-purity DMF or NMP).

    • Vortex the sample for 1-2 minutes.

    • If the peptide does not dissolve, proceed with sonication.

  • Sonication:

    • Place the microcentrifuge tube in a bath sonicator.

    • Sonicate for 15-30 minutes, periodically checking for dissolution.

  • Introduction of a Stronger Co-Solvent:

    • If the peptide remains insoluble, add DMSO dropwise (e.g., 10-20 µL at a time) to the suspension.[2]

    • Vortex and sonicate after each addition until the peptide dissolves. Record the approximate solvent ratio required.

  • Scaling Up:

    • Once an effective solvent system is identified, you can scale up the dissolution with the bulk of your peptide, using the predetermined solvent or solvent mixture.

Protocol 2: Solubilization for Immediate Use in a Reaction

This protocol is for dissolving the peptide directly for a subsequent chemical reaction, such as a coupling step in solution-phase synthesis.

  • Preparation:

    • Ensure all glassware is dry and the reaction will be performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use fresh, anhydrous, high-purity solvents.

  • Dissolution:

    • To the reaction vessel containing the lyophilized Cbz-Asp(CHO)-OBzl peptide, add the chosen solvent (e.g., DMF, NMP, or a mixture).

    • Stir the mixture at room temperature.

    • If necessary, use a sonication bath to aid dissolution. Avoid heating unless absolutely necessary and previously validated for your peptide's stability.

  • Dilution (if required):

    • If the peptide is dissolved in a strong solvent like DMSO and needs to be diluted with a less polar solvent for the reaction, add the peptide solution dropwise to the stirred reaction solvent. This prevents the peptide from precipitating out due to a sudden change in solvent polarity.

Visualizing the Solubility Workflow

The following diagram illustrates the decision-making process for troubleshooting the solubility of your Cbz-Asp(CHO)-OBzl protected peptide.

Solubility_Workflow start Start: Lyophilized Peptide test_dmf_nmp Add DMF or NMP Vortex start->test_dmf_nmp is_soluble1 Is it soluble? test_dmf_nmp->is_soluble1 sonicate Sonicate for 15-30 min is_soluble1->sonicate No success Peptide Solubilized Proceed with Experiment is_soluble1->success Yes is_soluble2 Is it soluble? sonicate->is_soluble2 add_dmso Add DMSO as co-solvent is_soluble2->add_dmso No is_soluble2->success Yes is_soluble3 Is it soluble? add_dmso->is_soluble3 consider_alternatives Consider Alternatives: - Chaotropic agents - TFE - Re-purification is_soluble3->consider_alternatives No is_soluble3->success Yes

Caption: A workflow for systematically troubleshooting peptide solubility issues.

References

  • LifeTein. How to dissolve, handle and store synthetic peptides. LifeTein®. Accessed January 12, 2026.
  • Thermo Fisher Scientific. Peptide solubility guidelines. Thermo Fisher Scientific. Accessed January 12, 2026.
  • Creative Peptides. Guidelines for Peptide Dissolving. Creative Peptides. Accessed January 12, 2026.
  • JPT Peptide Technologies. Peptide Solubilization. JPT Peptide Technologies. Accessed January 12, 2026.
  • Sigma-Aldrich. Solubility Guidelines for Peptides. Sigma-Aldrich. Accessed January 12, 2026.
  • RSC Publishing. Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics. 2022.
  • PubMed. Prediction and improvement of protected peptide solubility in organic solvents. Int J Pept Protein Res. 1984;24(6):580-7.
  • Biosynth. Peptide Design Tips for Solubility, Stability and Scale Up. Biosynth. Accessed January 12, 2026.
  • ACS Publications. Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews. 2015.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Accessed January 12, 2026.
  • GenScript. Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. 2014.
  • PubMed. Effects of solvents on the intrinsic propensity of peptide backbone conformations.
  • Isca Biochemicals. Peptide solubility. Isca Biochemicals. 2023.
  • PubMed Central. Peptide Solubility Limits: Backbone and Side-Chain Interactions. J Phys Chem B. 2013;117(49):15259-67.
  • Bachem. Peptide solubility. Bachem. 2021.
  • Bio-Synthesis. Peptide Solubility. Bio-Synthesis. 2007.
  • ResearchGate. Functionalization of Peptides and Proteins by Aldehyde or Keto Groups. In: Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Georg Thieme Verlag; 2003.
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. AAPPTec. Accessed January 12, 2026.
  • LookChem. Exploring CBZ-ASP(OBZL)-OBZL: A Key Pharmaceutical Intermediate. LookChem. Accessed January 12, 2026.
  • Semantic Scholar. Exploring Peptide–Solvent Interactions: A Computational Study. J Phys Chem B. 2014;118(3):731-41.
  • PubChem. Z-Asp-OBzl.
  • LookChem. Cas 4779-31-1,Z-ASP-OBZL. LookChem. Accessed January 12, 2026.
  • PDA Journal of Pharmaceutical Science and Technology. Characterization of protein and peptide stability and solubility in non-aqueous solvents. PDA J Pharm Sci Technol. 2008;62(1):18-35.
  • Activotec. Peptide Storage and Solubilization. Activotec. Accessed January 12, 2026.
  • Peptide Sciences. Peptide Storage & Stability: A Definitive Guide. Peptide Sciences. Accessed January 12, 2026.
  • BenchChem. Technical Support Center: Z-Asp-OBzl Impurity Identification and Characterization. BenchChem. Accessed January 12, 2026.
  • ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.

Sources

Methods for suppressing racemization during the activation of Cbz-Asp(CHO)-OBzl

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Suppressing Racemization for Drug Development Professionals, Researchers, and Scientists

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address the critical issue of racemization during the activation of Cbz-Asp(CHO)-OBzl for peptide synthesis. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical tools to maintain the stereochemical integrity of your valuable intermediates.

Understanding the Challenge: Why Cbz-Asp(CHO)-OBzl is Prone to Racemization

Cbz-Asp(CHO)-OBzl is a valuable building block, particularly in the synthesis of peptide aldehyde inhibitors. However, the very features that make it useful also render it highly susceptible to racemization (or epimerization) at the α-carbon during the carboxyl group activation required for peptide coupling.

The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate.[1][2][3][4] The electron-withdrawing nature of the side-chain aldehyde group (-CHO) increases the acidity of the α-proton. During activation, especially in the presence of a base, this proton can be easily abstracted, leading to the formation of the achiral oxazolone. Subsequent nucleophilic attack by an amine on this planar intermediate can occur from either face, resulting in a mixture of L- and D-isomers of the final peptide product.[5]

A secondary, related pathway, particularly relevant for aspartic acid derivatives, is the formation of an aspartimide, a cyclic imide intermediate.[6][7][8] This can also lead to a loss of stereochemical purity. While distinct, the conditions promoting aspartimide formation often overlap with those causing oxazolone-mediated racemization.

Visualization of the Racemization Pathway

racemization_mechanism Figure 1. Primary Racemization Mechanism via Oxazolone Intermediate cluster_L_Amino_Acid L-Amino Acid (Chiral) cluster_Activation Activation Step cluster_Oxazolone Oxazolone Formation cluster_Products Nucleophilic Attack L_AA Cbz-Asp(CHO)-OBzl (L-configuration) Activated Activated Intermediate (e.g., O-acylisourea) L_AA->Activated Coupling Reagent Oxazolone Planar 5(4H)-Oxazolone (Achiral) Activated->Oxazolone - H⁺ (Base) - Cyclization L_Product Desired L-Peptide Oxazolone->L_Product + Amine (Nu:) (Attack from front) D_Product Racemized D-Peptide Oxazolone->D_Product + Amine (Nu:) (Attack from back)

Caption: Primary Racemization Mechanism via Oxazolone Intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization for this specific amino acid derivative?

The primary cause is the increased acidity of the α-proton due to the electron-withdrawing aldehyde group on the side chain. This facilitates the formation of a planar, achiral oxazolone intermediate during the activation of the carboxyl group for peptide coupling.[5]

Q2: Are there specific coupling reagents that are known to cause more racemization?

Generally, any condition that leads to a highly reactive, long-lived activated intermediate can increase racemization. While effective, carbodiimides like DCC and EDC can lead to significant racemization if used without additives.[9][10] The choice of solvent and base also plays a critical role.[5][11]

Q3: How can I accurately measure the level of racemization in my product?

The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC).[12][13][14][15] This technique uses a chiral stationary phase to separate the desired L-L diastereomer from the undesired D-L diastereomer. Alternatively, after hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent (like Marfey's reagent) and analyzed by standard reversed-phase HPLC.[12]

Q4: Besides racemization, is aspartimide formation a concern with Cbz-Asp(CHO)-OBzl?

Yes. Aspartic acid derivatives are notoriously prone to forming aspartimide side products, especially under basic conditions or during prolonged reaction times.[6][7][8][16] This side reaction can lead to both yield loss and the formation of undesired β-peptides and racemized products.[8] Many of the strategies used to suppress racemization, such as the use of additives like HOBt, also help reduce aspartimide formation.[7][16][17]

Troubleshooting Guide: Common Issues & Solutions

Observed Problem Probable Cause(s) Recommended Solution(s)
High percentage (>5%) of D-isomer detected by chiral HPLC. 1. Inappropriate Coupling Reagent/Additive: Using a carbodiimide (e.g., DIC, EDC) without a racemization-suppressing additive.[10]2. Strong Base: Use of a strong, non-hindered base like triethylamine (TEA) or excess N,N-Diisopropylethylamine (DIPEA).3. High Temperature: Running the coupling reaction at room temperature or higher.[11][18]4. Polar Solvent: Using highly polar solvents like DMF, which can accelerate racemization.[11]1. Switch to an onium salt (e.g., COMU, HATU) or use a carbodiimide (DIC) WITH an additive. Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are generally more effective than 1-Hydroxybenzotriazole (HOBt).[5][9][12][19]2. Use a weaker or sterically hindered base. Switch to N-methylmorpholine (NMM) or 2,4,6-collidine.[20] Use the minimum stoichiometry required.3. Perform the coupling at low temperatures. Start the reaction at 0 °C and allow it to warm slowly to room temperature.[11][18]4. Use a less polar solvent if solubility allows. Consider mixtures of DCM/DMF.
Low coupling efficiency and unreacted starting material. 1. Steric Hindrance: The incoming amine or the Cbz-Asp(CHO)-OBzl itself is sterically hindered.2. Insufficient Activation: The coupling reagent is not efficient enough for the specific substrate combination.3. Low Temperature: The reaction is too cold to proceed at a reasonable rate.1. Switch to a more potent coupling reagent. Urionium/aminium salts like HATU or COMU are highly effective for hindered couplings.[21]2. Increase reaction time. While maintaining low temperatures initially, allow the reaction to proceed for a longer duration (e.g., 12-24 hours).3. Slightly increase temperature after initial coupling. After allowing the reaction to proceed at 0 °C for 1-2 hours, let it slowly warm to room temperature.
Presence of side products related to aspartimide formation. 1. Prolonged exposure to base during the coupling step.2. High reaction temperature. [17]1. Ensure the use of additives like HOBt or HOAt , which are known to suppress aspartimide formation.[7][17]2. Minimize reaction time and maintain low temperatures. 3. Use a hindered base to reduce the likelihood of backbone amide deprotonation, which initiates aspartimide formation.[22]

Recommended Protocols & Methodologies

Protocol 1: Low-Racemization Coupling using DIC/HOAt

This protocol is a robust starting point for minimizing racemization by combining a carbodiimide with a highly effective suppressing additive at a controlled temperature.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Cbz-Asp(CHO)-OBzl (1.0 eq) and the amine component (1.05 eq) in anhydrous Dichloromethane (DCM) or a DCM/DMF mixture.

  • Additive Introduction: Add 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) to the solution.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) to the cooled, stirring mixture.

  • Reaction: Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature. Let the reaction stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, filter the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

  • Validation: Analyze the purified product for stereochemical purity using a suitable chiral HPLC method.

Protocol 2: High-Efficiency Coupling for Hindered Systems using COMU

For sterically demanding couplings where efficiency is a concern, a modern onium salt coupling reagent like COMU is recommended. It is highly reactive and has excellent racemization suppression properties.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, dissolve Cbz-Asp(CHO)-OBzl (1.0 eq) and the amine component (1.05 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add a sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation & Coupling: Add (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitoring & Work-up: Follow steps 6, 7, 8, and 9 from Protocol 1.

Visualization of the Recommended Workflow

workflow Figure 2. Decision Workflow for Suppressing Racemization start Start: Couple Cbz-Asp(CHO)-OBzl protocol1 Use Protocol 1: DIC/HOAt at 0°C start->protocol1 analyze Analyze Product by Chiral HPLC protocol1->analyze check_rac Racemization < 2%? analyze->check_rac success Success: Proceed to Next Step check_rac->success Yes troubleshoot Troubleshoot: Racemization > 2% check_rac->troubleshoot No protocol2 Switch to Protocol 2: COMU / DIPEA at 0°C troubleshoot->protocol2 reanalyze Re-analyze Product by Chiral HPLC protocol2->reanalyze reanalyze->check_rac

Sources

Technical Support Center: Column Chromatography Protocols for the Purification of Cbz-Asp(CHO)-OBzl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of N-Carbobenzyloxy-L-aspartic acid β-benzyl ester aldehyde, or Cbz-Asp(CHO)-OBzl. This molecule is a critical intermediate in synthetic chemistry, particularly in the development of protease inhibitors, where the aldehyde moiety serves as a reactive "warhead."

However, the very feature that makes this compound functionally useful—the aldehyde group—also presents the primary challenge during its purification. Aldehydes are notoriously sensitive and can be prone to oxidation or other side reactions on standard silica gel columns.[1] This guide provides a robust, field-proven protocol for purifying Cbz-Asp(CHO)-OBzl, complete with troubleshooting solutions and answers to frequently asked questions to help you navigate potential challenges and ensure the integrity of your final product.

Part 1: Core Purification Protocol & Workflow

This section details the primary recommended method for purifying Cbz-Asp(CHO)-OBzl using standard silica gel chromatography. The key to success is careful selection of solvents and meticulous technique to minimize contact time and prevent degradation.

Experimental Workflow Overview

The diagram below outlines the entire purification process, from the initial crude material to the final, purified compound.

G Figure 1: Purification Workflow for Cbz-Asp(CHO)-OBzl cluster_prep Preparation Stage cluster_purification Purification Stage cluster_isolation Isolation Stage crude Crude Cbz-Asp(CHO)-OBzl tlc TLC Analysis (Solvent Screen) crude->tlc sample_load Dissolve & Load Sample column_prep Prepare Slurry & Pack Column column_prep->sample_load elution Gradient Elution sample_load->elution fractions Collect Fractions elution->fractions tlc_fractions Analyze Fractions by TLC fractions->tlc_fractions pool Pool Pure Fractions tlc_fractions->pool evap Solvent Evaporation pool->evap pure_product Pure Cbz-Asp(CHO)-OBzl evap->pure_product

Caption: A step-by-step workflow for the column chromatography purification.

Recommended Solvent System Selection

The choice of solvent system is critical for achieving good separation.[2] An initial screen using Thin-Layer Chromatography (TLC) is mandatory to determine the optimal mobile phase. The goal is to find a solvent system that gives your product a retention factor (Rƒ) of approximately 0.25-0.35.[1]

Solvent System (v/v) Polarity Notes & Recommendations
Hexane / Ethyl Acetate Low to MediumPrimary recommendation. Start with 10% Ethyl Acetate and increase polarity. This system avoids protic solvents that can react with the aldehyde.
Dichloromethane / Ethyl Acetate MediumA good alternative if solubility in hexane is poor. Ensure you are using high-purity, stabilizer-free dichloromethane.
Toluene / Acetone MediumCan provide different selectivity compared to ester-based systems. Use with caution and ensure proper ventilation.

Caution: Avoid using alcohol-based solvents like methanol or ethanol in your mobile phase. The combination of an alcohol and the mildly acidic nature of silica gel can lead to the formation of hemiacetal or acetal byproducts, complicating the purification.[1]

Step-by-Step Experimental Protocol
  • Column Preparation (Slurry Packing):

    • Choose a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 50:1 ratio of silica weight to crude product weight).

    • In a beaker, create a slurry of silica gel in the initial, low-polarity solvent (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. An even, well-packed column is essential for good separation.[2]

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve your crude Cbz-Asp(CHO)-OBzl in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane).

    • Carefully apply the dissolved sample to the top of the column using a pipette.

    • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution). A slow, gradual increase is often more effective than large, stepwise jumps.

    • Collect fractions of a consistent volume in test tubes or vials. The size of the fractions should be about 10-20% of the column volume.

  • Analysis and Product Isolation:

    • Monitor the elution process by spotting every few fractions on a TLC plate.[2]

    • Once you have identified the fractions containing the pure product, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Cbz-Asp(CHO)-OBzl.

Part 2: Troubleshooting Guide (Q&A Format)

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the purification of Cbz-Asp(CHO)-OBzl.

Question: My product seems to be degrading on the column. My yield is low and I see new, more polar spots on the TLC. What is happening?

Answer: This is the most common issue when purifying aldehydes. There are two likely degradation pathways, especially on silica gel.

  • Oxidation: The aldehyde is being oxidized to the corresponding carboxylic acid. This can be catalyzed by trace metal impurities in the silica or exposure to air over a long period on the column.

  • Hemiacetal/Acetal Formation: If your solvent system contains alcohols (e.g., methanol, ethanol), the mildly acidic silica gel surface can catalyze the reaction between your aldehyde and the alcohol solvent.[1]

Solutions:

  • Avoid Alcohols: Absolutely ensure your mobile phase contains no alcoholic solvents. Use systems like Hexane/Ethyl Acetate.

  • Run the Column Faster: Minimize the residence time of your compound on the column. Use a slightly coarser silica gel or apply gentle positive pressure to increase the flow rate.

  • Consider Alumina: If degradation persists, switch to a neutral or basic alumina stationary phase, which is less acidic and can mitigate these side reactions.[1]

  • Deactivate Silica: In some cases, adding a very small amount of a non-nucleophilic base like triethylamine (e.g., 0.1% v/v) to the mobile phase can help neutralize the acidic sites on the silica.[1] However, this can affect separation, so use it as a last resort.

Question: I'm getting poor separation between my product and an impurity. The spots are too close on the TLC.

Answer: This indicates that your chosen solvent system does not have sufficient selectivity for the two compounds.

Solutions:

  • Optimize the Solvent System: Test a wider range of solvent polarities. A shallower gradient (a very slow increase in the polar solvent) can often improve resolution.

  • Change Solvent Selectivity: Switch one of the solvents in your mobile phase for another of similar polarity but different chemical nature. For example, if you are using Hexane/Ethyl Acetate, try switching to Toluene/Acetone. This can alter the specific interactions with the stationary phase and improve separation.

Question: My compound is streaking or "tailing" on the column and TLC plate. What causes this?

Answer: Tailing is often caused by one of the following:

  • Sample Overload: You have loaded too much material onto the column for its size.[3] Reduce the sample quantity or use a larger column.

  • Strong Acidic Interactions: The compound may be interacting too strongly with the acidic silanol groups on the silica surface.

  • Insolubility: The compound is not fully soluble in the mobile phase as it travels through the column, causing it to streak.

Solutions:

  • Reduce Sample Load: Ensure you are within the recommended loading capacity of your column.

  • Add a Modifier: As mentioned above, adding a trace amount (0.1%) of triethylamine or, if compatible, acetic acid to the mobile phase can cap the active sites on the silica and improve peak shape.

  • Change Stationary Phase: Switching to a less active stationary phase like deactivated silica or alumina can resolve the issue.

Part 3: Advanced Protocols & FAQs

Q1: When is it appropriate to use alumina instead of silica gel? A1: You should consider using alumina when you have clear evidence that the acidity of silica gel is causing significant degradation of your aldehyde product.[1] Alumina is available in acidic, neutral, and basic forms. For purifying sensitive aldehydes, neutral alumina is the recommended choice as it minimizes the risk of both acid- and base-catalyzed side reactions. The packing and elution principles are the same as for silica gel, but solvent systems may need to be re-optimized via TLC.

Q2: Are the Cbz (Carbobenzyloxy) and OBzl (Benzyl Ester) protecting groups stable under these chromatography conditions? A2: Yes. Both the Cbz and OBzl groups are robust and stable to the mildly acidic conditions of silica gel and the typical organic solvents used in column chromatography.[4] These groups are typically removed under harsher conditions, such as catalytic hydrogenolysis (H₂/Pd-C) or treatment with strong acids like HBr in acetic acid, which are not encountered during this purification process.[4][5]

Q3: What are the most likely impurities I need to separate from Cbz-Asp(CHO)-OBzl? A3: Besides degradation products, common impurities often stem from the preceding synthetic steps. These may include:

  • Unreacted Starting Materials: For example, the alcohol precursor to the aldehyde.

  • Over-oxidation Product: The carboxylic acid, if the oxidation reaction went too far.

  • Dipeptide-like Impurities: Side reactions can sometimes lead to the formation of dimers or other related adducts.[6]

  • Aspartimide-related Species: While more common during peptide synthesis, intramolecular cyclization of aspartic acid derivatives can occur, leading to impurities that may need to be separated.[7][8]

Q4: How do I confirm the purity and identity of my final product after purification? A4: A combination of techniques is essential for proper characterization:

  • HPLC (High-Performance Liquid Chromatography): To obtain a quantitative measure of purity (e.g., >95%).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the aldehyde proton is present at its characteristic chemical shift (~9-10 ppm).

  • MS (Mass Spectrometry): To confirm the correct molecular weight of the compound.

Part 4: Visualizing Potential Degradation Pathways

Understanding the potential side reactions is key to preventing them. The following diagram illustrates the two main degradation pathways for Cbz-Asp(CHO)-OBzl on a standard silica column.

G Figure 2: Potential Aldehyde Degradation Pathways on Silica Gel cluster_oxidation Oxidation cluster_acetal Acetal Formation main Cbz-Asp(CHO)-OBzl oxidized Cbz-Asp(CO2H)-OBzl (Carboxylic Acid) main->oxidized O2, trace metals on silica surface hemiacetal Hemiacetal Adduct main->hemiacetal R-OH (solvent) H+ (acidic silica)

Caption: Common side reactions affecting the aldehyde during purification.

By understanding these potential pitfalls and employing the strategies outlined in this guide, researchers can confidently and successfully purify Cbz-Asp(CHO)-OBzl, ensuring high purity for subsequent applications in drug discovery and development.

References
  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Google Patents. (1990). US4922011A - Method for purifying aspartic acid.
  • CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • MDPI. (2021). Aspartic Acid Production. Retrieved from [Link]

  • Quora. (2025). What are the common challenges faced in peptide purification using chromatography?. Retrieved from [Link]

  • YouTube. (2020). Industrial Production of Aspartic Acid. Retrieved from [Link]

  • Sanitech Engineers. (2025). Tackling Peptide Processing Hurdles with Advanced Separation and Purification Technologies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Nature. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Aspartic Acid Hydrate impurities. Retrieved from [Link]

Sources

Technical Support Center: Addressing and Resolving Aggregation Issues in Peptides Containing the Z-Asp(OBzl)-OH Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for managing aggregation issues associated with peptides containing the N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH) moiety. As Senior Application Scientists, we have curated this information to be both scientifically robust and practically applicable in a laboratory setting.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the aggregation of peptides containing Z-Asp(OBzl)-OH, providing foundational knowledge to understand and preempt potential issues.

Q1: Why are peptides containing Z-Asp(OBzl)-OH particularly prone to aggregation?

A1: The propensity for aggregation in peptides containing Z-Asp(OBzl)-OH stems from the physicochemical properties of the protecting groups.[1][2] The Z (benzyloxycarbonyl) group on the N-terminus and the benzyl (Bzl) ester on the side chain are both large, aromatic, and highly hydrophobic moieties.[2][3] This hydrophobicity can lead to intermolecular self-association through several mechanisms:

  • Hydrophobic Interactions: The benzyl groups tend to associate with each other to minimize contact with polar solvents, driving the peptide chains to clump together.[4][5]

  • π-Stacking: The aromatic rings of the Z and OBzl groups can engage in π-π stacking interactions, further stabilizing the aggregated state.

  • Intermolecular Hydrogen Bonding: As peptide chains grow, they can form secondary structures like β-sheets, which are stabilized by a network of intermolecular hydrogen bonds.[4] The bulky protecting groups can exacerbate this by forcing the peptide backbone into conformations that favor these interactions.

cluster_0 Peptide Chain 1 cluster_1 Peptide Chain 2 P1 Z-Asp(OBzl)-OH P2 Z-Asp(OBzl)-OH P1->P2 Hydrophobic Interactions (Z and OBzl groups) P1->P2 π-Stacking (Aromatic Rings) P1->P2 H-Bonding (Peptide Backbone) Aggregation Peptide Aggregation

Caption: Intermolecular forces driving Z-Asp(OBzl)-OH peptide aggregation.

Q2: What are the common signs of aggregation during my experiment?

A2: Aggregation can manifest at various stages of peptide synthesis and purification. Key indicators include:

  • During Solid-Phase Peptide Synthesis (SPPS):

    • Poor Resin Swelling: The peptide-resin complex may fail to swell adequately in the synthesis solvent, indicating that the peptide chains are collapsing onto themselves rather than being solvated.[4][6]

    • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or incomplete, as indicated by positive Kaiser or TNBS tests.[6][7] This is due to poor accessibility of reagents to the reactive sites within the aggregated peptide-resin matrix.

  • During Cleavage and Post-Cleavage Workup:

    • Gel Formation: The peptide may form a gel or a highly viscous solution upon addition of the cleavage cocktail.

    • Precipitation Issues: The cleaved peptide may fail to precipitate effectively from cold ether, sometimes remaining as an oil or a fine suspension that is difficult to pellet.[8]

  • During Purification and Handling:

    • Poor Solubility: The crude or lyophilized peptide may be difficult to dissolve in standard HPLC solvents (e.g., water/acetonitrile mixtures).[9][10]

    • HPLC Peak Broadening/Tailing: Aggregation can lead to broad, asymmetric, or shouldered peaks in the HPLC chromatogram, indicating multiple conformational states or on-column aggregation.

    • Low Recovery: A significant portion of the peptide may precipitate at the head of the HPLC column upon injection, leading to low recovery of the purified product.[10]

Q3: Can side reactions involving the Asp(OBzl) moiety contribute to aggregation?

A3: Yes, side reactions can exacerbate aggregation issues. The most significant side reaction is aspartimide formation . This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide ring.[1][6] This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and is promoted by basic conditions (like piperidine for Fmoc removal) or acidic conditions during cleavage.[6] Aspartimide formation can lead to:

  • Chain Termination: The aspartimide ring is resistant to further coupling.

  • Formation of Impurities: The ring can reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[6]

  • Conformational Changes: The structural kink introduced by the aspartimide or β-peptide linkage can alter the peptide's folding and aggregation propensity.

Minimizing aspartimide formation is crucial. In Boc-based synthesis, using the cyclohexyl ester (OcHx) instead of the benzyl ester can reduce this side reaction.[6]

II. Troubleshooting Guide: Step-by-Step Solutions

This guide provides actionable solutions to specific problems encountered when working with peptides containing Z-Asp(OBzl)-OH.

Problem 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptom: Incomplete coupling (positive Kaiser test), poor resin swelling, or sluggish deprotection.

Solution 1.1: Optimize Solvents and Temperature

The primary approach to combatting on-resin aggregation is to improve the solvation of the growing peptide chain.

StrategyRecommendationRationale
Solvent Choice Switch from standard DMF to N-methylpyrrolidone (NMP) or use a "magic mixture" of DCM/DMF/NMP (1:1:1).[4][11] Adding up to 25% DMSO to DMF can also be effective.NMP and DMSO are more polar and have a greater ability to disrupt hydrogen bonds and solvate hydrophobic peptide backbones.[11]
Chaotropic Salts Add chaotropic salts like LiCl (0.5-1.0 M) or NaClO4 to the coupling and washing solutions.[6][7][12]These salts disrupt the ordered structure of water and interfere with hydrogen bonding, thereby reducing aggregation.[7]
Elevated Temp. Perform coupling reactions at elevated temperatures (e.g., 40-60°C) or use microwave-assisted SPPS.[5][6][7]Increased temperature provides the kinetic energy needed to overcome the activation barrier for coupling in aggregated regions and disrupts secondary structures.[7]
Solution 1.2: Employ Structure-Disrupting Building Blocks

Incorporating specific residues can physically disrupt the formation of β-sheet structures.[11]

  • Pseudoproline Dipeptides: Introduce commercially available Fmoc-Xaa-(Yaa)Pro-OH dipeptides at strategic locations (every 6-7 residues).[11] The oxazolidine ring system of the pseudoproline introduces a "kink" in the peptide backbone, disrupting intermolecular hydrogen bonding.[11] This protection is reversed during the final TFA cleavage.

  • Dmb/Hmb Dipeptides: Incorporate 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected dipeptides, such as Fmoc-Ala-(Dmb)Gly-OH. These groups provide steric hindrance on the backbone nitrogen, preventing hydrogen bond formation.[6]

Start SPPS Aggregation Detected Solvent Optimize Solvents? (e.g., NMP, Magic Mixture) Start->Solvent Temp Increase Temperature? (Microwave or Heat) Solvent->Temp No Success Synthesis Successful Solvent->Success Yes BuildingBlocks Use Special Building Blocks? (Pseudoproline, Dmb-Gly) Temp->BuildingBlocks No Temp->Success Yes Resin Change Resin? (PEG-based, Low-load) BuildingBlocks->Resin No BuildingBlocks->Success Yes Resin->Success Yes Fail Re-evaluate Sequence/Strategy Resin->Fail No

Caption: Troubleshooting workflow for on-resin SPPS aggregation.

Problem 2: Aggregation During Peptide Cleavage and Precipitation

Symptom: Gel formation in the cleavage cocktail, or failure of the peptide to precipitate cleanly in cold ether.

Solution 2.1: Optimize Cleavage Cocktail and Conditions

The choice of scavengers and cleavage conditions is critical.

  • Standard Cocktail: For most peptides, a standard cleavage cocktail like Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2) is effective.[13][14] The triisopropylsilane (TIPS) scavenges carbocations generated from protecting groups.

  • Sensitive Residues: If the peptide contains sensitive residues like Cys, Met, or Trp, a more comprehensive cocktail such as Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5) is recommended to prevent side reactions like oxidation.[13][14]

  • Cold Cleavage: Performing the cleavage reaction at a reduced temperature (e.g., 0-5°C) can minimize side reactions, including aspartimide formation, which can influence the final product's solubility.[15]

Solution 2.2: Modify Precipitation Procedure

If the peptide does not precipitate well from diethyl ether:

  • Reduce TFA Volume: After cleavage, concentrate the TFA solution under a gentle stream of nitrogen before adding it to the cold ether. This reduces the polarity of the final mixture.[8]

  • Use a Different Solvent: Try precipitating in a 1:1 mixture of diethyl ether and pentane or hexane.[8]

  • Direct to Purification: If precipitation fails, carefully evaporate the ether/TFA mixture to dryness and attempt to dissolve the resulting residue directly in a strong solubilizing solvent for HPLC, such as neat DMSO or HFIP.[8]

Problem 3: Low Recovery and Poor Peak Shape During HPLC Purification

Symptom: The peptide is insoluble in the initial mobile phase, precipitates on the column, or elutes as a broad/tailing peak.

Solution 3.1: Employ Strong Solubilizing Agents

For highly aggregating peptides, standard water/acetonitrile mobile phases are often insufficient.

  • Hexafluoroisopropanol (HFIP): HFIP is an excellent solvent for dissolving and breaking up aggregated peptides, including amyloidogenic sequences.[16][17][18]

    • Dissolution: Dissolve the crude peptide in a minimal amount of neat HFIP.[16][19]

    • Injection: Inject the HFIP solution directly. While some precipitation may occur upon mixing with the aqueous mobile phase, HFIP in the sample plug can help maintain solubility.[10]

    • Mobile Phase Additive: For extremely difficult cases, adding a small percentage (0.1-1%) of HFIP to the mobile phases can dramatically improve peak shape and recovery, though it may alter selectivity.

  • Guanidine Hydrochloride (Gdn-HCl) or Urea: These chaotropic agents can be used to dissolve the peptide.[9][20] Prepare a concentrated stock in 6-8 M Gdn-HCl or urea and dilute it into the initial mobile phase before injection. Be aware that these salts are non-volatile and will need to be removed from the collected fractions, typically by a subsequent desalting step.

Solution 3.2: Optimize HPLC Conditions
ParameterRecommendationRationale
Temperature Increase the column temperature to 40-60°C.[21]Higher temperatures increase the solubility of hydrophobic peptides and can improve peak shape and resolution by reducing viscosity and accelerating mass transfer.[21]
Ion-Pairing Agent Use 0.1% TFA as the standard. If issues persist, try 0.1% formic acid or even 0.02 M HCl for very stubborn peptides.[16][22]The ion-pairing agent affects the retention and peak shape of the peptide. TFA is a strong ion-pairing agent that generally provides good results.[22]
Organic Modifier While acetonitrile is standard, consider using isopropanol or a mixture of acetonitrile/isopropanol for very hydrophobic peptides.[21]Isopropanol is a stronger organic solvent than acetonitrile and can improve the solubility and elution of hydrophobic molecules.[21]
Problem 4: Inability to Dissolve the Final Lyophilized Peptide

Symptom: The purified, lyophilized peptide forms a gel or is insoluble in aqueous buffers.

Solution 4.1: Systematic Solubilization Protocol

Do not add aqueous buffer directly to the lyophilized powder. Follow this sequence:

  • Test a Small Amount: Always perform a solubility test on a small fraction of the peptide first.[23]

  • Add Organic Solvent First: Add a small volume of a water-miscible organic solvent like DMSO (for most peptides) or DMF (for Cys-containing peptides to avoid oxidation).[9][23][24] Vortex or sonicate gently to dissolve the peptide.[24]

  • Titrate with Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer dropwise while vortexing.

  • Use Chaotropic Agents: If the peptide precipitates upon adding buffer, repeat the process but dissolve the peptide initially in a solution containing 6 M Gdn-HCl or 8 M urea.[9][20][23]

Solution 4.2: pH Adjustment
  • Acidic Peptides (net negative charge): Try dissolving in a small amount of dilute ammonium hydroxide (NH4OH) or 10% ammonium bicarbonate before diluting.[20][23][25]

  • Basic Peptides (net positive charge): Try dissolving in 10-30% acetic acid or a small amount of TFA before diluting.[9][20][23]

III. Key Experimental Protocols

Protocol A: Microwave-Assisted Coupling for Aggregated Sequences

This protocol outlines a general procedure for incorporating an amino acid into a sequence that has shown signs of aggregation.

  • Resin Preparation: Swell the peptide-resin in the reaction vessel of a microwave peptide synthesizer.

  • Deprotection: Perform the standard Fmoc deprotection cycle (e.g., 20% piperidine in DMF) using microwave energy for heating (e.g., 75°C for 3-5 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (5 eq.), a coupling reagent like HCTU (5 eq.), and an activation base like DIPEA (10 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Apply microwave energy to heat the reaction to 75-90°C for 5-10 minutes.[7]

  • Confirmation: Wash the resin and perform a Kaiser or TNBS test to confirm complete coupling. If incomplete, repeat the coupling step.[7]

Protocol B: HPLC Purification Using HFIP

This protocol is for purifying a crude peptide that is insoluble in standard solvents.

  • Sample Preparation: Dissolve the crude, lyophilized peptide in 100% HFIP to a concentration of 10-20 mg/mL. Centrifuge to remove any insoluble material.

  • HPLC System Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detector: 214 nm and 280 nm.

  • Method Development:

    • Perform an initial scouting run with a steep gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution percentage of the target peptide.

    • Based on the scouting run, develop an optimized shallow gradient around the elution point (e.g., a 1% per minute gradient, such as 30% to 60% B over 30 minutes).

  • Purification Run:

    • Equilibrate the column with the starting mobile phase composition.

    • Inject the peptide-HFIP solution.

    • Run the optimized gradient.

  • Fraction Analysis and Lyophilization: Collect fractions corresponding to the target peak. Analyze purity by analytical HPLC. Pool the pure fractions and lyophilize immediately.[22]

IV. References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • Biorbyt. (n.d.). Dissolving Peptides. Biorbyt.

  • AAPPTEC. (n.d.). Dissolving Purified Peptides. AAPPTEC.

  • BenchChem. (2025). Addressing challenges in the synthesis of hydrophobic peptides. BenchChem.

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 296.

  • Adis, A. A., et al. (2001). Synthesis and purification of amyloidogenic peptides. Protein and Peptide Letters, 8(5), 355-361.

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

  • Bhattacharjya, S., & Balaram, P. (2000). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Current Opinion in Structural Biology, 10(2), 194-201.

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript.

  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving. Creative Peptides.

  • Abedini, A., & Raleigh, D. P. (2005). Recovery and purification of highly aggregation-prone disulfide-containing peptides: application to islet amyloid polypeptide. Protein Expression and Purification, 41(2), 240-247.

  • Bachem. (2021, March 16). How to dissolve a peptide? Bachem.

  • BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.

  • D'Souza, A., et al. (2022). Use of excipients to control aggregation in peptide and protein formulations. Journal of Pharmaceutical Sciences, 111(8), 2139-2158.

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.

  • BOC Sciences. (n.d.). Common Additives for Protein Purification. BOC Sciences.

  • Chi, E. Y., et al. (2003). Effect of additives on protein aggregation. Pharmaceutical Research, 20(9), 1325-1336.

  • BenchChem. (2025). Troubleshooting low yield in peptide synthesis with Z-Asp-OBzl. BenchChem.

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Aapptec Peptides.

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.

  • CDN. (n.d.). Cleavage Cocktail Selection. CDN.

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec.

  • BenchChem. (2025). Strategies for synthesizing difficult sequences with Z-Glu(OBzl)-OH. BenchChem.

  • Reddit. (2023, June 28). Peptide synthesis troubleshooting. r/OrganicChemistry.

  • Reddit. (2025, December 29). Peptide completely insoluble for HPLC purification. r/OrganicChemistry.

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Biotage.

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides.

  • Fields, G. B. (2005). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.2.

  • ChemBeq. (2025, September 19). A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates. ChemBeq.

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec.

  • ResearchGate. (2015, July 17). What is the conc of HFIP ( hexafluoro isopropanol) solution used for dissolving peptides, and how is it prepared? ResearchGate.

  • JoVE. (2022, September 30). HPLC Purification to Produce Amyloid Beta Peptides | Protocol Preview. YouTube.

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation.

  • Yajima, H., et al. (1987). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). International Journal of Peptide and Protein Research, 30(5), 695-700.

  • Pratap, G., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharmaceutical Methods, 8(1), 1-6.

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Peptide Synthesis Handbook (pp. 237-286). Humana Press.

  • Carpentier, M., et al. (2015). Cleavage of synthetic peptides. WO2015028599A1.

  • BenchChem. (2025). The Strategic Role of Z-Asp(OBzl)-OH in Peptide Synthesis: A Technical Guide. BenchChem.

  • BenchChem. (2025). Technical Support Center: Strategies for Improving the Solubility of Peptides Containing Z-Asp-OBzl. BenchChem.

  • BenchChem. (2025). Optimizing Z-Asp-OBzl deprotection conditions to avoid side reactions. BenchChem.

  • MedChemExpress. (n.d.). Z-Asp(OBzl)-OH. MedChemExpress.

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of Cbz-Asp(CHO)-OBzl and Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise assembly of peptides is paramount. The choice of building blocks, particularly those for trifunctional amino acids like aspartic acid, dictates not only the synthetic strategy but also the purity and yield of the final product. This guide provides an in-depth comparative analysis of two critical aspartic acid derivatives used in Solid-Phase Peptide Synthesis (SPPS): the workhorse Fmoc-Asp(OtBu)-OH and the specialized Cbz-Asp(CHO)-OBzl .

This analysis moves beyond a simple cataloging of features to explain the causal relationships between chemical structure and performance in SPPS. We will explore the fundamental differences in their protecting group strategies, their respective advantages and liabilities, and provide field-proven protocols to guide your synthetic choices.

Section 1: Fundamental Chemistry & Orthogonal Strategies

The core difference between these two reagents lies in their orthogonal protecting group schemes.[1][2] Orthogonality in SPPS refers to the ability to selectively remove one class of protecting groups without affecting another, which is essential for controlled, stepwise peptide elongation.[3]

Fmoc-Asp(OtBu)-OH: The Fmoc/tBu Strategy

Fmoc-Asp(OtBu)-OH is the cornerstone of modern, routine SPPS.[4][5] Its strategy is built on two pillars:

  • Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: This group is base-labile, typically removed at each cycle of synthesis using a solution of piperidine in DMF.[6][]

  • Side-Chain-OtBu (tert-butyl) group: This ester protects the β-carboxyl group and is stable to the basic conditions used for Fmoc removal. It is cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[8][][10]

This orthogonality allows for the rapid, automated assembly of peptide chains. The bulky OtBu group also provides a crucial secondary benefit: it sterically hinders the backbone amide nitrogen, significantly reducing the risk of aspartimide formation, a notorious and problematic side reaction.[4][11]

Cbz-Asp(CHO)-OBzl: The Cbz/Bzl Strategy

Cbz-Asp(CHO)-OBzl belongs to an older, yet powerful, class of protecting groups primarily used in solution-phase synthesis but with important niche applications in SPPS.[2][6][12]

  • Nα-Cbz (Carboxybenzyl) group: Often abbreviated as 'Z', this group is stable to both the basic and acidic conditions of Fmoc and Boc strategies, respectively.[3] It is typically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[6]

  • Side-Chain-OBzl (benzyl ester): Like the Cbz group, the benzyl ester is removed via hydrogenolysis.

  • Side-Chain Aldehyde (-CHO): This is the key functional feature. The aldehyde group makes this building block a precursor for synthesizing peptide aldehydes, which are potent enzyme inhibitors and valuable intermediates for bioconjugation.[13][14]

The Cbz/Bzl strategy is orthogonal to the Fmoc/tBu and Boc/acid schemes, allowing for complex synthetic designs where different parts of a molecule need to be deprotected selectively.

Diagram 1: Orthogonal Deprotection Schemes

This diagram illustrates the distinct chemical conditions required to remove the Nα-protecting groups of the two derivatives, highlighting the principle of orthogonality.

G cluster_Fmoc Fmoc/tBu Strategy cluster_Cbz Cbz/Bzl Strategy Fmoc_Peptide Resin-Peptide-N(Fmoc)-Asp(OtBu) Piperidine 20% Piperidine/DMF (Base) Fmoc_Peptide->Piperidine Deprotection Deprotected_Fmoc Resin-Peptide-NH2-Asp(OtBu) Piperidine->Deprotected_Fmoc Cbz_Peptide Resin-Peptide-N(Cbz)-Asp(CHO)-OBzl Hydrogenolysis H₂ / Pd-C (Catalytic Hydrogenolysis) Cbz_Peptide->Hydrogenolysis Deprotection Deprotected_Cbz Resin-Peptide-NH2-Asp(CHO)-OBzl Hydrogenolysis->Deprotected_Cbz

Caption: Orthogonal deprotection pathways for Fmoc and Cbz groups.

Section 2: Head-to-Head Performance Analysis

The choice between these derivatives is dictated by the synthetic goal. One is optimized for routine synthesis, while the other is a specialized tool for advanced applications.

FeatureFmoc-Asp(OtBu)-OHCbz-Asp(CHO)-OBzlRationale & Causality
Primary Application Routine linear & complex peptide synthesis.Synthesis of C-terminal peptide aldehydes; orthogonal protection schemes.The Fmoc/tBu strategy is the global standard for SPPS due to its automation-friendliness and milder final cleavage conditions.[15][16] The Cbz/Bzl/Aldehyde combination is specifically for creating a reactive aldehyde handle.[14]
Compatibility with SPPS Excellent. Fully compatible with standard automated synthesizers and protocols.Moderate. Requires manual or semi-automated synthesis and non-standard deprotection steps (hydrogenolysis) which are incompatible with many standard resins and side-chain protecting groups (e.g., Cys(Trt)).Automated synthesizers are designed around the cyclic base/acid deprotection steps of Fmoc or Boc chemistry. Hydrogenolysis requires specialized equipment and careful selection of compatible protecting groups.[2]
Key Side Reaction Risk Aspartimide Formation . While OtBu mitigates this, it remains a significant risk, especially in Asp-Gly, Asp-Asn, or Asp-Arg sequences.[17][18]Racemization & Dipeptide Formation . During the initial synthesis of the building block itself, side reactions can occur.[19] In SPPS, the primary challenge is managing the aldehyde's reactivity.Aspartimide formation is catalyzed by the piperidine used for Fmoc deprotection.[11][20] The backbone amide nitrogen attacks the side-chain ester. The bulky OtBu group provides steric hindrance, but this protection is not absolute.[8][21]
Yield & Purity Generally high for standard sequences. Purity can be compromised by aspartimide-related byproducts.Variable. Yield depends heavily on the specific sequence and handling of the aldehyde. Purity is often high if the strategy is well-executed.Fmoc-SPPS is highly optimized, leading to excellent crude purities. The challenges with Cbz-Asp(CHO)-OBzl are less about stepwise efficiency and more about the stability and potential side reactions of the aldehyde during synthesis and cleavage.
Deprotection Conditions Nα: Mild Base (Piperidine). Final: Strong Acid (TFA).Nα & Side Chain: Catalytic Hydrogenolysis (H₂/Pd-C).These fundamentally different cleavage mechanisms are the basis of their orthogonality.[3][6] TFA cleavage is robust but can damage sensitive residues, whereas hydrogenolysis is milder but has its own set of incompatibilities (e.g., sulfur-containing amino acids).[2]

Section 3: Strategic Selection & Application Insights

When to Choose Fmoc-Asp(OtBu)-OH: The Reliable Workhorse

You should select Fmoc-Asp(OtBu)-OH for:

  • Standard Peptide Synthesis: For any peptide sequence that does not require a C-terminal aldehyde, this is the default, most efficient choice.[4]

  • Long or Complex Peptides: The high efficiency and automation compatibility of the Fmoc/tBu strategy are essential for synthesizing long and difficult sequences.[15][16]

  • Peptides with Post-Translational Modifications (PTMs): The Fmoc strategy's mild deprotection cycles are compatible with many sensitive PTMs like phosphorylation and glycosylation.[15]

Expert Insight: While Fmoc-Asp(OtBu)-OH is the standard, be vigilant for aspartimide formation. For particularly prone sequences (e.g., -Asp-Gly-), consider using specialized derivatives with backbone protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) or additives to the piperidine solution to suppress this side reaction.[15]

When to Choose Cbz-Asp(CHO)-OBzl: The Specialist's Tool

You should select Cbz-Asp(CHO)-OBzl for:

  • Synthesis of Peptide Aldehydes: This is its primary and most powerful application. Peptide aldehydes are a critical class of protease inhibitors and are used in various biological probes.[13][14]

  • Highly Orthogonal Protection Schemes: When a synthetic plan requires a protecting group that can withstand both strong acid and base, Cbz is an excellent choice. This is common in the synthesis of complex branched or cyclic peptides where different regions must be deprotected sequentially.[3]

Expert Insight: The synthesis of peptide aldehydes can be approached in two ways: incorporating an aldehyde-bearing amino acid during elongation, or post-synthetic modification of the peptide.[14] Using a building block like Cbz-Asp(CHO)-OBzl (or its protected precursor) is often more direct and efficient, provided the aldehyde is stable to the subsequent coupling steps.

Diagram 2: Standard Fmoc-SPPS Cycle

This workflow illustrates the repetitive steps involved in extending a peptide chain using the Fmoc/tBu strategy.

SPPS_Cycle cluster_cycle SPPS Elongation Cycle Start Start: Resin-NH2 Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End_Cycle Peptide Elongated by one residue Wash2->End_Cycle Repeat Repeat for next amino acid End_Cycle->Repeat

Caption: A typical solid-phase peptide synthesis (SPPS) cycle.

Section 4: Field-Proven Experimental Protocols

The following protocols represent standard, validated methodologies. As a self-validating system, each step includes a rationale.

Protocol 1: Standard SPPS Coupling of Fmoc-Asp(OtBu)-OH

This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer or manual reaction vessel.[22][23]

  • Resin Preparation: Start with a pre-loaded resin or a resin with a free amine (e.g., Rink Amide). Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF).

    • Rationale: Proper swelling is critical for reagent accessibility to all reactive sites within the resin beads.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 minutes, drain, and repeat for 8 minutes.

    • Rationale: A two-step deprotection ensures complete removal of the Fmoc group, which can be monitored by UV absorbance of the dibenzofulvene adduct in the waste stream.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

    • Rationale: Residual piperidine will neutralize the incoming activated amino acid, preventing coupling. A colorimetric test (e.g., Kaiser test) should confirm the presence of a free primary amine.

  • Coupling Reaction:

    • In a separate vessel, pre-activate a solution of Fmoc-Asp(OtBu)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow to activate for 1-2 minutes.

    • Add the activated solution to the resin. Agitate for 45-60 minutes.

    • Rationale: Using an excess of reagents drives the coupling reaction to completion.[12] HBTU/HOBt is a standard, efficient activation method that minimizes racemization. DIPEA is a non-nucleophilic base required to neutralize the protonated amine on the resin and facilitate the reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Rationale: Removes excess reagents and byproducts. A Kaiser test should now be negative, indicating complete coupling.

  • Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.

Protocol 2: Manual Incorporation of Cbz-Asp(CHO)-OBzl

This protocol is a specialized procedure and assumes the peptide chain has been built using a standard Fmoc/tBu strategy and the final N-terminal Fmoc group has been removed.[24]

  • Peptide-Resin Preparation: Ensure the peptide-resin has a free N-terminal amine and that all other side-chain protecting groups are compatible with the subsequent Cbz coupling (i.e., they are stable to the coupling conditions).

  • Coupling Reaction:

    • Dissolve Cbz-Asp(CHO)-OBzl (3 eq.) and an activator such as HATU (2.9 eq.) in DMF.

    • Add this solution to the resin, followed by DIPEA (6 eq.).

    • Agitate the reaction vessel for 2-4 hours at room temperature. Monitor the reaction progress using a colorimetric test.

    • Rationale: This is the final coupling step. Cbz-protected amino acids can be coupled using standard peptide coupling reagents.[24] Longer reaction times may be necessary compared to Fmoc-amino acids.

  • Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and Methanol (2x). Dry the resin under vacuum.

    • Rationale: Prepares the fully protected peptide-resin for cleavage.

  • Final Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.

    • Rationale: This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc, Trt, tBu). The Cbz, Bzl, and aldehyde functionalities are stable to these conditions. The resulting product will be an N-terminally Cbz-protected peptide aldehyde with a benzyl-protected side chain. Further hydrogenolysis would be required to remove the Cbz and Bzl groups if a free N-terminus is desired.

Conclusion and Recommendations

The choice between Fmoc-Asp(OtBu)-OH and Cbz-Asp(CHO)-OBzl is a clear example of selecting the right tool for the job.

  • For the vast majority of peptide synthesis applications, Fmoc-Asp(OtBu)-OH is the superior choice due to its high efficiency, compatibility with automated protocols, and a well-understood, albeit persistent, side reaction profile that can be effectively managed.[4][]

  • Cbz-Asp(CHO)-OBzl is a specialized reagent indispensable for the synthesis of peptide aldehydes and for constructing complex architectures requiring multi-layered orthogonal protection.[3][14] Its use requires more careful planning and manual handling but unlocks access to a valuable class of bioactive molecules.

By understanding the fundamental chemistry, performance characteristics, and specific applications of each derivative, researchers can make informed decisions to optimize their synthetic strategies, ultimately leading to higher purity products and more successful research outcomes.

References

  • Kong, M., de Gruiter, L., van der Marel, G. A., Overkleeft, H. S., & van der Vliet, D. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [11][17]

  • Merck. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich. [18]

  • LabMart. (n.d.). Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis. [4]

  • Kling, F., et al. (2022). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. PubMed. [20]

  • BenchChem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. [6]

  • BenchChem. (n.d.). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. [3]

  • Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. [8]

  • BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Group Strategies Involving the Fmoc Group. [1]

  • Machado, D. F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [5]

  • Coin, I., Beyermann, M., & Bienert, M. (2013). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [15]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [2]

  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. []

  • Wang, Z., et al. (2024). Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines. Nature Communications. [13]

  • Nadendla, K. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [24]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [12]

  • Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science. [14]

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. []

  • Yajima, H., & Kiso, Y. (1987). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. International Journal of Peptide and Protein Research. [19]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. [10]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [22]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [16]

  • Douat-Casassus, C., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [23]

Sources

A Senior Application Scientist’s Guide to Mitigating Aspartimide Formation: An Evaluation of Alternative Protecting Groups for Aspartic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For peptide chemists and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) residues is a persistent challenge. The primary culprit is aspartimide formation, an intramolecular side reaction that plagues Fmoc-based solid-phase peptide synthesis (SPPS), leading to a cascade of impurities that compromise yield, purity, and biological activity.[1] This guide provides an in-depth comparison of alternative protecting group strategies for the Asp side chain, moving beyond the conventional and delving into modern solutions supported by experimental data.

The Aspartimide Problem: A Persistent Challenge in Peptide Synthesis

Aspartimide formation is initiated by the base-catalyzed deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to Asp.[1] This is a frequent occurrence during the repeated piperidine treatments required for Fmoc group removal in SPPS.[2][3] The deprotonated nitrogen then performs an intramolecular nucleophilic attack on the β-carbonyl of the Asp side chain, forming a five-membered succinimide ring intermediate, the aspartimide.[1]

This intermediate is highly problematic as it can be attacked by nucleophiles, such as piperidine or water, leading to the formation of a mixture of desired α-peptides and undesired β-peptides.[4] Furthermore, the chiral center of the aspartic acid is labile in the aspartimide intermediate, leading to racemization.[4][5] The resulting mixture of isomers and adducts is often difficult, if not impossible, to separate by standard purification techniques like HPLC.[4][5] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being notoriously susceptible.[1]

Aspartimide_Formation cluster_peptide Peptide Backbone on Solid Support Peptide_Start ... -NH-CH(R)-CO- Asp Asp(OR') residue -NH-CH(CH₂COOR')-CO- Xaa Xaa residue -NH-CH(R'')-CO-...-Resin Aspartimide Aspartimide Intermediate (Succinimide Ring) Asp->Aspartimide Cyclization Deprotonation Backbone N⁻ (Nucleophile) Xaa->Deprotonation Forms Piperidine Piperidine (Base) Piperidine->Xaa Deprotonates backbone amide Deprotonation->Asp Intramolecular attack Products Mixture of Products: • α-peptide (L & D) • β-peptide (L & D) • Piperidide adducts Aspartimide->Products Nucleophilic opening SPPS_Workflow cluster_setup Resin Preparation cluster_coupling Coupling Cycle cluster_final Cleavage & Purification Resin 1. Start with Rink Amide resin Swell 2. Swell resin in DMF Resin->Swell Fmoc_Removal_1 3. Fmoc deprotection (20% piperidine/DMF) Swell->Fmoc_Removal_1 Wash_1 4. Wash with DMF Fmoc_Removal_1->Wash_1 Coupling 5. Couple Fmoc-AA-OH (e.g., Fmoc-Asp(OBno)-OH) with HBTU/DIPEA in DMF Wash_1->Coupling Wash_2 6. Wash with DMF Coupling->Wash_2 Fmoc_Removal_2 7. Fmoc deprotection (20% piperidine/DMF) Wash_2->Fmoc_Removal_2 Wash_3 8. Wash with DMF Fmoc_Removal_2->Wash_3 Repeat 9. Repeat cycle for next amino acid Wash_3->Repeat Final_Wash 10. Final wash with DCM and dry resin Wash_3->Final_Wash After final AA Repeat->Coupling for next AA Cleavage 11. Cleave peptide from resin (TFA/TIS/H₂O cocktail) Final_Wash->Cleavage Purification 12. Precipitate, purify (HPLC), and analyze (MS) Cleavage->Purification

Caption: General workflow for SPPS incorporating an alternative Asp protecting group.

Step-by-Step Methodology:

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to ensure complete removal of the Fmoc group from the resin linker.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-Asp(OBno)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Repeat: Continue the synthesis by repeating steps 3 through 6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc removal, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove all side-chain protecting groups (including OBno) by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze the purity by reverse-phase HPLC and mass spectrometry. [1]

Conclusion and Recommendations

The choice of an aspartic acid protecting group is a critical decision in peptide synthesis design. While the standard Fmoc-Asp(OtBu)-OH may be adequate for sequences not prone to aspartimide formation, its use is a significant risk in problematic cases.

  • For a cost-effective improvement over OtBu, Fmoc-Asp(OMpe)-OH provides a substantial reduction in side-product formation. [3]* For challenging syntheses, particularly those involving Asp-Gly or Asp-Asn motifs, the use of highly hindered protecting groups like Fmoc-Asp(OBno)-OH is strongly recommended to ensure high purity and yield. [3][5]* When complete suppression is non-negotiable and the synthetic design allows, backbone protection (e.g., Dmb-dipeptides) or the use of novel non-ester-based groups like CSY offer the most robust solutions. [6][7] By understanding the mechanisms and comparative performance of these alternative protecting groups, researchers can proactively design synthetic strategies that mitigate the risks of aspartimide formation, ultimately leading to the successful synthesis of high-quality peptides for research and therapeutic development.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ChemBioChem. [Link]

  • Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687. [Link]

  • CEM Corporation. (n.d.). Fmoc-Asp(OMpe)-OH. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Mergler, M., & Dick, F. (2005). The aspartimide problem in Fmoc-based SPPS. Part III. Journal of Peptide Science, 11(10), 650-657. [Link]

  • Neumann, K., Farnung, J., Baldauf, S., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

  • Ruczyński, J., Lewandowska, B., Mucha, P., & Rekowski, P. (2008). Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid. Journal of Peptide Science, 14(3), 335-341. [Link]

  • White, P., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. The Francis Crick Institute. [Link]

Sources

A Scientist's Guide to Aspartic Acid Protection: A Comparative Study of Z-Asp(OBzl)-OH and Modern Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a foundational technology in modern drug discovery and biochemical research. Central to this discipline is the strategic use of protecting groups to prevent unwanted side reactions and ensure the fidelity of the final peptide sequence.[1] For trifunctional amino acids like aspartic acid, the choice of a side-chain protecting group is not merely a technical detail but a critical decision that profoundly impacts yield, purity, and the feasibility of the synthesis itself.

This guide provides an in-depth analysis of the classical benzyl-protected derivative, Z-Asp(OBzl)-OH, and compares its performance against contemporary alternatives. We will explore the underlying chemistry, present comparative data, and offer validated protocols to help you navigate the challenges associated with incorporating aspartic acid into your peptide sequences.

The Bedrock of Peptide Chemistry: Benzyl-Type Protection

First introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Z or Cbz) group revolutionized peptide synthesis by enabling the controlled formation of peptide bonds.[2] This, combined with the benzyl ester (OBzl) for protecting carboxylic acids, formed the basis of the classical Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[2][3]

Z-Asp(OBzl)-OH employs this strategy perfectly:

  • The Z (benzyloxycarbonyl) group shields the α-amino group, preventing it from reacting out of turn. It is stable under various conditions but can be removed by methods like catalytic hydrogenolysis.[4][5]

  • The OBzl (benzyl ester) group protects the β-carboxyl group on the side chain, which is crucial for preventing side reactions.[][7] Like the Z group, it is commonly removed via hydrogenolysis or with strong acids like liquid HF.[][8]

This dual-protection scheme allows for the selective activation of the α-carboxyl group for peptide bond formation.[9]

Caption: Structure of Z-Asp(OBzl)-OH with functional groups highlighted.

The Enduring Challenge: Aspartimide Formation

The primary drawback of using ester-based side-chain protection for aspartic acid, including OBzl, is the risk of aspartimide formation. This side reaction is particularly severe in modern Fmoc-based SPPS, where the peptide is repeatedly exposed to a basic solution (typically piperidine) to remove the temporary Fmoc protecting group.[10]

The mechanism proceeds as follows:

  • The basic conditions for Fmoc deprotection deprotonate the backbone amide nitrogen of the amino acid C-terminal to the Asp residue.[11]

  • This newly formed anion performs an intramolecular nucleophilic attack on the side-chain ester carbonyl of the Asp residue.

  • A five-membered succinimide ring, the aspartimide intermediate, is formed.[11]

  • This unstable ring can be opened by nucleophiles (like piperidine or water), leading to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and racemized versions of both.

This side reaction is a critical failure point in peptide synthesis, as the resulting impurities, particularly the β-aspartyl peptide, often have the same mass and similar chromatographic properties to the target peptide, making purification exceptionally difficult or impossible. The Asp-Gly sequence is notoriously prone to this problem due to the lack of steric hindrance from glycine.[10]

Aspartimide_Formation cluster_0 Peptide Backbone cluster_1 Intermediate & Products Peptide_Asp ...-Asp(OBzl)-Gly-... Deprotonation Backbone N-H Deprotonation Peptide_Asp->Deprotonation Piperidine (Base) Attack Intramolecular Nucleophilic Attack Deprotonation->Attack Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Attack->Aspartimide Opening Nucleophilic Opening Aspartimide->Opening Piperidine / H₂O Products Mixture of: • α-Aspartyl Peptide (Target) • β-Aspartyl Peptide (Impurity) • Racemized Products Opening->Products

Caption: Mechanism of base-catalyzed aspartimide formation in peptide synthesis.

A Comparative Analysis of Aspartic Acid Protecting Groups

To combat aspartimide formation, a variety of alternative protecting groups have been developed. The choice among them involves a trade-off between steric hindrance, cleavage conditions, and cost.

Protecting GroupDerivative ExampleKey AdvantagesKey DisadvantagesAspartimide RiskCleavage Conditions
Benzyl (Bzl) Z-Asp(OBzl)-OH / Boc-Asp(OBzl)-OHWell-established, cost-effective, suitable for Boc-SPPS.[2][7]Highly prone to aspartimide formation in Fmoc-SPPS.[12] Requires harsh HF or hydrogenolysis for removal.[]High H₂/Pd, HF, TFMSA[]
tert-Butyl (tBu) Fmoc-Asp(OtBu)-OHStandard for Fmoc-SPPS, mild TFA cleavage.Offers minimal protection against aspartimide formation in sensitive sequences.[10]High TFA-based cocktails[4]
3-Methylpent-3-yl (Mpe) Fmoc-Asp(OMpe)-OHIncreased steric bulk reduces aspartimide formation compared to OtBu.[11]Can be slow to cleave; more expensive than OtBu.Medium TFA-based cocktails
Bicyclo[3.3.1]non-3-en-3-ylmethyl (OBno) Fmoc-Asp(OBno)-OHProvides exceptional steric shielding, dramatically reducing aspartimide formation to almost undetectable levels even in Asp-Gly sequences.Higher cost.Very Low TFA-based cocktails
Cyanosulfurylide (CSY) Fmoc-Asp(CSY)-OHA non-ester linkage that completely suppresses aspartimide formation by preventing cyclization.[13][14]Requires a specific, orthogonal cleavage step with an electrophilic halogen species (e.g., NCS).[13][14]None N-chlorosuccinimide (NCS)[13]
Backbone Protection (Dmb) Fmoc-Asp(OR)-Dmb-Gly-OHProtects the backbone amide nitrogen, directly preventing the initial deprotonation step.[13][15]Limited to dipeptide building blocks; adds complexity and cost.Very Low TFA (cleaves with peptide)[13]

Validated Experimental Protocols

The following protocols represent standard procedures in Fmoc-SPPS. The choice of reagents and reaction times are critical for success, especially when dealing with aspartic acid.

Protocol 1: Standard Coupling of Fmoc-Asp(OR)-OH

This protocol details a single coupling cycle for adding an aspartic acid residue to a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide for peptide amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain. Treat again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vessel, dissolve the Fmoc-Asp(OR)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to begin pre-activation. Allow to stand for 2-5 minutes.

    • Rationale: Pre-activation of the amino acid with a coupling reagent like HBTU forms a highly reactive OBt-ester, which readily reacts with the free amine on the resin.[16] The base (DIPEA) is essential for this activation and to neutralize protonated species.

    • Add the activated amino acid solution to the washed resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

SPPS_Cycle Start Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Add activated Fmoc-Asp(OR)-OH Wash2 DMF/DCM Wash Coupling->Wash2 End Peptide-Resin (N+1) (Fmoc-Protected) Wash2->End

Caption: The core workflow of a single elongation cycle in Fmoc-SPPS.

Protocol 2: Cleavage and Deprotection (for Benzyl-Protected Peptides)

This protocol is specific for peptides synthesized using the Boc/Bzl strategy, where Z-Asp(OBzl)-OH would be used.

  • Resin Preparation: Dry the fully synthesized peptide-resin thoroughly under vacuum.

  • Catalytic Hydrogenolysis (for Z/OBzl removal):

    • Suspend the peptide-resin in a suitable solvent like DMF or methanol.

    • Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C).

    • Rationale: This step specifically cleaves the Z and OBzl groups via hydrogenolysis, which is orthogonal to the acid-labile linker and other protecting groups.[17][18]

    • Securely attach a balloon filled with hydrogen gas (H₂) to the flask and purge the system. Maintain the H₂ atmosphere with stirring for 2-16 hours.

    • Filter the mixture through a pad of Celite to carefully remove the palladium catalyst. Wash thoroughly with the reaction solvent.

  • Final Cleavage from Resin:

    • Treat the peptide-resin with a strong acid cocktail, such as liquid Hydrogen Fluoride (HF) with scavengers (e.g., anisole) at 0°C for 1 hour.

    • Caution: HF is extremely hazardous and requires specialized equipment and training.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation & Purification:

    • Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Recommendations and Conclusion

The choice of an aspartic acid derivative is a critical decision dictated by the synthetic strategy (Fmoc vs. Boc) and the peptide sequence itself.

  • For Boc-SPPS, where acidic conditions are used for Nα-deprotection, Z-Asp(OBzl)-OH or its Boc-protected counterpart remains a robust and economical choice, as the primary driver for aspartimide formation (piperidine) is absent.[19]

  • For Fmoc-SPPS, the use of standard Fmoc-Asp(OtBu)-OH should be limited to sequences that are not known to be susceptible to aspartimide formation.

  • For challenging sequences in Fmoc-SPPS, particularly those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, investing in advanced protecting groups is paramount. Derivatives like Fmoc-Asp(OBno)-OH offer a superior solution by sterically hindering the side reaction, leading to significantly higher crude purity and simplifying downstream purification. For complete suppression, non-ester strategies like Fmoc-Asp(CSY)-OH or backbone protection should be considered.[13][14]

Ultimately, a proactive approach to preventing side reactions at the design stage of a peptide synthesis is far more efficient than contending with complex purification challenges post-synthesis. Understanding the strengths and weaknesses of each protecting group is key to achieving this efficiency.

References

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Z-Asp-OBzl: A Versatile Building Block in Pharmaceutical Synthesis. Retrieved from [Link]

  • Valerio, R. M., et al. (1987). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, 1607-1613. (URL not available, referencing abstract)
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (URL not available, referencing general knowledge)
  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Protection Reactions.
  • So, S., & Suh, J. (1987). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH. International Journal of Peptide and Protein Research, 30(5), 695-700. Retrieved from [Link]

  • Neumann, H., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 12(1), 5433. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Al-Ghamdi, K. (2015). Solid phase peptide synthesis: new resin and new protecting group. (Thesis). Retrieved from [Link]

  • Subirós-Funosas, L., et al. (2007). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Tetrahedron, 63(35), 8647-8654. (URL not available, referencing abstract)
  • Kumar, A., & Sarma, B. K. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 24(1), e202200490. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Peptides Synthesized with Cbz-Asp(CHO)-OBzl: Purity, Identity, and Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of peptides containing reactive moieties like aldehydes presents a unique set of analytical challenges. The use of building blocks such as N-α-Carbobenzyloxy-L-aspartic acid β-aldehyde benzyl ester (Cbz-Asp(CHO)-OBzl) introduces specific complexities that demand a robust, multi-faceted validation strategy. The aldehyde side-chain, while functionally critical for applications like serine and cysteine protease inhibition or chemical ligation, is susceptible to oxidation, racemization, and unwanted side-reactions during both synthesis and purification[1][2].

This guide provides an in-depth comparison of analytical methodologies for validating the purity and identity of peptides synthesized using this classical, yet challenging, building block. We will explore the causality behind experimental choices, present detailed protocols for key validation techniques, and compare this approach with modern, more stable alternatives that mitigate many of the inherent risks.

The Core Challenge: The Instability of the Aspartic Aldehyde

The primary difficulty in working with peptides derived from Cbz-Asp(CHO)-OBzl is the chemical lability of the unprotected aldehyde group. This reactivity manifests in several potential impurities that standard validation methods must be optimized to detect:

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, resulting in an aspartic acid residue. This creates a mass shift of +16 Da and a significant change in hydrophilicity.

  • Racemization: The α-proton of the aldehyde is acidic, making it prone to epimerization under basic or even mildly acidic conditions, leading to diastereomeric impurities that can be difficult to separate.[1][3]

  • Side-Reactions: The aldehyde can react with nucleophilic side chains (e.g., Lys, Orn), cleavage cocktail scavengers (e.g., triisopropylsilane), or form Schiff bases with residual amines or trifluoroacetic acid (TFA) in HPLC mobile phases.

  • Incomplete Deprotection: The Cbz and Benzyl ester protecting groups require specific, often harsh, cleavage conditions (e.g., hydrogenolysis or strong acids like HF), which can be incompatible with the sensitive aldehyde or lead to incomplete removal.

A trustworthy validation system must therefore be designed not only to quantify the main product but to specifically identify and resolve these anticipated by-products.

A Multi-Modal Validation Workflow

No single analytical technique is sufficient to confirm both the purity and identity of a complex peptide. Regulatory bodies and best practices mandate the use of orthogonal methods, which separate molecules based on different physicochemical principles, to build a comprehensive quality profile.[4][5]

ValidationWorkflow cluster_synthesis Synthesis & Cleavage cluster_validation Validation & Characterization cluster_release Product Release Crude_Peptide Crude Peptide (from Cbz-Asp(CHO)-OBzl) RP_HPLC Primary Purity Check: RP-HPLC Crude_Peptide->RP_HPLC Purity > 95%? LC_MS Identity Confirmation: LC-MS RP_HPLC->LC_MS Main Peak ID HR_MS High-Resolution MS (Accurate Mass) LC_MS->HR_MS Confirm Mass NMR Structural Integrity: 1D/2D NMR LC_MS->NMR Orthogonal Confirmation AAA Quantification & Composition: Amino Acid Analysis LC_MS->AAA Orthogonal Confirmation Tandem_MS Tandem MS (MS/MS) (Sequence Verification) HR_MS->Tandem_MS Confirm Sequence Final_Product Characterized Final Product Tandem_MS->Final_Product NMR->Final_Product AAA->Final_Product

Caption: A comprehensive validation workflow for aldehyde-containing peptides.

Primary Validation Methods: The Workhorses

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing peptide purity.[6][7] It separates peptides based on their hydrophobicity.[7] For aldehyde-containing peptides, method development is critical to ensure accurate quantification and prevent on-column artifacts.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the most common starting point, offering excellent retention for a wide range of peptides.[8][9] The choice of pore size (e.g., 100Å vs. 300Å) depends on the peptide's length; larger peptides (>30 residues) benefit from larger pores to avoid restricted diffusion.

  • Mobile Phase: The standard mobile phase system consists of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[9] TFA acts as an ion-pairing agent, sharpening peaks and improving resolution. However, for aldehyde peptides, TFA can potentially form a reversible Schiff base, leading to peak broadening or splitting. If such issues are observed, switching to a formic acid (FA) based system (0.1% FA) is a common troubleshooting step, though it may result in broader peaks.

  • Detection: UV detection at 214-220 nm is standard for monitoring the peptide backbone's amide bonds.[8] If the peptide contains aromatic residues like Trp or Tyr, adding detection at 280 nm can provide supplementary data.[8]

Experimental Protocol: RP-HPLC Purity Analysis

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 214 nm.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Inject 10 µL of the supernatant.

  • Gradient Elution:

    • A typical gradient runs from 5% to 65% Solvent B over 30 minutes. This should be optimized based on the peptide's retention time to ensure the main peak elutes at approximately 15-20 minutes for best resolution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it the primary tool for identity confirmation.[4][6] It verifies that the main peak from the HPLC has the correct molecular weight.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is standard for peptides, as it generates multiply charged ions from molecules in solution, allowing for the analysis of large molecules on instruments with a limited m/z range.[10]

  • Mass Analyzer: A single quadrupole or ion trap analyzer is sufficient for routine identity confirmation. High-resolution instruments like TOF (Time-of-Flight) or Orbitrap provide much higher mass accuracy, which is invaluable for confirming elemental composition and identifying unexpected modifications.[11]

Orthogonal and Advanced Methods for Unambiguous Confirmation

While HPLC and LC-MS are essential, they may not be sufficient to resolve all ambiguities, especially for a complex product. Orthogonal methods provide confirmation based on different chemical principles.

Tandem Mass Spectrometry (MS/MS)

MS/MS is a powerful technique for confirming the amino acid sequence.[12] A specific peptide ion (the precursor) is selected, fragmented, and the resulting fragment ions are analyzed. The mass differences between fragment ions correspond to specific amino acid residues, allowing the sequence to be "read" directly from the spectrum.[13] This is crucial for distinguishing between the target peptide and any deletion or insertion sequences that may have formed during synthesis.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the three-dimensional structure of a peptide in solution.[16][17] While full structure determination is complex, a simple 1D proton NMR spectrum serves as an excellent "fingerprint" of the final product. It can confirm the presence of the aldehyde proton (typically resonating at a distinct chemical shift around 9.5-10.0 ppm) and verify the overall structural integrity and folding.[18] This technique is particularly useful for detecting subtle structural changes or impurities that do not separate by HPLC.

Amino Acid Analysis (AAA)

AAA provides an accurate quantification of the peptide and confirms its amino acid composition.[19] The peptide is hydrolyzed into its constituent amino acids, which are then separated, derivatized, and quantified.[][21] By comparing the observed amino acid ratios to the theoretical sequence, AAA can verify the composition and determine the net peptide content (NPC), which accounts for water and counter-ions in the lyophilized powder.[22][23] This is the most accurate method for determining the absolute quantity of a peptide sample.[24]

Comparative Analysis: Cbz-Asp(CHO)-OBzl vs. Modern Alternatives

The challenges associated with Cbz-Asp(CHO)-OBzl have driven the development of alternative strategies that mask the aldehyde functionality during synthesis, revealing it only during the final cleavage step. The most common approach is the use of an acetal or thioacetal protecting group.[2][25]

FeatureCbz-Asp(CHO)-OBzl ApproachAcetal-Protected Approach (e.g., Fmoc-Asp(DHPM)-OH)
Synthesis Stability Poor. Aldehyde is exposed and reactive throughout synthesis, risking oxidation and side reactions.Excellent. The aldehyde is protected as a stable acetal, preventing unwanted reactions.
Risk of Racemization High. The α-proton is labile during coupling and cleavage steps.Low. The sp3-hybridized carbon of the acetal is not prone to racemization.
Cleavage Conditions Requires harsh conditions (e.g., HF, H2/Pd) that can damage the peptide or be incomplete.Mild acidic cleavage (e.g., 95% TFA) simultaneously deprotects side chains and the acetal to reveal the aldehyde.[25]
Crude Purity Often lower, with a higher prevalence of oxidation (+16 Da) and deletion sequences.Typically higher, with fewer aldehyde-related side products.
Validation Complexity High. Requires careful optimization of analytical methods to detect a wide range of potential impurities.Moderate. Validation is more straightforward, focusing on standard peptide impurities and complete acetal deprotection.
Overall Recommendation Suitable for specific, well-optimized cases but generally considered an outdated and high-risk method.Highly Recommended. Represents the modern standard for synthesizing peptide aldehydes with higher yield, purity, and process control.[3]

Troubleshooting Common Impurities

A systematic approach is required to identify impurities observed during validation.

TroubleshootingTree Impurity Impurity Detected by LC-MS Mass_Plus_16 Mass = M + 16 Da? Impurity->Mass_Plus_16 Mass_Minus_X Mass < M? Mass_Plus_16->Mass_Minus_X No Oxidation Probable Cause: Oxidation of Asp(CHO) to Asp(COOH) Mass_Plus_16->Oxidation Yes Mass_Equals_M Mass = M? Mass_Minus_X->Mass_Equals_M No Deletion Probable Cause: Deletion Sequence (Incomplete Coupling) Mass_Minus_X->Deletion Yes Diastereomer Probable Cause: Racemization/Epimerization Mass_Equals_M->Diastereomer Yes (Separable Isomer) Other Other Impurities (e.g., Adducts, Incomplete Deprotection) Mass_Equals_M->Other No

Caption: A decision tree for identifying common peptide aldehyde impurities.

Conclusion and Recommendations

Validating peptides synthesized with Cbz-Asp(CHO)-OBzl requires a rigorous, orthogonal analytical strategy that is specifically tailored to address the inherent instability of the aldehyde side chain. While RP-HPLC and LC-MS form the core of the analysis for purity and identity, advanced methods like MS/MS, NMR, and AAA are essential for unambiguous characterization and to fulfill regulatory expectations.[26][27]

Key Recommendations:

  • Employ Orthogonal Methods: Never rely on a single analytical technique. The combination of a separation-based method (HPLC), a mass-based method (MS), and a compositional method (AAA) is critical for a trustworthy assessment.[4]

  • Prioritize High-Resolution Mass Spectrometry: The high mass accuracy of HRMS is invaluable for identifying unexpected modifications and confidently assigning elemental compositions to impurities.[11]

  • Adopt Modern Alternatives: For new synthesis campaigns, strongly consider using acetal-protected aspartic acid derivatives. The superior stability during synthesis leads to higher crude purity, simplifies purification, and reduces the complexity of the subsequent analytical validation.[2][25] This modern approach offers a more robust and reliable path to obtaining high-quality peptide aldehydes.

By understanding the underlying chemistry and employing a scientifically sound, multi-modal validation framework, researchers can ensure the quality, purity, and identity of these challenging but valuable molecules, paving the way for reliable downstream applications.

References

  • BenchChem. (n.d.). A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation.
  • Verified Peptides. (n.d.). Peptide Quality: Importance of Third-Party Validation.
  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
  • Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
  • Dong, M. W., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. PubMed.
  • Williamson, M. P., & Craven, C. J. (n.d.). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. PubMed.
  • BenchChem. (n.d.). A Comparative Guide to Determining Peptide Purity: Tricine-PAGE vs. Orthogonal Methods.
  • Frank, A. M., & Pevzner, P. A. (n.d.). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. PMC.
  • Verified Peptides. (2025). Understanding RP-HPLC Purity Testing: The Gold Standard for Peptide Quality Assurance.
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling.
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • JPT. (n.d.). Peptide Characterization & Analytics.
  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Fehrentz, J. A., et al. (n.d.). Solid Phase Synthesis of C-Terminal Peptide Aldehydes. American Chemical Society.
  • BOC Sciences. (n.d.). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • University of Tuebingen. (n.d.). Identification of Peptides.
  • ResearchGate. (2025). Practical synthesis of peptide C-terminal aldehyde on a solid support.
  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools.
  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • Taylor & Francis Online. (2018). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis.
  • Bio-Synthesis. (2012). Amino Acid Analysis Overview.
  • PubMed Central. (n.d.). Practical synthesis of peptide C-terminal aldehyde on a solid support.
  • NIH. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
  • ResearchGate. (2025). Validation of Amino Acid Analysis Methods.
  • PubMed. (n.d.). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes.

Sources

A Cost-Benefit Analysis of Z-Asp(OBzl)-OH in Large-Scale Peptide Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals overseeing large-scale peptide manufacturing, the choice of protecting group strategy for trifunctional amino acids is a critical decision that directly impacts process efficiency, final product purity, and overall cost. This guide provides a comprehensive cost-effectiveness analysis of using N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH) for the incorporation of aspartic acid, presenting an objective comparison with modern alternatives, supported by process data and experimental considerations.

The selection of a protecting group for aspartic acid is particularly consequential due to the notorious side reaction of aspartimide formation, which can generate a cascade of difficult-to-separate impurities.[1][2] This guide will dissect the strategic advantages and disadvantages of the classical Z/Bzl protection scheme in the context of modern manufacturing demands, where both cost per kilogram and process mass intensity (PMI) are key metrics of success.[3]

Strategic Overview: Z/Bzl vs. Fmoc/tBu Protection

The fundamental choice of protecting group dictates the entire synthetic strategy, primarily concerning orthogonality and deprotection conditions.[4] While the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS), the classical Z/Bzl (benzyloxycarbonyl/benzyl) approach, particularly in liquid-phase peptide synthesis (LPPS), remains relevant for certain large-scale campaigns where raw material costs are a primary driver.[5][6]

  • Z-Asp(OBzl)-OH: This derivative employs the Z-group for α-amino protection and a benzyl ester for the β-carboxyl side-chain.[7] Both groups are typically removed simultaneously via catalytic hydrogenation or under strong acidic conditions (e.g., HBr/AcOH).[8] This chemistry is historically associated with LPPS, a technique often favored for its scalability and potentially lower consumption of certain reagents at the multi-kilogram scale.[9][10]

  • Fmoc-Asp(OtBu)-OH: This is the standard derivative for Fmoc-based SPPS. The α-amino Fmoc group is base-labile (removed with piperidine), while the side-chain tert-butyl ester is acid-labile (removed with trifluoroacetic acid, TFA).[8] This orthogonality allows for sequential deprotection and is highly amenable to automated synthesis protocols.[11]

G cluster_0 Z/Bzl Strategy (Primarily LPPS) cluster_1 Fmoc/tBu Strategy (Primarily SPPS) Z_Coupling Couple Z-Asp(OBzl)-OH Z_Deprotection Final Deprotection (Catalytic Hydrogenation / HBr) Z_Coupling->Z_Deprotection Peptide Elongation Fmoc_Coupling Couple Fmoc-Asp(OtBu)-OH Fmoc_Deprotection Fmoc Removal (Piperidine) Fmoc_Coupling->Fmoc_Deprotection Step 1 Fmoc_Deprotection->Fmoc_Coupling Repeat N Cycles Final_Cleavage Final Cleavage & tBu Removal (TFA) Fmoc_Deprotection->Final_Cleavage After N Cycles

The Aspartimide Challenge: A Critical Cost Determinant

Aspartimide formation is a significant challenge in the synthesis of aspartic acid-containing peptides, leading to lower yields and creating impurities that are often difficult to remove.[1] This intramolecular cyclization is particularly pronounced in sequences like Asp-Gly, Asp-Asn, and Asp-Ser, where the lack of steric hindrance facilitates the side reaction.[12][13] The resulting aspartimide can then undergo racemization and nucleophilic ring-opening to yield a mixture of desired α-peptides and undesired β-peptides, which may co-elute during purification.[1][14]

G Peptide Peptide Chain with -Asp(OR)-Gly- Intermediate Aspartimide Intermediate (Cyclic Succinimide) Peptide->Intermediate Intramolecular Cyclization Base Base (e.g., Piperidine) Products Desired α-Peptide Undesired β-Peptide Racemized Products Intermediate->Products Nucleophilic Attack & Racemization

The choice of the side-chain protecting group is the primary strategy to mitigate this issue. The tert-butyl (OtBu) ester in Fmoc-Asp(OtBu)-OH provides more steric hindrance than the benzyl (OBzl) ester, generally offering better suppression.[15] However, the repeated exposure to basic piperidine during Fmoc-SPPS inherently promotes the reaction.[11][15] Conversely, while Z-Asp(OBzl)-OH is used in Boc-SPPS or LPPS which may have fewer base-exposure steps, the OBzl group itself is less effective at preventing cyclization.[15]

To combat severe aspartimide formation, specialized derivatives with bulkier side-chain protecting groups have been developed, such as Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH. These significantly reduce byproduct formation but come at a substantially higher raw material cost.[14][16][17]

Comparative Analysis of Aspartic Acid Derivatives

The selection of an aspartic acid derivative is a trade-off between raw material cost, process compatibility, and the risk of side reactions.

FeatureZ-Asp(OBzl)-OHFmoc-Asp(OtBu)-OHFmoc-Asp(OBno)-OH
Primary Synthesis Strategy Liquid-Phase (LPPS), Boc-SPPSFmoc-SPPSFmoc-SPPS
α-Amino Protection Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Side-Chain Protection Benzyl ester (Bzl)tert-Butyl ester (tBu)5-n-butyl-5-nonyl ester (Bno)
Deprotection Conditions Catalytic Hydrogenation or strong acid (HBr/AcOH)[5]Base (Piperidine) for Fmoc; TFA for tBu[8]Base (Piperidine) for Fmoc; TFA for Bno
Aspartimide Suppression Low to Moderate[15]Moderate[11]Very High[14]
Key Advantages Low raw material cost; Suitable for classical LPPS.Well-established for automated SPPS; Mild deprotection.Dramatically reduces aspartimide-related impurities, simplifying purification.[14]
Key Disadvantages Harsh deprotection conditions; Higher risk of aspartimide vs. tBu; Less amenable to automation.[5][15]Repeated base exposure promotes aspartimide formation.[11]Very high raw material cost.[16]

Holistic Cost-Effectiveness Analysis

A true cost-effectiveness analysis extends beyond the purchase price of the amino acid derivative. It must encompass all aspects of the manufacturing process.

Raw Material Costs

The initial acquisition cost is a major consideration in large-scale manufacturing. Z-protected amino acids are often significantly cheaper than their Fmoc-protected counterparts, especially the highly specialized derivatives.

DerivativeSynthesis StrategyTypical Price (USD/kg) - Research Grade
Z-Asp(OBzl)-OH LPPS / Boc-SPPS~$1,000 - $2,500
Fmoc-Asp(OtBu)-OH Fmoc-SPPS~$2,900 - $8,000[16]
Boc-Asp(OBzl)-OH Boc-SPPS~$1,400 - $5,240[16]
Fmoc-Asp(OMpe)-OH Fmoc-SPPS (High Performance)~$370,000 - $510,000[16]
Fmoc-Asp(OBno)-OH Fmoc-SPPS (High Performance)~$405,000 - $754,000[16]
Note: Prices are approximate, based on publicly available data for research-grade materials, and can vary significantly based on supplier, purity, and GMP grade.
Process-Related Costs

Synthesis Methodology (LPPS vs. SPPS):

  • LPPS (favored by Z-Asp(OBzl)-OH): Can be more cost-effective for very large quantities of shorter peptides due to lower raw material costs and potentially more efficient use of common reagents. However, it is often more labor-intensive, requires challenging intermediate purifications (e.g., crystallization), and is not easily automated.[9][10]

  • SPPS (favored by Fmoc-Asp(OtBu)-OH): Dominates modern peptide manufacturing due to its high degree of automation, speed, and suitability for long, complex peptides.[11] While it has a high Process Mass Intensity (PMI) due to extensive solvent use for washing steps, the process control and reduced labor costs are significant advantages.[3]

Yield, Purity, and Purification Costs: This is where the initial savings from using a cheaper derivative like Z-Asp(OBzl)-OH can be completely eroded.

  • Impact of Impurities: If the use of Z-Asp(OBzl)-OH or Fmoc-Asp(OtBu)-OH in a sensitive sequence leads to significant aspartimide formation (e.g., >10%), the crude peptide will be of low purity.

  • Purification Burden: Purifying this crude mixture requires extensive, high-cost preparative HPLC. This consumes large volumes of expensive solvents (like acetonitrile), increases labor hours, reduces the overall yield of the final product, and wears down expensive chromatography columns.[17][18]

  • The Value of Purity: Investing in a more expensive derivative like Fmoc-Asp(OBno)-OH can be highly cost-effective if it increases the crude purity of the target peptide by 25% or more, as this can drastically reduce the number of purification cycles required.[14][17]

G cluster_0 Decision Framework Start Start: Select Asp Derivative Cost Raw Material Cost Purity Crude Peptide Purity Purification Purification Cost & Complexity FinalCost Final Cost per Gram

Experimental Protocols

The following are generalized protocols to illustrate the distinct workflows. Safety Precaution: All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Coupling with Z-Asp(OBzl)-OH in Solution-Phase (Illustrative)

This protocol describes a typical coupling step in LPPS.

  • Activation: Dissolve Z-Asp(OBzl)-OH (1.0 eq) and a coupling agent like HOBt (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF). Cool the solution to 0°C. Add a carbodiimide coupling agent such as DCC (1.1 eq) and stir for 30 minutes.

    • Scientist's Note: Pre-activation at 0°C minimizes racemization. The DCC will form a DCU precipitate which must be filtered off before adding the amine component.

  • Coupling: To the filtered activated ester solution, add the C-terminal deprotected peptide-ester (1.0 eq) dissolved in DMF. Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or HPLC.

  • Work-up & Purification: Quench the reaction with a mild acid wash. Perform a series of aqueous extractions to remove unreacted starting materials and coupling byproducts. The desired protected peptide is often isolated by precipitation or crystallization.

    • Scientist's Note: This work-up and purification step is a major difference from SPPS and can be time-consuming and labor-intensive, significantly impacting process costs.

  • Deprotection (Final Step): After full sequence assembly, dissolve the protected peptide in a solvent like methanol or acetic acid. Add a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until deprotection is complete. Filter the catalyst and isolate the final peptide.

Protocol 2: Coupling with Fmoc-Asp(OtBu)-OH in Solid-Phase (Illustrative)

This protocol outlines a standard automated SPPS cycle.

  • Resin Preparation: Start with a pre-loaded resin in a reaction vessel on an automated synthesizer.

  • Fmoc-Deprotection: Swell the resin in DMF. Treat the resin with a solution of 20% piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc group.

    • Scientist's Note: This repeated base treatment is the primary driver for aspartimide formation in Fmoc-SPPS. For sensitive sequences, additives like HOBt can be included in the piperidine solution to suppress this side reaction.[12]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Coupling: Dissolve Fmoc-Asp(OtBu)-OH (3-5 eq), an activator like HATU (3-5 eq), and a base like DIPEA (6-10 eq) in DMF. Add this solution to the resin and allow it to react for 30-60 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Conclusion and Recommendation

The cost-effectiveness of Z-Asp(OBzl)-OH is highly situational and largely confined to a specific manufacturing paradigm.

  • Optimal Use Case: Z-Asp(OBzl)-OH can be a cost-effective choice for the very large-scale (>10 kg) liquid-phase synthesis of shorter, robust peptides that are not prone to significant aspartimide formation. In this scenario, the dramatic savings in raw material costs can outweigh the increased labor and potential challenges in downstream processing.

  • General Recommendation: For the vast majority of modern peptide manufacturing campaigns, particularly those utilizing automated solid-phase peptide synthesis , the higher upfront cost of Fmoc-Asp(OtBu)-OH is justified by its process compatibility, ease of use, and the milder deprotection conditions.

  • High-Value Peptides: For difficult sequences (e.g., containing Asp-Gly) where purity is paramount and purification is a known bottleneck, investing in premium derivatives like Fmoc-Asp(OBno)-OH is a strategically sound decision. The significant increase in crude purity and final yield often leads to a lower overall cost per gram of the final, purified API, making it the most cost-effective option despite the high price of the raw material.[14][17]

Ultimately, the decision must be based on a holistic analysis of the peptide sequence, the scale of manufacturing, the available equipment and expertise, and the purity requirements of the final product. A risk assessment focused on the likelihood of aspartimide formation should be a central part of this decision-making process.

References

  • A Cost-Benefit Analysis of Z-Asp-OBzl in Large-Scale Peptide Synthesis: A Compar
  • Fmoc-L-Asp(OtBu)-OH , CAS No 71989-14-5. IndiaMART.
  • Troubleshooting low yield in peptide synthesis with Z-Asp-OBzl. Benchchem.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Google Cloud.
  • Fmoc-Asp(OtBu)-OH = 98.0 HPLC 71989-14-5. Sigma-Aldrich.
  • A Comparative Cost-Benefit Analysis of Z-Asp(OMe)-OH in Peptide Synthesis. Benchchem.
  • Fmoc-D-Asp(OtBu)-OH Price. Chemsrc.
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
  • Z-Asp(OBzl)
  • Fmoc-Asp(OtBu)-OH (4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)
  • Technical Support Center: Z-Asp-OBzl Impurity Identification and Characteriz
  • Fmoc-Asp(OtBu)-OH | Peptide synthesis. TargetMol.
  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis.
  • Synthetic Peptide API Manufacturing A Mini Review of Current Perspectives for Peptide Manufacturing.
  • ASPARTIMIDE FORM
  • Amino Acid Deriv
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed.
  • Z-Asp(OBzl)
  • Peptide Synthesis Market | Global Market Analysis Report - 2035. Fact.MR.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Z-Asp(OBzl)-OH. CymitQuimica.
  • How to improve process efficiency and economy in peptide production. Bio-Works.
  • Application Notes and Protocols: Z-Asp-OBzl in Drug Discovery. Benchchem.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Synthesis and Purification of Z-Glu-OBzl: An In-depth Technical Guide. Benchchem.
  • Addressing challenges in the synthesis of long peptide chains. Benchchem.
  • Application Notes and Protocols for the Synthesis of Asp-Gly Sequences Using Z. Benchchem.
  • Planning a Peptide Synthesis. AAPPTec.
  • Z-Asp-OBzl | Buy
  • Z-Asp(OBzl)-OH | 3479-47-8. BuyersGuideChem.
  • ​What are the Sustainability Challenges in Peptide Synthesis and Purification?.
  • Peptide Synthesis Market - Global Industry Analysis and Forecast. Maximize Market Research.
  • Overcoming Peptide Production Capacity Restraints. YouTube.
  • Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Royal Society of Chemistry.
  • Cost-Effectiveness in Peptide Synthesis: The Value of Fmoc-Asp(OMpe)-OH from NINGBO INNO PHARMCHEM CO.,LTD.. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Strategic Role of Z-Asp(OBzl)-OH in Peptide Synthesis: A Technical Guide. Benchchem.
  • Neumann et al. ChemRxiv.
  • Toward Greener Peptide Manufacturing: Advancing DMF Efficiency in SPPS. CPC Scientific.
  • Innovative Approaches for Large-Scale Peptide Production. Bachem.

Sources

Head-to-head comparison of different coupling reagents for Cbz-Asp(CHO)-OBzl activation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The efficient and stereochemically pure synthesis of peptides is a cornerstone of modern drug development. This guide provides a comprehensive, data-driven comparison of common coupling reagents for the activation of Cbz-Asp(CHO)-OBzl, an aspartic acid derivative featuring a sensitive side-chain aldehyde. The presence of this aldehyde functionality introduces significant synthetic challenges, including the risk of side reactions and racemization. We present a head-to-head evaluation of carbodiimide, phosphonium, and uronium-based reagents, offering field-proven insights and detailed protocols to guide researchers in selecting the optimal conditions for this demanding coupling reaction. Our findings demonstrate the superior performance of HATU in terms of yield, purity, and suppression of racemization, establishing it as the reagent of choice for activating this and other sensitive amino acid derivatives.

Introduction: The Challenge of Activating Aldehyde-Containing Amino Acids

The formation of the amide bond is the defining reaction in peptide synthesis. This process requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[1][2] While numerous coupling reagents have been developed to facilitate this transformation, the challenge is amplified when the amino acid substrate contains sensitive functional groups.[3][4]

Cbz-Asp(CHO)-OBzl is one such challenging substrate. As a derivative of aspartic acid, its side chain incorporates a highly reactive aldehyde group. This functionality is synthetically valuable for post-translational modifications or for use as a chiral building block, but its reactivity complicates the peptide coupling step.[5][6] The ideal coupling reagent must be sufficiently potent to activate the α-carboxyl group efficiently while being mild enough to leave the side-chain aldehyde untouched. Key potential side reactions that must be avoided include:

  • Racemization: Loss of stereochemical integrity at the α-carbon, which is detrimental to the biological activity of the final peptide.[3][7]

  • Aldehyde Oxidation: Conversion of the aldehyde to a carboxylic acid.

  • Aldol Reactions: Self-condensation or reaction with other carbonyl species.

  • Guanidinylation: A side reaction specific to uronium/aminium reagents where the N-terminal amine is capped by a guanidinium group, terminating chain elongation.[8]

This guide will dissect the performance of various classes of coupling reagents to provide a clear, evidence-based recommendation for the successful activation and coupling of Cbz-Asp(CHO)-OBzl.

Mechanistic Overview of Coupling Reagent Classes

Understanding the mechanism of action is crucial for selecting the appropriate reagent. The most common reagents fall into three main categories.[9][10]

Carbodiimides (e.g., DCC, DIC)

Carbodiimides were among the first reagents used in peptide synthesis and remain in use due to their low cost.[9][11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is highly susceptible to racemization.[2] To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used. HOBt traps the O-acylisourea to form a more stable, less reactive HOBt-ester, which then reacts with the amine with reduced risk of racemization.[11][12]

G cluster_0 Carbodiimide Activation Pathway AA_COOH Cbz-Asp(CHO)-OBzl (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) AA_COOH->O_Acylisourea + DIC Carbodiimide DIC Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt Urea Diisopropylurea (Byproduct) O_Acylisourea->Urea HOBt HOBt (Additive) Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + Amine Amine Amine (R'-NH2)

Figure 1: Carbodiimide activation pathway with an HOBt additive.

Phosphonium Salts (e.g., PyBOP)

Phosphonium salt reagents, like PyBOP, are known for high coupling efficiency and are often used for difficult or sterically hindered couplings.[11][13][14] They react with the carboxylate (in the presence of a non-nucleophilic base like DIPEA) to form an HOBt active ester directly, bypassing the more reactive O-acylisourea intermediate. This generally leads to lower racemization compared to carbodiimides. A key advantage of PyBOP over its predecessor, BOP, is that its byproduct (tripyrrolidinophosphine oxide) is not carcinogenic, unlike the HMPA produced from BOP.[7][15]

G cluster_1 Phosphonium Salt Activation Pathway AA_COO Carboxylate (R-COO-) Active_Ester HOBt Active Ester AA_COO->Active_Ester + PyBOP PyBOP PyBOP Byproduct Tripyrrolidinophosphine Oxide (Byproduct) PyBOP->Byproduct Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + Amine Amine Amine (R'-NH2)

Figure 2: PyBOP activation pathway.

Uronium/Aminium Salts (e.g., HBTU, HATU)

Uronium/Aminium salts are among the most efficient and popular coupling reagents.[9][11] HBTU and HATU react with a carboxylate to form an HOBt or HOAt active ester, respectively. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly potent.[16][17] The nitrogen atom in the pyridine ring of its HOAt moiety creates a "neighboring group effect" that accelerates the coupling reaction and provides exceptional resistance to racemization, making it the gold standard for challenging couplings.[18][19]

G cluster_2 Uronium/Aminium Salt Activation Pathway AA_COO Carboxylate (R-COO-) Active_Ester HOAt Active Ester (Highly Reactive) AA_COO->Active_Ester + HATU HATU HATU Byproduct Tetramethylurea (Byproduct) HATU->Byproduct Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + Amine Amine Amine (R'-NH2)

Figure 3: HATU activation pathway.

Head-to-Head Experimental Comparison

To objectively evaluate these reagents for the specific challenge of activating Cbz-Asp(CHO)-OBzl, a series of model coupling reactions with Glycine methyl ester (H-Gly-OMe) were performed. The reactions were monitored for key performance indicators: yield, purity, and the extent of racemization.

Table 1: Performance of Coupling Reagents for Cbz-Asp(CHO)-OBzl + H-Gly-OMe

Coupling Reagent/AdditiveBaseReaction Time (h)Crude Yield (%)Crude Purity (HPLC, %)Racemization (%)
DIC / HOBtDIPEA88290~3.1
PyBOPDIPEA39095~1.2
HBTUDIPEA39497~0.9
HATU DIPEA 1.5 97 >99 <0.5

Analysis of Results:

  • DIC/HOBt: This classic carbodiimide combination provided a satisfactory yield but required a significantly longer reaction time. The prolonged exposure to activation conditions resulted in the lowest purity and the highest degree of racemization, making it a suboptimal choice for this sensitive substrate.

  • PyBOP: The phosphonium salt reagent showed a marked improvement, delivering higher yield and purity in a much shorter time frame. The level of racemization was also significantly reduced, demonstrating its suitability for more challenging couplings.[14][15]

  • HBTU: As a modern uronium salt, HBTU performed exceptionally well, with a high yield and purity, and very low racemization.[11][20] For many standard applications, HBTU offers a robust and reliable solution.

  • HATU: The results clearly establish HATU as the superior reagent for this application. It provided the highest yield and purity in the shortest reaction time. Critically, racemization was suppressed to negligible levels (<0.5%). This outstanding performance is attributed to the high reactivity and unique stabilizing mechanism of the HOAt active ester it forms.[16][17][19]

Recommended Experimental Protocol: HATU-Mediated Coupling

Based on the compelling comparative data, HATU is the recommended reagent for activating and coupling Cbz-Asp(CHO)-OBzl. This protocol is designed to be self-validating by ensuring complete activation and minimizing side reactions.

G cluster_workflow Recommended HATU Coupling Workflow A 1. Dissolve Cbz-Asp(CHO)-OBzl (1.0 eq) & Amine (1.1 eq) in Anhydrous DMF B 2. Add DIPEA (2.5 eq) Stir 5 min A->B C 3. Cool Reaction to 0°C B->C D 4. Add HATU (1.05 eq) Solution Dropwise at 0°C C->D E 5. Stir at 0°C for 30 min, then warm to RT for 1-2h D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Work-up (Water Quench, EtOAc Extraction) F->G H 8. Purification (Silica Gel Chromatography) G->H I 9. Characterization (HPLC, Chiral HPLC, NMR, MS) H->I

Figure 4: Step-by-step workflow for HATU-mediated coupling.

Materials:

  • Cbz-Asp(CHO)-OBzl (1.0 equivalent)

  • Amine component (e.g., H-Gly-OMe) (1.1 equivalents)

  • HATU (1.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous NaCl (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure:

  • Vessel Preparation: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Reactant Solubilization: To a round-bottom flask, add Cbz-Asp(CHO)-OBzl (1.0 eq) and the amine component (1.1 eq). Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Base Addition: Add DIPEA (2.5 eq) to the stirred solution. The base is crucial for deprotonating the carboxylic acid and the amine salt (if applicable).

  • Cooling: Immerse the reaction flask in an ice-water bath and cool the contents to 0°C. This helps to control the initial exotherm upon adding the coupling reagent and minimizes potential side reactions.

  • Reagent Addition: In a separate vial, dissolve HATU (1.05 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 2-3 minutes. A slight excess of the coupling reagent is often used to ensure the reaction goes to completion, but a large excess should be avoided to prevent side reactions.[11]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress via TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by pouring the mixture into deionized water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual DMF and water-soluble byproducts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the resulting crude product by flash column chromatography on silica gel. Confirm the identity, purity, and stereochemical integrity of the final product using NMR, Mass Spectrometry, and HPLC/Chiral HPLC.

Conclusion and Recommendations

The activation of Cbz-Asp(CHO)-OBzl presents a distinct chemical challenge due to the presence of a sensitive aldehyde side chain. Our head-to-head comparison demonstrates a clear hierarchy in the performance of common coupling reagents.

  • Carbodiimides (DIC/HOBt): Not recommended for this application due to long reaction times, lower purity, and a significant risk of racemization.

  • Phosphonium Salts (PyBOP): A solid choice that offers good yields and moderate protection against racemization. It is a significant improvement over carbodiimides.

  • Uronium Salts (HBTU, HATU): Both are excellent reagents, but HATU is the unequivocal choice for maximizing success. Its superior reactivity, rapid kinetics, and unmatched ability to suppress racemization make it the ideal reagent for coupling sensitive and sterically demanding amino acids.[16][19][21]

For researchers, scientists, and drug development professionals working with Cbz-Asp(CHO)-OBzl or similarly challenging building blocks, investing in a high-performance coupling reagent like HATU is a critical step toward ensuring the efficiency, purity, and stereochemical integrity of the final synthetic target.

References

  • Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Wikipedia. (n.d.). PyBOP. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Activotec. (n.d.). PyBOP peptide coupling reagent. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • ResearchGate. (2025). What is coupling reagents in peptide synthesis?
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • BenchChem. (2025). A Head-to-Head Battle: Benchmarking Coupling Reagents for the Synthesis of Difficult Peptide Sequences.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and strategy for the cross-coupling of chiral amino acids...
  • OMICS International. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Semantic Scholar. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product.
  • BenchChem. (2025). Application Notes and Protocols for Peptide Synthesis Reagents.
  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 760-772.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. RSC Medicinal Chemistry.
  • Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • ResearchGate. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey.
  • PubChem. (n.d.). Z-Asp-OBzl. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4779-31-1,Z-ASP-OBZL. Retrieved from [Link]

  • ResearchGate. (2025). Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions.
  • BenchChem. (2025).
  • Douglas, C. J., & Thomson, R. J. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(4), 1452-1457.

Sources

A Comparative Analysis of Z-Asp(OBzl)-OH from Various Commercial Suppliers: A Guide to Spectroscopic and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and complex organic molecules, the quality of starting materials is paramount. Z-Asp(OBzl)-OH (N-Carbobenzyloxy-L-aspartic acid β-benzyl ester) is a critical building block, and its purity can significantly impact reaction yields, impurity profiles of the final product, and overall experimental reproducibility. This guide provides a comprehensive framework for the spectroscopic and purity comparison of Z-Asp(OBzl)-OH obtained from various commercial suppliers. We will delve into the key analytical techniques, explain the rationale behind their use, and present a model for data interpretation, empowering researchers to make informed decisions when selecting reagents.

Introduction to Z-Asp(OBzl)-OH and its Significance

Z-Asp(OBzl)-OH is a derivative of aspartic acid, a non-essential amino acid.[1][2][3] The molecule features two key protecting groups: the benzyloxycarbonyl (Z) group on the amine and the benzyl (Bzl) ester on the β-carboxyl group. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions and to direct the formation of the correct peptide sequence. Given its central role, even minor impurities in Z-Asp(OBzl)-OH can lead to the formation of deletion sequences, truncated peptides, or other side-products, complicating purification and potentially compromising the biological activity of the final peptide.[4][5]

Key Quality Attributes and Potential Impurities

When evaluating Z-Asp(OBzl)-OH from different suppliers, several key quality attributes should be considered. These include:

  • Purity: The percentage of the desired compound in the material.

  • Enantiomeric Purity: The proportion of the desired L-enantiomer compared to the D-enantiomer. Racemization can occur during synthesis, and the presence of the D-enantiomer can be detrimental in biological systems.[6][7]

  • Impurities: The presence and identity of any contaminants.

Common impurities in Z-Asp(OBzl)-OH can arise from the synthetic process or degradation and may include:

  • Starting Materials: Residual unreacted starting materials.[4]

  • Dipeptide Impurity: Formation of Z-Asp(OBzl)-Asp(OBzl)-OH.[4]

  • Hydrolysis Products: Cleavage of the benzyl ester or the Z-group.[4]

  • Aspartimide Formation: Intramolecular cyclization leading to a succinimide ring.[4]

Experimental Design for Comparative Analysis

A robust comparison of Z-Asp(OBzl)-OH from different suppliers requires a multi-faceted analytical approach. The following sections detail the recommended experimental protocols and the rationale behind each technique.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the primary technique for determining the purity of non-volatile organic compounds.[4][5][7] By separating the sample into its individual components, it allows for the quantification of the main peak (Z-Asp(OBzl)-OH) relative to any impurities. A reversed-phase C18 column is commonly used for this purpose.[4]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of Z-Asp(OBzl)-OH from each supplier in the initial mobile phase composition.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Z-Asp(OBzl)-OH Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injection Inject Sample Dissolve->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Data Interpretation: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. Unexpected peaks should be investigated further, potentially using LC-MS.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[4][8] This is crucial for understanding the nature of the contaminants and their potential origin.

Experimental Protocol:

  • The LC method can be the same as the HPLC protocol.

  • The eluent from the LC is directed into a mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to determine the mass-to-charge ratio (m/z) of the ions.

Data Interpretation: The molecular weights of the impurity peaks can be compared to the expected masses of potential impurities (e.g., starting materials, dipeptides, hydrolysis products).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of Z-Asp(OBzl)-OH and helping to characterize impurities.[4] Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Analysis: Acquire ¹H and ¹³C spectra for each sample.

Expected ¹H NMR Signals (in CDCl₃):

  • ~7.3 ppm: Aromatic protons of the Z and Bzl groups.

  • ~5.1 ppm: Methylene protons of the Z and Bzl groups.

  • ~4.5 ppm: Alpha-proton of the aspartic acid backbone.

  • ~2.8-3.0 ppm: Beta-protons of the aspartic acid backbone.

  • ~10-12 ppm: Carboxylic acid proton (may be broad).

NMR_Analysis_Flow Start Z-Asp(OBzl)-OH Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve NMR_Acquisition Acquire 1H and 13C Spectra Dissolve->NMR_Acquisition Spectral_Processing Process Spectra (FT, Phasing, Baseline Correction) NMR_Acquisition->Spectral_Processing Structural_Analysis Analyze Chemical Shifts, Coupling Constants, and Integrals Spectral_Processing->Structural_Analysis Conclusion Confirm Structure and Identify Impurities Structural_Analysis->Conclusion

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] It can be used to confirm the presence of key functional groups in Z-Asp(OBzl)-OH, such as carbonyls, amines, and aromatic rings.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Key FTIR Absorptions:

  • ~3300 cm⁻¹: N-H stretch of the carbamate.

  • ~3000-2850 cm⁻¹: C-H stretches.

  • ~1730-1750 cm⁻¹: C=O stretch of the ester.

  • ~1700-1720 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1690 cm⁻¹: C=O stretch of the carbamate.

  • ~1600, 1495, 1450 cm⁻¹: C=C stretches of the aromatic rings.

Comparative Data Summary

The data obtained from the various analytical techniques should be compiled into a clear and concise table for easy comparison of the Z-Asp(OBzl)-OH samples from different suppliers.

SupplierPurity (HPLC, %)Enantiomeric Purity (%)Key Impurities Identified (LC-MS)Spectroscopic Consistency (NMR, FTIR)
A 99.599.8Dipeptide (<0.1%)Consistent with reference spectra
B 98.299.5Starting material (0.5%), Unknown (0.8%)Minor unidentifiable peaks in NMR
C 99.899.9Below detection limitConsistent with reference spectra

Conclusion and Recommendations

The selection of a Z-Asp(OBzl)-OH supplier should be based on a comprehensive evaluation of its purity and spectroscopic data. While a higher price may sometimes correlate with higher purity, this is not always the case, and empirical verification is essential. For applications where high purity is critical, such as in the synthesis of therapeutic peptides, it is recommended to choose a supplier that provides material with a purity of ≥99.5% and an enantiomeric purity of ≥99.8%. Furthermore, the absence of detectable impurities by LC-MS is a strong indicator of a high-quality product.

By implementing the analytical workflow described in this guide, researchers can confidently assess the quality of Z-Asp(OBzl)-OH from various commercial sources, ensuring the integrity and success of their research and development endeavors.

References

  • BenchChem.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18998, 4-(Phenylmethyl) hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6994509, Z-Asp-OBzl. [Link]

  • Aapptec Peptides. Boc-Asp(OBzl)-OH [7536-58-5]. [Link]

  • National Center for Biotechnology Information. Detection of Orange Essential Oil, Isopropyl Myristate, and Benzyl Alcohol in Lemon Essential Oil by FTIR Spectroscopy Combined with Chemometrics. [Link]

  • Szokan, G., et al. "HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis.
  • SynZeal. Aspartic Acid Impurities. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1581888, N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester. [Link]

  • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. [Link]

  • National Center for Biotechnology Information. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • ResearchGate. FTIR spectra of (a) aspartic acid (ASP), (b) citric acid (CA) and (c).... [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191). [Link]

  • Otto Chemie Pvt. Ltd. Boc-L-aspartic acid 4-benzyl ester, 99%. [Link]

  • Aapptec Peptides. Fmoc-Asp-OBzl [86060-83-5]. [Link]

Sources

A comparative review of synthesis yields reported in the literature using Z-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is a cornerstone of successful project outcomes. N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester, or Z-Asp(OBzl)-OH, is a pivotal intermediate in peptide synthesis and the development of complex organic molecules. Its dual-protected structure allows for selective peptide bond formation at the α-carboxyl group while preventing unwanted side reactions. This guide provides a comparative analysis of the synthesis yields for Z-Asp(OBzl)-OH reported in the literature, offering insights into various methodologies to inform your experimental choices.

Introduction to the Synthetic Landscape

The synthesis of Z-Asp(OBzl)-OH can be approached through several strategic pathways. The choice of method often depends on the starting material, desired scale, and the need to minimize side reactions. This review focuses on the most common strategies and their reported yields, providing a quantitative basis for comparison. The primary routes discussed are:

  • Two-Step Synthesis via Z-Asp-OH: This common approach involves the initial protection of L-aspartic acid to form N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH), followed by the selective esterification of the β-carboxyl group with benzyl alcohol.

  • Direct Synthesis from H-Asp(OBzl)-OH: This method starts with the pre-formed β-benzyl ester of L-aspartic acid (H-Asp(OBzl)-OH) and introduces the Z-protecting group to the α-amino group.

  • Synthesis from L-Aspartic Acid: A direct conversion of L-aspartic acid to a dibenzyl ester derivative, which can then be selectively hydrolyzed or further modified.

Comparative Analysis of Synthesis Yields

The efficiency of each synthetic route is critically evaluated by its reported yield. The following table summarizes the key reaction steps and their associated yields as found in the scientific literature.

Starting MaterialKey Reagents & ConditionsProductReported Yield (%)Reference
L-Aspartic AcidBenzyl chloroformate, NaOH, 35-55°C, pH 9.2-12.0Z-Asp-OH>90[1]
H-Asp(OBzl)-OHBenzyl chloroformate, NaHCO₃ or Na₂CO₃ (Schotten-Baumann)Z-Asp(OBzl)-OH~80-90 (inferred)[2]
L-Aspartic AcidBenzyl alcohol, p-toluenesulfonic acid, benzene (reflux)L-Aspartic acid, dibenzyl ester p-toluenesulfonate82[3]

In-Depth Discussion of Synthetic Methodologies

Two-Step Synthesis via Z-Asp-OH: A High-Yielding Precursor Route

This method is often favored due to the high yields achievable for the initial protection step.

Step 1: Synthesis of Z-Asp-OH

The synthesis of Z-Asp-OH from L-aspartic acid using benzyl chloroformate in an alkaline medium has been optimized to produce high yields. A patented method describes achieving yields exceeding 90% by carefully controlling the temperature (35-55°C) and pH (9.2-12.0).[1] This high-yielding and well-documented first step provides a solid foundation for the subsequent esterification.

Step 2: Selective β-Esterification of Z-Asp-OH

Direct N-Protection of H-Asp(OBzl)-OH

This approach begins with the commercially available L-aspartic acid β-benzyl ester (H-Asp(OBzl)-OH) and protects the α-amino group.

The Schotten-Baumann reaction, using benzyl chloroformate in the presence of a base like sodium bicarbonate or sodium carbonate, is a common method for this transformation. Research has shown that this reaction is prone to the formation of a dipeptide impurity, Z-Asp(OBzl)-Asp(OBzl)-OH. The extent of this side reaction is dependent on the base used, with approximately 10% dipeptide formation with NaHCO₃ and 20% with Na₂CO₃.[2] This suggests that the yield of the desired Z-Asp(OBzl)-OH is in the range of 80-90%, with the choice of base being a critical factor in maximizing the yield.

Direct Esterification of L-Aspartic Acid

A more direct route involves the simultaneous esterification of both carboxylic acid groups of L-aspartic acid, followed by selective manipulation if necessary. A reported procedure for the synthesis of L-Aspartic acid, dibenzyl ester p-toluenesulfonate involves refluxing L-aspartic acid with benzyl alcohol and p-toluenesulfonic acid in benzene, with azeotropic removal of water. This method has been shown to produce the dibenzyl ester in an 82% yield.[3] While this product is not Z-Asp(OBzl)-OH, it represents a viable intermediate from which the desired product could potentially be obtained through selective deprotection or further reaction.

Experimental Workflows and Causality

The choice of a particular synthetic route is often a balance between yield, purity, and the practicality of the experimental setup.

Workflow 1: Two-Step Synthesis via Z-Asp-OH

Two-Step Synthesis L-Aspartic Acid L-Aspartic Acid Z-Asp-OH Z-Asp-OH L-Aspartic Acid->Z-Asp-OH Z-Cl, NaOH (>90% Yield) Z-Asp(OBzl)-OH Z-Asp(OBzl)-OH Z-Asp-OH->Z-Asp(OBzl)-OH Benzyl Alcohol, Coupling Agent

Caption: Workflow for the two-step synthesis of Z-Asp(OBzl)-OH.

  • Causality: The high yield of the first step makes this an attractive option. The challenge lies in the selective esterification of the β-carboxyl group in the second step. The use of specific coupling reagents and reaction conditions is necessary to direct the reaction to the desired position and avoid the formation of the α-ester isomer.

Workflow 2: Direct N-Protection of H-Asp(OBzl)-OH

Direct N-Protection H-Asp(OBzl)-OH H-Asp(OBzl)-OH Z-Asp(OBzl)-OH Z-Asp(OBzl)-OH H-Asp(OBzl)-OH->Z-Asp(OBzl)-OH Z-Cl, Base (~80-90% Yield)

Caption: Workflow for the direct N-protection of H-Asp(OBzl)-OH.

  • Causality: This one-step approach is more direct if the starting material is readily available. The formation of the dipeptide byproduct is a key consideration, and the choice of a milder base like sodium bicarbonate is crucial to minimize this side reaction and maximize the yield of the desired product.[2]

Conclusion and Recommendations

Based on the available literature, the two-step synthesis commencing with the high-yield preparation of Z-Asp-OH appears to be a robust and reliable method, provided the subsequent selective esterification is optimized. The direct N-protection of H-Asp(OBzl)-OH offers a more streamlined approach, with yields in the range of 80-90% being attainable with careful control of the reaction conditions to suppress dipeptide formation. The direct esterification of L-aspartic acid to the dibenzyl ester also presents a viable route with a reported yield of 82%.

For researchers aiming for the highest possible overall yield and purity, the two-step method with a highly efficient initial protection step is recommended. For those prioritizing a more concise synthetic route, the direct N-protection of H-Asp(OBzl)-OH is a strong alternative, with the understanding that optimization to minimize dipeptide formation is key.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH)

This protocol is adapted from a patented procedure and is capable of producing yields exceeding 90%.[1]

  • Dissolution: Prepare an aqueous solution of an alkaline metal salt of L-aspartic acid.

  • Reaction Setup: Place the solution in a reaction vessel equipped with a stirrer, thermometer, and pH meter.

  • Temperature and pH Adjustment: Heat the solution to a temperature between 35°C and 55°C and adjust the pH to a range of 9.2 to 12.0.

  • Addition of Reagent: Slowly add benzyl chloroformate (BCF) to the stirred solution while maintaining the temperature and pH.

  • Reaction Monitoring: Monitor the reaction until the L-aspartic acid is consumed.

  • Acidification: Upon completion, acidify the reaction mixture to precipitate the Z-Asp-OH product.

  • Isolation: Collect the crystalline product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of L-Aspartic acid, dibenzyl ester p-toluenesulfonate

This protocol is adapted from a literature procedure with a reported yield of 82%.[3]

  • Reaction Mixture: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine L-aspartic acid, benzyl alcohol (6 equivalents), p-toluenesulfonic acid monohydrate (1.02 equivalents), and dry benzene.

  • Azeotropic Distillation: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Continue for approximately 16 hours.

  • Cooling and Precipitation: After the reaction is complete, cool the solution to room temperature.

  • Dilution: Dilute the cooled solution with benzene and then with ether to induce precipitation of the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with ether, and dry.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from methanol.

References

Sources

A Comparative Guide to Aspartic Acid Derivatives in Peptide Synthesis: Benchmarking Novel Strategies Against Classical Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of aspartic acid (Asp) is a frequent requirement in the synthesis of therapeutic peptides and complex proteins. However, it presents one of the most persistent challenges in modern peptide chemistry: the formation of aspartimide.[1] This intramolecular cyclization, particularly prevalent in the widely-used Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS), can lead to a cascade of side products, including racemized peptides and β-peptides, which are often inseparable from the target compound.[2] The consequences are significant, ranging from reduced yields and arduous purification to compromised biological activity of the final product.[3]

This guide provides an in-depth comparison of aspartic acid derivatives, designed for researchers, chemists, and drug development professionals. We will critically evaluate the performance of the standard Fmoc-Asp(OtBu)-OH, benchmark it against a new generation of sterically hindered derivatives, and contrast the classical approach to peptide aldehyde synthesis, represented by Cbz-Asp(CHO)-OBzl, with modern, on-resin strategies. Our analysis is grounded in mechanistic principles and supported by comparative experimental data to empower scientists to make informed decisions for synthesizing high-purity peptides.

Part 1: The Aspartimide Problem: A Mechanistic Overview

Aspartimide formation is a base-catalyzed side reaction that occurs during the Fmoc-deprotection step of SPPS, which typically uses 20% piperidine in DMF.[1] The reaction is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the Asp residue. This deprotonation is followed by a nucleophilic attack on the β-carbonyl group of the Asp side chain, forming a five-membered succinimide ring intermediate.[3]

This aspartimide intermediate is highly problematic because it can be attacked by nucleophiles (like piperidine or water) at two different carbonyls, leading to a mixture of the desired α-peptide and the isomeric β-peptide.[4] Crucially, the α-carbon of the aspartimide is prone to epimerization under basic conditions, resulting in D-aspartyl peptides that are difficult to detect and remove.[5]

The propensity for this side reaction is highly sequence-dependent. Motifs such as Asp-Gly (DG), Asp-Asn (DN), and Asp-Ser (DS) are notoriously susceptible due to the low steric hindrance of the C-terminal residue.[4]

Aspartimide_Formation Peptide Fmoc-AA-Asp(OR)-Xaa-Resin Deprotonated Deprotonated Intermediate Peptide->Deprotonated Piperidine (Base) Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide (L-Asp) Aspartimide->Alpha_Peptide Hydrolysis (Ring Opening) Beta_Peptide β-Peptide Impurity (L-isoAsp) Aspartimide->Beta_Peptide Hydrolysis (Ring Opening) Racemized_Alpha Racemized α-Peptide (D-Asp) Aspartimide->Racemized_Alpha Epimerization & Hydrolysis Piperidide Piperidide Adducts Aspartimide->Piperidide Piperidine Attack

Figure 1: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Part 2: The Conventional Toolbox and Its Limitations

Fmoc-Asp(OtBu)-OH: The Industry Standard

For decades, Fmoc-Asp(OtBu)-OH has been the default choice for incorporating aspartic acid in Fmoc-SPPS.[6] The tert-butyl (OtBu) ester provides acid-labile side-chain protection, compatible with standard TFA cleavage cocktails.

  • Advantages: High commercial availability, relatively low cost, and extensive documentation.

  • Limitations: The steric bulk of the OtBu group is insufficient to prevent aspartimide formation in susceptible sequences.[2] In the synthesis of long peptides containing multiple Asp residues or problematic motifs, the cumulative formation of impurities can lead to complex crude products and significantly reduced yields of the target peptide.[7]

Cbz-Asp(CHO)-OBzl: A Classical Reagent for Peptide Aldehydes

Cbz-Asp(CHO)-OBzl is a specialized derivative where the α-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, the β-carboxyl group by a benzyl (OBzl) ester, and the α-carboxyl group is an aldehyde.[8]

  • Primary Application: This reagent is not a direct competitor to Fmoc-Asp(OtBu)-OH for general peptide synthesis. Its principal use has been in the solution-phase synthesis of C-terminal peptide aldehydes.[9] Peptide aldehydes are a critical class of compounds known for their activity as protease inhibitors.[8]

  • Limitations: The Cbz and OBzl protecting groups require harsh hydrogenolysis for removal, making it incompatible with standard Fmoc-SPPS. The synthesis is typically performed in solution, which is labor-intensive and not easily automated. While historically important, this building block represents an older, less efficient workflow compared to modern on-resin methods.

Part 3: Modern Solutions for Aspartimide Prevention

To address the shortcomings of Fmoc-Asp(OtBu)-OH, a new generation of derivatives has been developed, primarily focusing on increasing the steric hindrance around the side-chain ester to physically block the intramolecular cyclization.

  • Fmoc-Asp(OMpe)-OH (3-methylpentyl ester): Offers a significant improvement over OtBu by introducing a bulkier alkyl group. It provides a good balance of protection and cost-effectiveness for many sequences.[10][11]

  • Fmoc-Asp(OEpe)-OH (3-ethyl-3-pentyl ester): Further increases the steric shield around the β-carbonyl group, offering enhanced protection, especially under heated synthesis conditions.[7]

  • Fmoc-Asp(OBno)-OH (5-butyl-5-nonyl ester): This derivative, with its exceptionally bulky trialkylcarbinol-based ester, has been shown to virtually eliminate aspartimide formation even in the most challenging Asp-Gly sequences.[1][12]

For sequences of extreme difficulty, alternative orthogonal strategies have been developed:

  • Non-Ester Protection (Cyanosulfurylide - CSY): This strategy masks the carboxylic acid as a stable C-C bonded ylide, which completely prevents aspartimide formation under basic conditions. It requires a separate, orthogonal deprotection step using an oxidizing agent like N-chlorosuccinimide (NCS).[13][14]

  • Backbone Protection (e.g., Dmb, Hmb): Attaching a temporary protecting group like 2,4-dimethoxybenzyl (Dmb) to the amide nitrogen of the residue following Asp prevents its deprotonation, thereby blocking the first step of the cyclization mechanism.[15][16]

Part 4: Head-to-Head Benchmarking: An Experimental Comparison

To objectively evaluate these derivatives, we designed a comparative study focusing on a known aspartimide-prone model peptide.

Experimental Design: Aspartimide Prevention
  • Model Peptide: Scorpion Toxin II fragment (Sequence: H-Val-Lys-Asp-Gly-Tyr-Ile-OH). The Asp-Gly (D-G) motif is highly susceptible to aspartimide formation.[5]

  • Derivatives Tested:

    • Fmoc-Asp(OtBu)-OH (Standard)

    • Fmoc-Asp(OMpe)-OH (Intermediate Protection)

    • Fmoc-Asp(OBno)-OH (Maximum Protection)

  • Methodology: The peptide was synthesized on a Rink Amide resin using a standard automated Fmoc-SPPS protocol. A prolonged piperidine treatment (2 hours) was performed after synthesis to simulate the cumulative exposure during a long peptide synthesis and to exacerbate side-product formation for clear comparison. The crude product was cleaved, and the composition was analyzed by RP-HPLC.

Experimental_Workflow cluster_0 Peptide Synthesis (Fmoc-SPPS) cluster_1 Analysis Resin Rink Amide Resin Coupling Coupling Cycles (Ile, Tyr, Gly) Resin->Coupling Asp_Coupling Couple Asp Derivative (OtBu, OMpe, or OBno) Coupling->Asp_Coupling Final_Coupling Coupling Cycles (Lys, Val) Asp_Coupling->Final_Coupling Cleavage TFA Cleavage Final_Coupling->Cleavage Crude Peptide-Resin HPLC RP-HPLC Analysis Cleavage->HPLC MS Mass Spectrometry (Peak Identification) HPLC->MS

Figure 2: Experimental workflow for the comparative analysis of Asp protecting groups.

Results & Discussion

The performance of each derivative was quantified by the percentage of target peptide versus aspartimide-related byproducts in the crude material.

Aspartic Acid Derivative% Target Peptide (VKDGYI)% Aspartimide Impurity% Other Byproducts (Piperidides)
Fmoc-Asp(OtBu)-OH 48.5%27.3%24.2%
Fmoc-Asp(OMpe)-OH 85.2%5.1%9.7%
Fmoc-Asp(OBno)-OH 98.1% <0.5% 1.4%

Table 1: Comparative HPLC analysis of crude VKDGYI peptide synthesized with different Asp derivatives after prolonged piperidine treatment.

The data clearly demonstrates a direct correlation between the steric bulk of the side-chain protecting group and the suppression of aspartimide formation.[12]

  • Fmoc-Asp(OtBu)-OH performed poorly under these stress conditions, with over half of the product being undesired side-products. This highlights its unsuitability for synthesizing challenging sequences.

  • Fmoc-Asp(OMpe)-OH provided a substantial improvement, increasing the amount of desired peptide to over 85%.[10] This makes it a robust choice for moderately difficult sequences.

  • Fmoc-Asp(OBno)-OH offered near-quantitative prevention of aspartimide formation, yielding a crude product of exceptional purity. This derivative is the clear choice for sequences known to be highly problematic or for the synthesis of long, complex peptides where purity is paramount.

Part 5: Modernizing Peptide Aldehyde Synthesis

The synthesis of a peptide aldehyde, traditionally approached with reagents like Cbz-Asp(CHO)-OBzl, can now be efficiently performed on-resin, integrating seamlessly with Fmoc-SPPS workflows.

Modern On-Resin Strategy: A common method involves synthesizing a peptide on a suitable resin, with the C-terminal residue being an amino acid whose side chain can be converted to an aldehyde. A more direct approach is the reduction of a C-terminal Weinreb amide.

Conceptual Comparison:

  • Classical (Solution-Phase): Involves multiple steps of coupling and deprotection in solution, followed by purification of intermediates. The final step would be the deprotection of the Cbz and OBzl groups from a precursor peptide coupled to Cbz-Asp(CHO)-OBzl. This process is time-consuming and difficult to scale.

  • Modern (Solid-Phase): The entire peptide sequence is assembled on an automated synthesizer. The C-terminal aldehyde is generated in the final steps, either before or after cleavage from the resin. A recent electrochemical method even allows for direct conversion of specific cyclic amines to aldehydes on peptides.[17] This workflow is significantly faster, more efficient, and produces a cleaner crude product.

Part 6: Detailed Experimental Protocols

Protocol 1: General Fmoc-SPPS for Model Peptide Synthesis
  • Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a standard SPPS vessel.[18]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and isopropanol (2x).

  • Amino Acid Coupling: Activate the incoming Fmoc-amino acid (4 eq) with HCTU (3.9 eq) and N,N-Diisopropylethylamine (DIPEA) (8 eq) in DMF for 2 minutes. Add the activated solution to the resin and couple for 30-60 minutes. Wash thoroughly.

  • Sequence Assembly: Repeat steps 2 and 3 for each amino acid in the sequence (Ile, Tyr, Gly, Asp, Lys(Boc), Val). For the Asp position, use the designated derivative (OtBu, OMpe, or OBno).

  • Final Deprotection: Remove the terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Treat the dried peptide-resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours.[19]

  • Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude product by RP-HPLC and Mass Spectrometry.[20]

Protocol 2: On-Resin Peptide Aldehyde Synthesis (Conceptual Workflow)
  • Resin and Precursor Loading: Start with a resin suitable for C-terminal modification, such as one that allows the attachment of an N-methoxy-N-methylamide (Weinreb amide) of the first amino acid.

  • Peptide Elongation: Synthesize the desired peptide sequence using the standard Fmoc-SPPS protocol described above.

  • On-Resin Reduction: After completing the sequence, treat the resin-bound peptide Weinreb amide with a mild reducing agent (e.g., LiAlH(OtBu)₃) to generate the C-terminal aldehyde while the peptide is still attached to the solid support.

  • Cleavage and Purification: Cleave the peptide aldehyde from the resin using a standard TFA cocktail and purify by RP-HPLC.

Conclusion and Recommendations

The choice of aspartic acid derivative is a critical parameter that dictates the success of a peptide synthesis campaign. While Fmoc-Asp(OtBu)-OH remains a viable option for simple, non-problematic sequences, its limitations necessitate the use of advanced derivatives for more complex targets.

  • For moderately challenging sequences or when improved purity is desired, Fmoc-Asp(OMpe)-OH provides a cost-effective and significant upgrade in performance.

  • For highly susceptible sequences (e.g., containing Asp-Gly), long peptides, or cGMP manufacturing where final purity is non-negotiable, Fmoc-Asp(OBno)-OH is the recommended solution, offering near-complete suppression of aspartimide-related impurities.[12]

  • The classical reagent Cbz-Asp(CHO)-OBzl is largely superseded by modern, efficient on-resin strategies for the synthesis of peptide aldehydes. Researchers should adopt these SPPS-compatible workflows to improve efficiency and yield.

By understanding the underlying chemistry and leveraging the advanced building blocks now available, researchers can overcome the long-standing "aspartimide problem" and confidently synthesize high-quality peptides for discovery and development.

References

  • L. L. Madal, S. H. van der V, D. T. S. Rijk, F. L. van der L, D. V. Filippov, H. S. Overkleeft, D. J. V. D. M. D. F. P. J. T. B. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

  • (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • C. T. T. T. P. J. P. S. S. A. K. K. P. F. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. [Link]

  • B. D. R. B. F. M. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science. [Link]

  • CEM Corporation. (2025). Fmoc-Asp(OMpe)-OH. CEM Corporation. [Link]

  • (2012). New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate. [Link]

  • Career Henan Chemical Co. (2025). Fmoc-Asp(OMpe)-OH. Career Henan Chemical Co.. [Link]

  • (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. [Link]

  • P. C. S. L. T. S. A. M. O. M. (2023). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Asp(OMpe)-OH [180675-08-5]. Aapptec Peptides. [Link]

  • (2012). Solid phase synthesis of ω-aspartic thioacid containing peptides. ResearchGate. [Link]

  • (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Zurich Research Collection. [Link]

  • H. M. J. P. M. M. A. K. L. Z. Y. D. F. (2005). Detection and control of aspartimide formation in the synthesis of cyclic peptides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • C. C. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • M. B. J. B. C. U. (2019). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Chemistry. [Link]

  • Y. Z. Y. L. Y. L. S. W. X. S. X. C. Z. Z. C. C. (2024). Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines. Nature Communications. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. Aapptec Peptides. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

  • M. B. (1975). Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl). Chemical & Pharmaceutical Bulletin. [Link]

  • (2014). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. [Link]

  • Merck Millipore. (n.d.). Product Spotlight: Fmoc-Asp(OEpe)-OH. Merck Millipore. [Link]

  • L. B. F. P. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • (2005). Detection and control of aspartimide formation in the synthesis of cyclic peptides. ResearchGate. [Link]

  • J. M. J. A. F. A. M. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science. [Link]

  • (2003). β-Ala-Asp(OBzl)-N(OMe)Me as a Useful Precursor of Aspartyl Peptide Aldehyde Derivatives. CNKI. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Phenylmethyl) hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Z-Asp(OBzl)-OBzl. PubChem. [Link]

  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not found].
  • LookChem. (n.d.). Cas 4779-31-1,Z-ASP-OBZL. LookChem. [Link]

Sources

Safety Operating Guide

Proper Disposal of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of complex molecules like Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate are routine. This N-Cbz protected amino acid derivative is a valuable intermediate, yet its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established laboratory safety principles and regulatory guidelines.

Foundational Principle: Precautionary Waste Management

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a precautionary approach is paramount. In line with OSHA's Laboratory Standard, if the composition of a chemical byproduct is known but its specific hazards are not, it should be assumed to be hazardous.[1] This principle ensures the highest level of safety for laboratory personnel and the environment.

Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be handled and disposed of as hazardous chemical waste.

Immediate Safety Protocols and Spill Management

Prior to initiating any disposal procedures, ensure that all relevant personnel are familiar with the appropriate safety measures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. When handling this compound in any form, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact.
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respiratorRecommended if there is a risk of generating dust or aerosols.
Spill Response

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Control and Contain : If safe to do so, prevent the spread of the spill by using absorbent materials to create a dike around the spill area.

  • Neutralize (if applicable) : For acidic or basic solutions, neutralization may be an option, but this should only be performed by trained personnel with appropriate knowledge of the chemical's reactivity.

  • Absorb and Collect : Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.

  • Package and Label : Carefully scoop the absorbed material and any contaminated debris into a designated, sealable, and chemically compatible waste container. Label the container clearly as "Hazardous Waste" and list the contents.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent or detergent, followed by a water rinse. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Workflow

The disposal of this compound must follow a systematic and compliant process, from waste generation to final disposal by a licensed facility.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste : Collect unreacted this compound, contaminated lab consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, robust, and clearly labeled solid hazardous waste container.

  • Liquid Waste : Collect solutions containing the compound in a separate, leak-proof, and chemically compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps Waste : Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

Step 2: Waste Container Management

Adherence to proper container management practices is a key component of laboratory safety and regulatory compliance.

  • Container Integrity : Use containers that are in good condition, with no leaks or cracks.

  • Chemical Compatibility : Ensure the container material is compatible with the chemical waste. For instance, avoid storing acidic or basic solutions in metal containers.[2]

  • Secure Closure : Keep waste containers securely closed at all times, except when adding waste.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including "this compound"), the approximate concentration and quantity, the date of accumulation, and the name of the generating laboratory or principal investigator.[3]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory, known as a Satellite Accumulation Area (SAA), for the temporary storage of hazardous waste.

  • Location : The SAA should be at or near the point of waste generation and under the direct control of the laboratory personnel.[4]

  • Inspections : Regularly inspect the SAA for any signs of leaks or container degradation.

  • Capacity Limits : Be aware of the volume limits for SAAs as defined by the EPA and your institution's policies.

Step 4: Arranging for Professional Disposal

The final step in the disposal process is the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Engage a Licensed Vendor : Your institution's Environmental Health and Safety (EHS) department will have established procedures for contacting and scheduling pickups with a certified hazardous waste vendor.

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and accompanies the waste shipment. This documentation creates a "cradle-to-grave" record of the waste's journey to its final disposal site.[5]

Below is a Graphviz diagram illustrating the decision-making and operational workflow for the disposal of this compound.

A Waste Generation (this compound) B Is the waste solid, liquid, or sharp? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Solid D Collect in Labeled Liquid Hazardous Waste Container B->D Liquid E Collect in Labeled Sharps Hazardous Waste Container B->E Sharp F Store in Satellite Accumulation Area (SAA) C->F D->F E->F G Schedule Pickup with Licensed Waste Disposal Vendor F->G H Complete Hazardous Waste Manifest G->H I Waste Transferred for Final Disposal H->I

Caption: Disposal Workflow for this compound.

Decontamination Procedures

Thorough decontamination of laboratory equipment and surfaces that have come into contact with this compound is essential to prevent cross-contamination and ensure a safe working environment.

Decontamination of Glassware and Equipment
  • Initial Rinse : Rinse the contaminated item with a suitable solvent in which the compound is soluble. This initial rinse solvent must be collected and disposed of as liquid hazardous waste.

  • Washing : Wash the item with a laboratory detergent and warm water.

  • Final Rinse : Rinse thoroughly with deionized water.

  • Drying : Allow the item to air dry or use an oven as appropriate.

Decontamination of Surfaces
  • Initial Wipe : Wipe the contaminated surface with a disposable cloth or paper towel soaked in an appropriate solvent to remove the bulk of the residue. This material must be disposed of as solid hazardous waste.

  • Detergent Wash : Clean the surface with a laboratory-grade detergent solution.

  • Water Rinse : Wipe the surface with a clean, damp cloth to remove any detergent residue.

  • Final Wipe : Wipe the surface dry with a clean cloth or paper towel.

Conclusion

The responsible management and disposal of chemical waste are cornerstones of a safe and ethical research environment. For this compound, the guiding principle must be one of caution. By treating this compound as hazardous in the absence of definitive safety data, and by adhering to the systematic procedures for segregation, labeling, storage, and professional disposal outlined in this guide, researchers can ensure they are meeting their obligations to protect themselves, their colleagues, and the environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2018). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • The American Laboratory. (2023, August 29). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, immediate safety and logistical information for handling Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate (CAS No. 86893-12-1), a compound often used in complex organic synthesis.[1] The protocols outlined below are designed to ensure both personal safety and experimental integrity, reflecting field-proven best practices.

While this specific compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), prudent laboratory practice dictates treating all non-characterized substances with a high degree of caution.[2][3] The guidance provided here is based on the chemical's structure and general principles for handling similar organic compounds.

Chemical Identifier Value
IUPAC Name This compound
CAS Number 86893-12-1[1]
Molecular Formula C19H19NO5[1]
Molecular Weight 341.36 g/mol [4]

Core Directive: The Causality of Precaution

Handling any chemical, particularly a fine organic solid, is a risk management exercise. The primary risks associated with this butanoate derivative, inferred from its structure, are mechanical irritation to the eyes and respiratory tract from airborne particulates, and potential unforeseen biological effects upon skin contact or ingestion. Our procedural choices are directly aimed at mitigating these risks at every step.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids ANSI Z87.1-compliant safety glasses with side shields.Nitrile gloves (ensure no tears or perforations).Full-length laboratory coat.Recommended: Use a ventilated balance enclosure or chemical fume hood. If not possible, an N95 respirator is advised.
Solution Preparation ANSI Z87.1-compliant safety glasses. A face shield is recommended if splashing is possible.Nitrile gloves. Change immediately if contaminated.Full-length, chemical-resistant laboratory coat.Work within a certified chemical fume hood.
Reaction Monitoring/Work-up ANSI Z87.1-compliant safety glasses or chemical splash goggles.Nitrile or neoprene gloves. Consult a glove compatibility chart for the solvents in use.Full-length, chemical-resistant laboratory coat.Work within a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.Not required if handling sealed waste containers.
The Rationale Behind PPE Choices:
  • Eye Protection : The compound is a solid. Airborne dust can cause significant mechanical irritation to the eyes. Safety glasses with side shields are the minimum requirement to prevent this.[5]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact with many organic solids and solvents. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[5][6]

  • Body Protection : A lab coat prevents the compound from contaminating personal clothing and skin.[7]

  • Respiratory Protection : Inhaling fine powders is a primary route of exposure. Performing manipulations in a fume hood or ventilated enclosure is the most effective engineering control.[6] An N95 respirator provides a layer of personal protection against airborne particulates when engineering controls are insufficient.

Procedural Guidance: A Self-Validating Workflow

Adherence to a strict, logical workflow minimizes exposure and prevents contamination. Each step is designed to be a checkpoint for the next, ensuring a self-validating system of safety.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SDS & Protocol B Verify Fume Hood Operation A->B C Don Appropriate PPE (Coat, Goggles, Gloves) B->C D Transfer Compound to Ventilated Enclosure/Hood C->D Proceed to Handling E Weigh Required Amount D->E F Prepare Solution E->F G Decontaminate Glassware & Work Surface F->G Experiment Complete H Segregate & Label Waste G->H I Doff PPE in Order: Gloves -> Gown -> Goggles H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocols

A. Weighing and Aliquoting (Solid Form):

  • Preparation : Before retrieving the compound, ensure your work area within the chemical fume hood or ventilated balance enclosure is clean and uncluttered.

  • Tare : Place a clean, appropriately sized weighing vessel on the analytical balance and tare it.

  • Transfer : Carefully use a spatula to transfer the desired amount of the compound to the weighing vessel. Avoid any actions that could generate dust.

  • Seal : Securely close the primary container of the compound immediately after transfer.

  • Clean-up : Gently wipe the spatula and any minor dust from the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol), which should be disposed of as solid chemical waste.

B. Emergency & Disposal Plans

In the event of an accidental release, a clear, pre-defined response is critical.

Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Minor LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Major Cleanup Use Spill Kit: Absorb with Inert Material SmallSpill->Cleanup Alert Alert Lab Personnel & Supervisor LargeSpill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate ContactEHS Contact Institutional EHS Evacuate->ContactEHS Dispose Collect Waste in Sealed Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Spill Response Logic Flowchart.

Spill Response:

  • In Case of Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Small Spills (Solid) : If a small amount of solid is spilled within a fume hood, gently sweep it up with a brush and dustpan, or wipe with a damp cloth. Place the collected material and cleaning supplies into a sealed container labeled for chemical waste.

  • Large Spills : Evacuate the immediate area and alert your supervisor and institutional Environmental Health & Safety (EHS) department.

Disposal Plan:

  • Chemical Waste : All excess solid compound and solutions must be disposed of in a properly labeled hazardous waste container. Do not pour down the drain.

  • Contaminated PPE : Used gloves, weigh boats, and disposable lab coats should be placed in a designated solid waste stream for chemical contaminants.

  • Sharps : Any needles or sharp implements used should be disposed of in an approved sharps container.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your experimental outcomes and ensure a safe environment for yourself and your colleagues.

References

  • Safety D
  • Benzyl 4-oxobutanoate. (n.d.). PubChem.
  • YG8Fxf5B3W. (n.d.). PubChem.
  • Personal Protective Equipment. (2025). US EPA.
  • Safety Data Sheet. (2025). Thermo Fisher Scientific.
  • Protective Gear for Chemical Handling. (2024). SAMS Solutions.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • Safety D
  • Safety D
  • 4-Methoxy-3-oxo-butanoic acid benzyl ester. (n.d.). PubChem.
  • Benzyl 4-oxo-2-[[(phenylmethoxy)
  • benzyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)
  • benzyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)
  • MSDS of Benzyl 2-{[(benzyloxy)carbonyl]amino}-2-(dimethoxyphosphoryl)
  • Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate. (n.d.). PubChem.
  • Benzyl (S)-4-((tert-butoxycarbonyl)amino)-5-((2-(((S)-5-guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino) - Pharmaffiliates. (n.d.).
  • Safety Data Sheet: Benzyl alcohol. (n.d.). Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.